molecular formula C42H83NO3 B2829421 C24-Ceramide-d7

C24-Ceramide-d7

Numéro de catalogue: B2829421
Poids moléculaire: 657.2 g/mol
Clé InChI: ZJVVOYPTFQEGPH-HXCZBIFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

C24 Ceramide-d7 is intended for use as an internal standard for the quantification of C24 ceramide by GC- or LC-MS. C24 Ceramide is one of the most abundant naturally occurring ceramides.>

Propriétés

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1/i2D3,4D2,6D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVOYPTFQEGPH-HXCZBIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the biological role of C24 ceramide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Role of C24 Ceramide

Abstract

C24 ceramide, a prominent very-long-chain sphingolipid, is a critical modulator of cellular structure and function. Far from being a mere structural component of cell membranes, it is an active signaling molecule implicated in a diverse array of biological processes. Its unique biophysical properties, conferred by its long acyl chain, allow it to profoundly influence membrane fluidity, curvature, and the formation of specialized microdomains.[1][2][3] This guide provides a comprehensive overview of the synthesis, biophysical impact, and multifaceted biological roles of C24 ceramide. We delve into its context-dependent functions in apoptosis, cell proliferation, and autophagy, and explore its significant involvement in the pathophysiology of neurodegenerative diseases, cancer, metabolic disorders, and skin barrier function.[4][5][6][7][8] Furthermore, this document details key experimental methodologies for the quantification of C24 ceramide and the identification of its protein interactors, offering a valuable resource for researchers and drug development professionals.

Introduction to C24 Ceramide

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[9] They are central intermediates in sphingolipid metabolism, serving as precursors for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[9][10] The length of the fatty acid chain is a critical determinant of a ceramide's biological function.[11][12] C24 ceramide, containing a 24-carbon acyl chain (lignoceric acid), is classified as a very-long-chain ceramide (VLC-Cer).[11] Its synthesis is primarily catalyzed by Ceramide Synthase 2 (CERS2), which exhibits high specificity for very-long-chain fatty acyl-CoAs.[5][13][14] This specificity ensures the regulated production of C24 and other VLC-Ceramides, which are integral to the unique lipid composition and function of various tissues.

Synthesis and Metabolism of C24 Ceramide

Ceramides are generated through three primary pathways, placing them at the hub of sphingolipid metabolic flux.[10][14]

  • De Novo Synthesis: This is the primary anabolic route, originating in the endoplasmic reticulum (ER).[9][10] It begins with the condensation of serine and palmitoyl-CoA. Following a series of enzymatic steps, the resulting dihydroceramide (B1258172) is acylated with a C24 fatty acyl-CoA by CERS2 to form C24-dihydroceramide. A final desaturation step produces C24 ceramide.[10][14]

  • Sphingomyelin Hydrolysis: Ceramide can be rapidly generated at the plasma membrane or in lysosomes through the hydrolytic action of sphingomyelinases (SMases) on sphingomyelin.[6][15]

  • Salvage Pathway: This pathway involves the recycling of complex sphingolipids.[10] Sphingosine, derived from the breakdown of these lipids, is re-acylated by ceramide synthases, including CERS2, to reform ceramide.[4]

G De Novo Synthesis Pathway of C24 Ceramide cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA KDS 3-Ketosphinganine Serine->KDS SPT Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine KSR DHCer C24 Dihydroceramide Sphinganine->DHCer CERS2 + C24-CoA Cer C24 Ceramide DHCer->Cer DEGS1

Caption: De Novo synthesis of C24 Ceramide in the ER.

Biophysical Role in Cellular Membranes

The very-long acyl chain of C24 ceramide gives it distinct biophysical properties that significantly influence membrane architecture.

  • Membrane Order and Fluidity: Saturated C24 ceramide has a strong ordering effect on fluid phospholipid membranes.[1][3] It readily promotes the separation of the membrane into distinct liquid-ordered (gel) and liquid-disordered (fluid) phases.[1][16] This alteration of membrane fluidity is crucial for regulating the function of membrane-associated proteins and receptors.[11]

  • Lipid Domain Formation: C24 ceramide is a key player in the formation of ceramide-rich platforms or lipid microdomains.[2][13] In contrast, polyunsaturated C24:2 sphingomyelin may negatively regulate the formation of these domains.[13]

  • Membrane Morphology: A unique characteristic of VLC-Ceramides like C24 is their ability to form interdigitated gel phases, where the long acyl chain of a ceramide molecule in one leaflet of the bilayer interlocks with the acyl chains of lipids in the opposing leaflet.[1][3] This interdigitation can induce significant changes in membrane shape, including the formation of tubular structures.[1][2][16]

C24 Ceramide in Cellular Signaling and Processes

C24 ceramide functions as a signaling molecule in numerous cellular events, with its effects being highly dependent on the cellular context, its concentration, and its interplay with other lipids.

Apoptosis and Autophagy

While ceramides are generally considered pro-apoptotic lipids, the specific roles of different chain-length species are distinct.[17][18][19] In B-cell receptor-induced apoptosis, an early, caspase-independent increase in C16-ceramide is observed, whereas the generation of C24-ceramide is a later event that requires the activation of effector caspases.[20] This suggests C24-ceramide may be involved in the execution phase of apoptosis. The role of ceramides in autophagy is also complex; they can induce autophagy by inhibiting the Akt/mTOR pathway or by upregulating key autophagy proteins like Beclin 1.[18][21][22] However, whether this induced autophagy is cytoprotective or contributes to cell death is context-dependent.[21][22]

Cell Proliferation and Migration

The influence of C24 ceramide on cell proliferation is dichotomous and tissue-specific.

  • Pro-tumorigenic Role: In gallbladder cancer (GBC), C24-ceramide has been shown to drive cancer progression.[5] It directly binds to phosphatidylinositol 5-phosphate 4-kinase type-2 gamma (PIP4K2C), which facilitates the formation and activation of the mTOR signaling complex, thereby promoting GBC cell proliferation and migration.[5][17] Elevated levels of CERS2 and C24-ceramide are associated with a worse prognosis in GBC patients.[5]

  • Anti-tumorigenic Role: Conversely, in ovarian cancer, the CERS2/C24:1-ceramide axis acts as a metastasis suppressor, limiting the motility of cancer cells.[6] Similarly, some studies propose that very long-chain ceramides (C24:0, C24:1) are anti-proliferative, in contrast to the pro-survival functions of long-chain ceramides like C16:0.[18]

G Pro-Tumorigenic Signaling of C24 Ceramide in Gallbladder Cancer C24 C24 Ceramide PIP4K2C PIP4K2C C24->PIP4K2C Binds to mTOR mTOR Complex Activation PIP4K2C->mTOR Facilitates Prolif Cell Proliferation & Migration mTOR->Prolif Promotes

Caption: C24 Ceramide signaling pathway in gallbladder cancer.[5]

Skin Barrier Function and Wound Healing

C24 ceramide is an indispensable component of the stratum corneum, the outermost layer of the skin.[23][24] It constitutes a significant portion of the intercellular lipids that form the lamellar structures responsible for the skin's protective barrier.[24][25] This barrier is vital for preventing water loss and protecting against environmental insults.[24] C24 ceramide plays a crucial role in moisture retention and strengthening this barrier.[7][23] Recent studies have shown that formulating the hydrophobic C24 ceramide into lipid nanoparticles (C24-LNP) enhances its bioavailability and therapeutic efficacy.[7][23][26] These nanoparticles promote the proliferation and migration of keratinocytes by activating the AKT and ERK1/2 signaling pathways, thereby accelerating wound healing and skin regeneration.[7][26]

G C24 Ceramide in Skin Regeneration and Wound Healing C24_LNP C24-Ceramide Lipid Nanoparticle (LNP) Keratinocyte Keratinocyte C24_LNP->Keratinocyte Signal AKT & ERK1/2 Activation Keratinocyte->Signal Response Proliferation & Migration Signal->Response Healing Wound Healing & Skin Regeneration Response->Healing

Caption: C24-LNP signaling in keratinocytes for wound healing.[7][26]

Pathophysiological Roles of C24 Ceramide

Dysregulation of C24 ceramide levels is implicated in several major human diseases.

Neurodegenerative Diseases

A consistent finding in neurodegenerative research is the elevation of ceramide levels in the brains of patients with conditions like Alzheimer's disease (AD), Parkinson's disease, and multiple sclerosis.[4][27][28] Specifically, levels of C16, C18, C20, and C24 ceramides are significantly increased in affected brain tissues.[4][15][29] This accumulation suggests that the normally tight regulation of ceramide biosynthesis becomes dysfunctional during neurodegeneration.[4][29] Elevated C24 ceramide levels are also observed in the brain during normal aging.[11]

Cancer

As discussed previously, the role of C24 ceramide in cancer is multifaceted, acting as either a promoter or a suppressor depending on the cancer type. This highlights the importance of understanding the specific downstream effectors and metabolic context in each malignancy.

Cancer TypeRole of C24 CeramideKey MechanismReference(s)
Gallbladder Cancer Pro-tumorigenicBinds PIP4K2C to activate mTOR signaling, promoting proliferation.[5][17]
Ovarian Cancer Anti-metastaticThe CERS2/C24:1-ceramide axis limits cancer cell motility.[6]
Luminal B Breast Cancer Pro-proliferativeDecreased levels of C20-C26 ceramides enhance proliferation.[30]
Head and Neck Cancer Altered LevelsC24 and C24:1 levels are increased, while C18 is reduced.[31]
Metabolic Diseases

Elevated levels of VLC-Ceramides in skeletal muscle are strongly associated with insulin (B600854) resistance, a hallmark of type 2 diabetes.[8][32][33] Importantly, this association appears to be independent of obesity, suggesting a direct role for these lipids in impairing insulin signaling.[8][33] Transcriptomic and proteomic analyses have linked the accumulation of muscle VLC-Ceramides with cellular stress, mitochondrial dysfunction, and altered protein synthesis, all of which are known to contribute to the pathophysiology of insulin resistance.[8]

Quantitative Data Summary

Accurate quantification is essential for understanding the role of C24 ceramide. The development of sensitive LC-MS/MS methods has enabled precise measurement in various biological samples.

ParameterMatrixValue/RangeMethodReference
Linear Dynamic Range Human Plasma0.08 - 16 µg/mLLC-MS/MS[34]
Lower Limit of Quantification Human Plasma0.08 µg/mLLC-MS/MS[34]
Absolute Recovery Human Plasma114%LC-MS/MS[34]
Concentration in Brain (Median) Human Brain~30-50 nmol/gESI/MS/MS[29]

Key Experimental Methodologies

Protocol: Quantification of C24 Ceramide in Plasma by LC-MS/MS

This protocol outlines a high-throughput method for the sensitive and accurate determination of C24 ceramide in human plasma, adapted from published methods.[34][35]

1. Sample Preparation and Extraction:

  • Thaw 50 µL of human plasma on ice.
  • Spike the sample with a known amount of a non-naturally occurring internal standard (e.g., C25 ceramide) for accurate quantification.[35]
  • Perform protein precipitation and lipid extraction by adding a solution of ice-cold organic solvents (e.g., a mixture of chloroform (B151607) and methanol).[34][35]
  • Vortex thoroughly and centrifuge to pellet the precipitated protein.
  • Collect the supernatant containing the lipid extract.
  • Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Chromatographic Separation:

  • Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system.
  • Use a reverse-phase column (e.g., C18) to separate the different ceramide species based on their hydrophobicity. The long acyl chain of C24 ceramide results in a longer retention time compared to shorter-chain ceramides.

3. Mass Spectrometry Detection:

  • The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive-ion mode.[34]
  • Use Multiple Reaction Monitoring (MRM) for detection. This involves selecting the precursor ion for C24 ceramide and its specific product ion, providing high selectivity and sensitivity.
  • Quantify the amount of C24 ceramide by comparing the peak area of the analyte to that of the internal standard.[35]

// Nodes Sample [label="Plasma Sample\n(50 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike [label="Spike with\nInternal Standard\n(e.g., C25-Cer)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract [label="Protein Precipitation\n& Lipid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="HPLC Separation\n(Reverse-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="Tandem MS Detection\n(ESI+, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Data Analysis &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Extract; Extract -> Separate; Separate -> Detect; Detect -> Quantify; }

Caption: A typical workflow for quantifying C24 ceramide.

Protocol: Identification of C24 Ceramide-Binding Proteins

This approach uses bifunctional ceramide analogs to identify direct protein interactors in a complex proteome, as demonstrated by Haberkant et al.[36]

1. Probe and Proteome Preparation:

  • Synthesize or obtain a bifunctional C24 ceramide analog. This probe should contain:
  • A photoactivatable group (e.g., diazirine) that forms a covalent bond with nearby proteins upon UV irradiation.
  • A clickable group (e.g., an alkyne) for subsequent attachment of a reporter tag.
  • Prepare a cytosolic protein fraction from the cells or tissue of interest.

2. Photocrosslinking:

  • Incorporate the bifunctional ceramide analog into liposomes.
  • Incubate the liposomes with the cytosolic fraction to allow for protein binding to the ceramide analog.
  • Expose the mixture to UV light (e.g., 365 nm) to induce photocrosslinking, covalently linking the analog to any binding proteins.

3. Click Chemistry and Affinity Purification:

  • Use a copper-catalyzed click reaction to attach a biotin-azide tag to the alkyne group on the crosslinked ceramide analog.
  • Perform affinity purification using streptavidin-coated beads to isolate the biotin-tagged protein-lipid complexes.
  • Wash the beads extensively to remove non-specifically bound proteins.

4. Protein Identification:

  • Elute the bound proteins from the beads.
  • Resolve the proteins by SDS-PAGE and visualize using silver staining or a fluorescent tag.
  • Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS-based proteomics).

// Nodes Incubate [label="Incubate Cytosol with\nLiposomes containing\nBifunctional C24-Cer Analog", fillcolor="#F1F3F4", fontcolor="#202124"]; UV [label="UV Irradiation\n(Photocrosslinking)", fillcolor="#FBBC05", fontcolor="#202124"]; Click [label="Click Chemistry\n(Attach Biotin Tag)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Affinity Purification\n(Streptavidin Beads)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identify [label="Protein Elution &\nIdentification by MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Identified C24-Ceramide\nBinding Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Incubate -> UV; UV -> Click; Click -> Purify; Purify -> Identify; Identify -> Result; }

Caption: Workflow using a bifunctional probe to find interactors.[36]

Conclusion and Future Directions

C24 ceramide is a pleiotropic lipid mediator whose biological functions are dictated by its unique biophysical properties and its cellular context. Its roles range from maintaining the structural integrity of the skin barrier to acting as a critical signaling node in cancer progression and insulin resistance. The opposing functions observed in different cancers, such as gallbladder and ovarian, underscore the complexity of ceramide signaling and the necessity of studying it within specific biological systems.

Future research should focus on elucidating the downstream effectors that mediate the diverse actions of C24 ceramide. The development of highly specific inhibitors for CERS2 could provide powerful tools for both research and potential therapeutic intervention in diseases characterized by VLC-Ceramide overproduction, such as certain neurodegenerative disorders and metabolic conditions. Conversely, advanced delivery systems for C24 ceramide, like the lipid nanoparticles used for wound healing, hold promise for dermatological and regenerative medicine applications. A deeper understanding of the C24 ceramide interactome and its regulation will undoubtedly open new avenues for drug development and diagnostics.

References

Biosynthesis of Very Long-Chain Ceramides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are central bioactive sphingolipids that function as critical structural components of cellular membranes and as signaling molecules regulating cellular processes like proliferation, differentiation, and apoptosis.[1][2][3] The N-acyl chain length of ceramides significantly influences their biological function.[4] Very long-chain ceramides (VLC-Cer), typically containing fatty acyl chains of 22 carbons or more (e.g., C22:0, C24:0, C24:1), are integral to the formation of the epidermal permeability barrier, myelin sheath maintenance, and are implicated in various metabolic and neurological disorders.[5][6][7] Understanding the intricate biosynthetic pathways of these specific lipid species is paramount for developing therapeutic interventions for diseases where their metabolism is dysregulated.[8][9] This guide provides an in-depth overview of the core de novo biosynthetic pathway of VLC-Cer, key enzymatic players, quantitative data, and detailed experimental protocols.

The De Novo Biosynthesis Pathway

The de novo synthesis of all ceramides, including VLC-Cer, occurs primarily in the endoplasmic reticulum (ER).[3][10] This pathway begins with simple precursors and builds the ceramide backbone through a canonical sequence of four enzymatic reactions. The acyl chain length of the final ceramide is determined in the third step, which is catalyzed by a family of six ceramide synthases (CERS).

The four core steps are:

  • Condensation: Serine palmitoyltransferase (SPT), the rate-limiting enzyme, catalyzes the condensation of L-serine and Palmitoyl-CoA to form 3-ketodihydrosphingosine.[11][12]

  • Reduction: 3-ketodihydrosphingosine reductase (KDSR) reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine) in an NADPH-dependent reaction.[10][13][14]

  • N-Acylation: A specific ceramide synthase (CERS) transfers a fatty acyl chain from an acyl-CoA donor to dihydrosphingosine, forming dihydroceramide (B1258172). The specificity of the CERS enzyme at this step dictates the final chain length. For VLC-Cer, CERS2 and CERS3 are the primary catalysts.[4][6][15]

  • Desaturation: Dihydroceramide desaturase (DEGS1) introduces a critical trans double bond at the 4,5-position of the sphingoid base backbone of dihydroceramide to produce the final ceramide molecule.[16][17][18]

de_novo_ceramide_synthesis Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine KDSR KDSR KDS->KDSR NADPH NADPH NADPH->KDSR H+ NADP NADP+ DHS Dihydrosphingosine (Sphinganine) CERS2_3 CERS2 / CERS3 DHS->CERS2_3 VLC_ACoA Very Long-Chain Acyl-CoA (C22-C26) VLC_ACoA->CERS2_3 Acyl-Chain Donor dhCer VLC-Dihydroceramide DEGS1 DEGS1 dhCer->DEGS1 Cer VLC-Ceramide SPT->KDS Rate-Limiting Step KDSR->NADP KDSR->DHS CERS2_3->dhCer Acyl-Chain Specificity DEGS1->Cer Introduction of 4,5-trans double bond

De novo biosynthesis pathway for very long-chain ceramides.

Key Enzymes and Substrate Specificity

The diversity in ceramide acyl chain length is primarily governed by the substrate specificity of the six ceramide synthase isoforms (CERS1-6).[4][7] For the synthesis of VLC-Ceramides, CERS2 and CERS3 are of central importance.

  • Ceramide Synthase 2 (CERS2): CERS2 is ubiquitously expressed and demonstrates a strong preference for very long-chain acyl-CoAs, primarily C22:0, C24:0, and C24:1.[6][8][15] Mice lacking CERS2 show a significant reduction in VLC-Cer and an unexpected compensatory increase in C16:0-ceramide levels.[7]

  • Ceramide Synthase 3 (CERS3): CERS3 expression is more tissue-specific, found mainly in the skin and testes.[6] It is responsible for synthesizing ceramides with ultra-long-chain fatty acids (≥C26).[4][6] CERS3 activity is crucial for the formation of the epidermal permeability barrier.[4]

The distinct but sometimes overlapping specificities of the CERS family allow for precise control over the cellular ceramide profile.

CERS_Specificity cluster_cers Ceramide Synthases cluster_acylcoa Acyl-CoA Substrates CERS1 CERS1 C18 C18:0 CERS1->C18  (Stearoyl) CERS2 CERS2 C22 C22:0 CERS2->C22 C24 C24:0 / C24:1 CERS2->C24 CERS3 CERS3 CERS3->C24 C26 ≥C26:0 CERS3->C26  (Ultra-long) CERS4 CERS4 CERS4->C18 C20 C20:0 CERS4->C20 CERS4->C22 CERS5 CERS5 C16 C16:0 CERS5->C16  (Palmitoyl) CERS6 CERS6 CERS6->C16

Acyl-CoA substrate specificity of mammalian Ceramide Synthases.

Quantitative Data

The enzymatic activities of the core biosynthetic enzymes have been characterized, providing insight into the regulation of the pathway. The following tables summarize key quantitative parameters.

Table 1: Ceramide Synthase (CERS) Acyl-CoA Specificity

EnzymePrimary Acyl-CoA SubstratesPrimary Tissue ExpressionReference(s)
CERS1 C18:0Brain, Skeletal Muscle[19]
CERS2 C20:0, C22:0, C24:0, C24:1Ubiquitous (high in liver, kidney)[6][7][15]
CERS3 C24:0 to >C26:0 (Ultra-long)Skin, Testis[4][6]
CERS4 C18:0, C20:0, C22:0Ubiquitous[4]
CERS5 C16:0Ubiquitous[6]
CERS6 C16:0Ubiquitous[6]

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKmVmax / kcatOrganism/SystemReference(s)
SPT L-serine1.2 mM-Mammalian[11]
SPT Palmitoyl-CoA~0.05-0.1 mM (optimal)-Mammalian[11]
SPT L-serine58.1 ± 5.5 mM0.112 ± 0.004 s-1Bacterial (S. paucimobilis)[20][21]
SPT Palmitoyl-CoA0.72 ± 0.08 mM0.112 ± 0.004 s-1Bacterial (S. paucimobilis)[20][21]
CERS2 Sphinganine (B43673)3.05 ± 0.81 µM (with C24:1-CoA)-Mouse homogenate[22]
CERS (general) Sphinganine~2 µM to 170 µM-HEK-293 cells[19]
DEGS1 C8-dhCer0.96 ± 0.20 µM1.05 ± 0.07 nmol/mg/hRat liver microsomes[18]
DEGS1 NADH0.22 ± 0.04 µM1.02 ± 0.04 nmol/mg/hRat liver microsomes[18]

Note: Kinetic parameters can vary significantly based on the experimental system (e.g., cell type, in vitro vs. in vivo, substrate presentation).

Experimental Protocols

Accurate quantification of VLC-Cer and measurement of enzyme activity are crucial for research in this field. Below are summarized protocols for a common analytical method and a key enzyme assay.

Protocol 1: Quantification of VLC-Ceramides by LC-MS/MS

This method is the gold standard for sensitive and specific quantification of individual ceramide species from biological samples.[5][23]

Objective: To extract and quantify C22:0 and C24:0 ceramides from human plasma.

1. Materials & Reagents:

  • Ceramide standards: Cer(22:0), Cer(24:0) (Avanti Polar Lipids)

  • Internal standards: [2H4]Cer(22:0), [2H4]Cer(24:0)

  • Solvents: LC-MS grade isopropanol (B130326), chloroform (B151607), methanol, formic acid, water

  • Human plasma samples

  • HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex 4000QTRAP)

  • Analytical column (e.g., Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm)

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 400 µL of an internal standard/protein precipitation solution (e.g., isopropanol containing deuterated standards).

  • Vortex vigorously for 1 minute to mix and precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in isopropanol.

    • Flow Rate: 0.6 mL/min.

    • Gradient: A typical fast gradient is used to elute the ceramides within a short runtime (e.g., 5 minutes).

    • Column Temperature: 50°C.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive-ion electrospray (ESI+).

    • MRM Transitions: Monitor the transition from the protonated molecular ion [M+H]+ to a characteristic product ion (m/z 264), which results from the loss of the fatty acyl chain.[24]

      • Cer(22:0): m/z 622 → 264

      • [2H4]Cer(22:0): m/z 626 → 264

      • Cer(24:0): m/z 650 → 264

      • [2H4]Cer(24:0): m/z 654 → 264

  • Quantification:

    • Construct a calibration curve using known concentrations of ceramide standards spiked into a control matrix (e.g., 5% BSA or stripped plasma).

    • Calculate the ratio of the peak area of the analyte to the peak area of its corresponding internal standard.

    • Determine the concentration of ceramides in the unknown samples by interpolating from the linear regression of the calibration curve. The linear dynamic range for Cer(22:0) and Cer(24:0) has been reported as 0.02–4 µg/mL and 0.08–16 µg/mL, respectively.[5][24]

Protocol 2: In Vitro Ceramide Synthase (CERS) Activity Assay

This assay measures the formation of dihydroceramide from sphinganine and a specific acyl-CoA, often using fluorescently labeled substrates for easier detection.[2][22]

Objective: To measure CERS activity in a tissue homogenate using a fluorescent sphinganine analog.

1. Materials & Reagents:

  • Tissue homogenate (e.g., mouse liver) or cell lysate containing CERS enzymes.

  • Fluorescent substrate: NBD-sphinganine.

  • Fatty acyl-CoA substrate (e.g., C24:1-CoA for CERS2 activity).

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

  • Fumonisin B1 (CERS inhibitor, for negative control).

  • Solvents for extraction: Chloroform, Methanol.

  • TLC plate and developing chamber.

  • Fluorescent imager.

2. Assay Procedure:

  • Prepare the reaction mix in a microcentrifuge tube. For a 100 µL reaction:

    • Add reaction buffer.

    • Add 10 µM NBD-sphinganine.

    • Add 50 µM fatty acyl-CoA (e.g., C24:1-CoA).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µg of tissue homogenate protein.

  • Incubate with shaking at 37°C for 30–120 minutes.

  • Stop the reaction by adding 500 µL of chloroform/methanol (1:2, v/v).

  • Add 150 µL of chloroform and 150 µL of water to induce phase separation.

  • Vortex and centrifuge at 1,000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Product Analysis (TLC):

  • Resuspend the dried lipids in a small volume of chloroform/methanol (2:1, v/v).

  • Spot the sample onto a silica (B1680970) TLC plate.

  • Develop the plate in a chamber with an appropriate solvent system (e.g., chloroform/methanol/2 M ammonium (B1175870) hydroxide, 40:10:1, v/v/v).

  • Air dry the plate.

  • Visualize the fluorescent NBD-dihydroceramide product using a fluorescent imager.

  • Quantify the spot intensity using densitometry software, comparing it to a standard curve of synthetic NBD-dihydroceramide.

experimental_workflow start Start: Biological Sample (Plasma, Tissue, Cells) prep Sample Preparation (Protein Precipitation / Homogenization) start->prep spike Spike Internal Standards (e.g., Deuterated Cer) prep->spike extract Lipid Extraction (e.g., Bligh-Dyer) spike->extract dry Dry Extract (Under Nitrogen Stream) extract->dry resuspend Resuspend in Mobile Phase dry->resuspend inject Inject into LC-MS/MS resuspend->inject lc Chromatographic Separation (HPLC, Reverse Phase) inject->lc ms Mass Spectrometry (ESI+, MRM Detection) lc->ms quant Data Analysis & Quantification (Peak Area Ratio vs. Standard Curve) ms->quant end Result: VLC-Ceramide Concentrations quant->end

Workflow for VLC-Ceramide quantification by LC-MS/MS.

Conclusion

The de novo biosynthesis of very long-chain ceramides is a tightly regulated and compartmentalized process critical for cellular and organismal health. The CERS family of enzymes, particularly CERS2 and CERS3, are the primary determinants of VLC-Cer production, conferring specificity through their preference for distinct very long-chain acyl-CoA substrates. The methodologies outlined herein, from LC-MS/MS-based lipidomics to in vitro enzyme assays, provide a robust toolkit for researchers investigating the roles of VLC-Cer in physiology and disease. Continued research in this area will further illuminate the complex roles of these lipids and may unveil novel therapeutic targets for a range of metabolic, dermatological, and neurological disorders.

References

The Enzymatic Regulation of C24 Ceramide Levels: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ceramide, a central molecule in sphingolipid metabolism, acts as a critical bioactive lipid involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1] The biological function of ceramide is intricately linked to the length of its N-acyl chain, with very-long-chain (VLC) ceramides (B1148491), particularly C24 ceramide, playing distinct roles in membrane structure and cellular signaling.[1][2] Dysregulation of C24 ceramide levels has been implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making the enzymes that govern its metabolism attractive targets for therapeutic intervention.[1][3][4] This technical guide provides an in-depth overview of the enzymatic regulation of C24 ceramide levels, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams to support researchers and drug development professionals in this field.

I. Enzymatic Synthesis and Degradation of C24 Ceramide

The cellular concentration of C24 ceramide is tightly controlled by a balance between its synthesis and degradation, which occurs through several key enzymatic pathways.

A. De Novo Synthesis Pathway

The de novo synthesis of ceramides is initiated in the endoplasmic reticulum (ER).[5][6] This pathway culminates in the acylation of a sphingoid base, a reaction catalyzed by a family of six mammalian ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of defined chain lengths.[7][8]

  • Ceramide Synthase 2 (CerS2): CerS2 is the primary enzyme responsible for the synthesis of C22 and C24 ceramides.[9][10] Its expression is particularly high in the liver, kidney, small intestine, and heart.[10] Studies using CerS2 null mice have confirmed its role in generating very-long-chain ceramides, with these mice showing a significant reduction in C22-C24 ceramides and a compensatory increase in C16-ceramide levels.[8]

  • Ceramide Synthase 4 (CerS4): CerS4 also contributes to the synthesis of very-long-chain ceramides, utilizing C18-, C20-, C22-, and C24-CoAs as substrates.[7][9][10] It is predominantly expressed in the skin, leukocytes, heart, and liver.[7]

The acyl-CoA specificity of CerS enzymes is determined by an 11-residue sequence located in a loop between the last two putative transmembrane domains.[11][12]

B. Sphingomyelin (B164518) Hydrolysis Pathway

Ceramide can also be generated through the hydrolysis of sphingomyelin by sphingomyelinases (SMases).[13][14] This pathway can be activated in response to various cellular stresses and signaling molecules.[15]

  • Acid Sphingomyelinase (aSMase): Located primarily in lysosomes, aSMase hydrolyzes sphingomyelin to ceramide and phosphocholine (B91661) at an acidic pH.[13][16]

  • Neutral Sphingomyelinase (nSMase): Several nSMase isoforms exist and are localized to the plasma membrane, Golgi apparatus, and ER.[5] They catalyze the same reaction as aSMase but at a neutral pH.[16]

C. Salvage Pathway

The salvage pathway involves the recycling of complex sphingolipids back into ceramide.[17][18] Complex sphingolipids are broken down in lysosomes to yield ceramide, which is then deacylated by acid ceramidase to sphingosine (B13886). Sphingosine can then be re-acylated by ceramide synthases in the ER to form ceramide, including C24 ceramide.[13][17]

D. Degradation of C24 Ceramide

The primary route for ceramide degradation is through the action of ceramidases, which hydrolyze the amide bond to release sphingosine and a fatty acid.[13][17]

  • Acid Ceramidase (AC): This lysosomal enzyme is crucial for the breakdown of ceramide.[13][19]

  • Neutral/Alkaline Ceramidase: These enzymes perform the same function as acid ceramidase but at neutral or alkaline pH and are found in different subcellular locations.[13]

II. Subcellular Localization of Key Enzymes

The spatial separation of the enzymes involved in C24 ceramide metabolism is critical for the precise control of its levels and signaling functions.

Enzyme FamilySpecific Enzyme(s)Primary Subcellular Localization(s)
Ceramide Synthases CerS2, CerS4Endoplasmic Reticulum (ER), Mitochondria-Associated Membranes (MAM)[5][6][7]
Sphingomyelinases Acid SphingomyelinaseLysosomes[5][13]
Neutral SphingomyelinasePlasma Membrane, Golgi Apparatus, ER[5]
Ceramidases Acid CeramidaseLysosomes[13][20]
Neutral/Alkaline CeramidaseER, Mitochondria

III. Signaling Pathways and Biological Functions of C24 Ceramide

C24 ceramides are not merely structural components of membranes; they are also potent signaling molecules that influence a variety of cellular processes.

A. Regulation of Apoptosis and Proliferation

The balance between different ceramide species can determine cell fate. While long-chain ceramides like C16-ceramide are generally considered pro-apoptotic, very-long-chain ceramides, including C24, are often anti-apoptotic and can promote proliferation.[2][21] For instance, C24-ceramides can disrupt the formation of mitochondrial outer membrane pores induced by C16-ceramide, thereby inhibiting apoptosis.[2]

B. Role in Inflammation

The ratio of C16 to C24 ceramide at the plasma membrane of neutrophils has been shown to regulate their migration and activation.[1] An increase in C16-ceramide or a decrease in C24-ceramide reduces the inflammatory response of these immune cells.[1]

C. Involvement in Cellular Signaling Cascades

C24 ceramides can influence key signaling pathways. For example, tumor-derived C16, C24:1, and C24:0 ceramides have been shown to induce apoptosis in dendritic cells by inhibiting the pro-survival PI3K/Akt and ERK pathways.[13]

C24_Ceramide_Signaling C24 Ceramide Synthesis, Degradation, and Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_signaling Signaling Outputs CerS2 CerS2 C24_Ceramide C24 Ceramide CerS2->C24_Ceramide CerS4 CerS4 CerS4->C24_Ceramide AC Acid Ceramidase C24_Ceramide->AC Degradation Apoptosis Apoptosis (-) C24_Ceramide->Apoptosis Proliferation Proliferation (+) C24_Ceramide->Proliferation Inflammation Inflammation (modulates) C24_Ceramide->Inflammation PI3K_Akt PI3K/Akt Pathway (-) C24_Ceramide->PI3K_Akt

Caption: Overview of C24 ceramide metabolism and its key signaling roles.

IV. C24 Ceramide in Disease and as a Drug Target

The critical roles of C24 ceramide in fundamental cellular processes mean that its dysregulation is associated with a range of diseases, presenting opportunities for therapeutic intervention.

  • Cancer: Altered ceramide profiles are a hallmark of many cancers. For instance, in head and neck cancers, C18 ceramide levels are reduced, while C16, C24, and C24:1 ceramides are increased.[4] The enzymes regulating C24 ceramide levels, such as CerS2, are being investigated as potential targets for cancer therapy.[8][22]

  • Cardiovascular Disease: Specific ceramide species, including C16:0, C18:0, and C24:1, are considered predictive biomarkers for adverse cardiovascular events.[3][23][24] The ratio of these ceramides to C24:0 is used in risk stratification scores.[3][24]

  • Neurodegenerative Diseases: Elevated levels of C24-ceramide have been observed in the brains of individuals with Alzheimer's disease and during normal aging.[1]

  • Metabolic Diseases: Ceramides are implicated in the development of insulin (B600854) resistance and obesity.[3][14]

The enzymes controlling C24 ceramide metabolism, particularly the ceramide synthases and ceramidases, represent promising targets for the development of novel therapeutics for these conditions.[23][25]

V. Experimental Protocols

Accurate measurement of C24 ceramide levels and the activity of its regulatory enzymes is crucial for research and drug development.

A. Quantification of C24 Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.

LCMSMS_Workflow LC-MS/MS Workflow Sample_Prep 1. Sample Preparation (e.g., Plasma, Tissue Homogenate) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) Sample_Prep->Lipid_Extraction Internal_Standard Add Internal Standard (e.g., C17 or C25 Ceramide) Lipid_Extraction->Internal_Standard LC_Separation 3. HPLC Separation (Reverse-phase column) Internal_Standard->LC_Separation MS_Detection 4. ESI-MS/MS Detection (Positive ion mode, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification using calibration curve) MS_Detection->Data_Analysis

Caption: A typical workflow for quantifying C24 ceramide using LC-MS/MS.

Protocol:

  • Sample Preparation: Biological samples (e.g., plasma, cell lysates, tissue homogenates) are prepared. For plasma, isolation of sphingolipids using silica (B1680970) gel column chromatography may be required prior to extraction.[26]

  • Lipid Extraction: Total lipids are extracted using a method such as the Bligh and Dyer procedure.[26]

  • Internal Standard: A non-naturally occurring ceramide internal standard (e.g., C17 or C25 ceramide) is added to each sample to account for extraction efficiency and instrument variability.[26]

  • LC Separation: The lipid extract is injected onto a reverse-phase HPLC column for separation of the different ceramide species.[26]

  • MS/MS Detection: The separated lipids are ionized using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for specific detection of the precursor and product ions for each ceramide species.[26] For C24 ceramide, a common transition is m/z 650 → 264.[26]

  • Quantification: The concentration of C24 ceramide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using pure standards.[26]

Quantitative Parameters for LC-MS/MS:

ParameterValueReference
Limit of Detection (LOD) 5–50 pg/ml for distinct ceramides[26]
Lower Limit of Quantification (LLOQ) 0.08 µg/ml for Cer(24:0) in human plasma[27]
Linear Dynamic Range 0.08–16 µg/ml for Cer(24:0) in human plasma[27]
Absolute Recovery from Plasma 114% for Cer(24:0)[27]
B. Ceramide Synthase Activity Assay

This assay measures the ability of a sample (e.g., cell lysate) to synthesize dihydroceramide (B1258172) from a sphingoid base and a fatty acyl-CoA.

CerS_Assay_Workflow CerS Assay Workflow Lysate_Prep 1. Prepare Cell/Tissue Lysate Incubation 3. Incubate Lysate with Reaction Mix (e.g., 37°C for 30 min) Lysate_Prep->Incubation Reaction_Mix 2. Prepare Reaction Mix (Buffer, Sphinganine (B43673), Fatty Acyl-CoA) Reaction_Mix->Incubation Lipid_Extraction 4. Stop Reaction & Extract Lipids Incubation->Lipid_Extraction Analysis 5. Analyze Dihydroceramide Product (LC-MS/MS or Fluorescent detection) Lipid_Extraction->Analysis

Caption: Workflow for a typical ceramide synthase activity assay.

Protocol (LC-MS/MS-based):

  • Prepare Lysates: Cell or tissue lysates are prepared in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% fatty acid-free BSA).[28]

  • Reaction Setup: The lysate is incubated with a sphingoid base substrate (e.g., C17-sphinganine) and the desired fatty acyl-CoA (e.g., C24:0-CoA).[28]

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[28]

  • Lipid Extraction: The reaction is stopped, and total lipids are extracted. An internal standard (e.g., d17:1/C18:0 ceramide) is added.[28]

  • Analysis: The amount of the resulting dihydroceramide product is quantified by LC-MS/MS.[28]

  • Calculate Activity: CerS activity is expressed as pmol of dihydroceramide produced per mg of protein per minute.[28]

Alternative Fluorescent Assay: A simpler, high-throughput alternative uses a fluorescently labeled sphinganine substrate (e.g., NBD-sphinganine).[29][30] The fluorescent ceramide product can be separated from the substrate by thin-layer chromatography (TLC) or solid-phase extraction (SPE) and quantified.[29][30][31]

C. Sphingomyelinase Assay

This assay measures the hydrolysis of sphingomyelin to ceramide.

Protocol (Fluorescence-based):

  • Reaction Principle: Sphingomyelin is hydrolyzed by SMase to phosphocholine and ceramide.[16]

  • Enzyme Reporting System: The amount of phosphocholine produced is quantified using a coupled enzyme system:

    • Alkaline phosphatase hydrolyzes phosphocholine to choline (B1196258).[16]

    • Choline oxidase converts choline to produce hydrogen peroxide (H₂O₂).[16]

    • Horseradish peroxidase (HRP) uses H₂O₂ to oxidize a fluorogenic substrate, generating a fluorescent signal.[16]

  • Assay Procedure: The sample containing SMase is incubated with sphingomyelin and the enzyme reporting system. The increase in fluorescence over time is measured and is proportional to the SMase activity. A high-throughput version of this assay has been developed.[16]

Alternative Substrates: Profluorescent substrates like HMU-PC or fluorescently labeled sphingomyelin (e.g., BODIPY-FL-C12-SM) can also be used for more direct measurement of SMase activity.[16][32]

VI. Conclusion

The enzymatic regulation of C24 ceramide levels is a complex and highly compartmentalized process with profound implications for cellular function and human health. A thorough understanding of the key enzymes—CerS2, CerS4, and various sphingomyelinases and ceramidases—is essential for elucidating the roles of C24 ceramide in disease pathogenesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this critical area of lipid biology and to identify and validate novel therapeutic targets. The continued development of sophisticated analytical techniques and specific enzyme inhibitors will undoubtedly accelerate progress in harnessing the therapeutic potential of modulating C24 ceramide metabolism.

References

An In-depth Technical Guide to the Role of C24 Ceramide in Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The skin's primary function as a protective barrier is principally governed by the intricate composition and organization of lipids within the stratum corneum (SC). Among these, ceramides (B1148491) are paramount, constituting approximately 50% of the SC's lipid mass. This technical guide delves into the specific and critical role of C24 ceramides—a class of very long-chain ceramides (VLC-Cers)—in the establishment and maintenance of a competent epidermal permeability barrier. We will explore the biosynthesis of C24 ceramides, their structural importance in the lamellar lipid matrix, their influence on barrier metrics such as Transepidermal Water Loss (TEWL), and their emerging roles in cellular signaling. This document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual workflows to serve as a resource for research and development in dermatology and cosmetic science.

The Structural Imperative of C24 Ceramide in the Stratum Corneum

The "brick and mortar" model of the stratum corneum aptly describes corneocytes (bricks) embedded in a continuous lipid matrix (mortar). This lipid matrix, organized into highly ordered lamellar sheets, is the primary barrier to water loss and xenobiotic ingress.[1] The composition of this matrix is a near-equimolar mixture of ceramides, cholesterol, and free fatty acids.[2]

Ceramides are structurally diverse, but it is the chain length of their N-acyl fatty acid moiety that is a critical determinant of barrier quality.[3] C24 ceramides, containing a 24-carbon lignoceric acid chain, are among the most abundant non-hydroxy fatty acid ceramides in healthy human skin.[4][5] Their substantial length is essential for forming long-periodicity phase (LPP) lamellar structures, which are considered crucial for an effective barrier.[6] The long, saturated C24 acyl chains interdigitate extensively with other lipids, creating a densely packed, crystalline structure with low permeability.[3] A reduction in the average ceramide chain length, particularly a decrease in C24 and longer ceramides and a relative increase in shorter-chain species (e.g., C16), is directly correlated with barrier dysfunction, as seen in conditions like atopic dermatitis and psoriasis.[2][6][7]

Biosynthesis of C24 Ceramide

The synthesis of C24 ceramide is a multi-step enzymatic process occurring predominantly in the endoplasmic reticulum of keratinocytes in the stratum granulosum.[8] Two key enzyme families are involved: Fatty Acid Elongases (ELOVLs) and Ceramide Synthases (CERS).

  • Fatty Acid Elongation: The process begins with the elongation of shorter fatty acids. ELOVL1 is the primary elongase responsible for extending C20-C24 acyl-CoAs to produce the C24 and C26 acyl-CoA precursors necessary for VLC-Cer synthesis.[4][9]

  • Ceramide Synthesis: The C24-CoA is then attached to a sphingoid base (like sphingosine) via an amide bond. This reaction is catalyzed by Ceramide Synthase 2 (CERS2), which is critical for generating ceramides with C22 and C24 fatty acids.[3] While CERS3 is primarily responsible for synthesizing ultra-long-chain ceramides (ULC-Cers, ≥C26), its deficiency also leads to a significant reduction in C24 ceramides, highlighting a complex interplay and substrate preference among these enzymes in the epidermis.[3][10][11]

These newly synthesized ceramides are then processed into glucosylceramides, packaged into lamellar bodies, and secreted into the extracellular space at the stratum granulosum-stratum corneum interface to form the lipid lamellae.[8]

cluster_cers sub_node sub_node enz_node enz_node prod_node prod_node C16_CoA C16-CoA (Palmitoyl-CoA) C20_CoA C20-CoA C16_CoA->C20_CoA ELOVLs C18_CoA ... C22_CoA C22-CoA C20_CoA->C22_CoA ELOVL1 C24_CoA C24-CoA (Lignoceroyl-CoA) C22_CoA->C24_CoA ELOVL1 C24_Cer C24 Ceramide C24_CoA->C24_Cer Sphingoid Sphingoid Base Sphingoid->C24_Cer CERS2 CERS2 CERS2->C24_Cer

Caption: Simplified biosynthesis pathway of C24 ceramide.

Quantitative Impact of C24 Ceramide on Skin Barrier Function

A decrease in the relative abundance of C24 and other very long-chain ceramides is a quantitative hallmark of a compromised skin barrier. This is most clearly demonstrated in genetic knockout mouse models and in human skin pathologies.

Evidence from Genetic Mouse Models

Studies using mice with targeted deletions of genes essential for VLC-Cer synthesis provide direct evidence of their importance.

ModelGenetic DefectKey Ceramide AlterationTEWL MeasurementReference
Elovl1 KO FA Elongase 1↓ Cers w/ ≥C26 FAs; ↑ Cers w/ ≤C24 FAs~7-fold higher vs. wild-type[9]
CerS3 KO Ceramide Synthase 3Complete loss of ULC-Cers (≥C26); a significant reduction in C24-Cers>2-fold higher vs. wild-type at birth[11][12]
Table 1: Impact of Genetic Deletion of Ceramide Synthesis Enzymes on TEWL in Neonatal Mice.
Evidence from Human Skin Conditions

In human skin diseases characterized by barrier defects, a consistent shift in the ceramide profile from long-chain to short-chain species is observed.

ConditionKey Ceramide AlterationCorrelation with Barrier FunctionReference
Atopic Dermatitis (AD) ↓ Very long-chain Cers (>C50 total carbons); ↑ Short-chain Cers (e.g., C34 total carbons)Increased C34 Cer[NS] levels significantly correlate with increased TEWL.[7]
Psoriasis ↓ Long-chain Cers; ↑ Short-chain CersAlterations in ceramide composition are observed alongside decreased barrier function.[2]
Sensitive Skin ↓ Total ceramides on the faceThe quantity of ceramides was significantly lower in the sensitive skin group compared to the non-sensitive group.[13]
Table 2: Ceramide Profile Alterations in Human Skin Disorders.
Ceramide Composition in Healthy Stratum Corneum

Understanding the baseline is critical. High-resolution mass spectrometry has enabled detailed quantification of ceramide species in healthy individuals.

Ceramide Type (by FA chain)Relative Abundance in Healthy Human SC (Example Data)Reference
C24:0 FA Major component of NS, NP, AS, AP, and other ceramide classes[5]
C26:0 FA Often co-dominant with C24:0 in many ceramide classes[14]
C16:0 FA Principal FA in Ceramide AS; present in other classes[14]
Total C18 LCB Most abundant long-chain base (28.6%)[5]
Total C20 LCB Second most abundant long-chain base (24.8%)[5]
Table 3: Example Distribution of Key Fatty Acid (FA) and Long-Chain Base (LCB) Moieties in Healthy Human Stratum Corneum Ceramides.

Signaling Functions of C24 Ceramide

While best known for their structural role, ceramides are also potent signaling molecules involved in regulating keratinocyte proliferation, differentiation, and apoptosis.[15] Historically, short-chain, cell-permeable ceramide analogues have been used to study these pathways. However, recent evidence highlights specific roles for endogenous long-chain ceramides.

A notable example is in wound healing. A study utilizing C24 ceramide formulated into lipid nanoparticles (C24-LNP) to improve bioavailability demonstrated that C24 ceramide significantly promotes keratinocyte proliferation and migration.[16] Molecular analysis revealed this was mediated through the activation of the AKT and ERK1/2 signaling pathways, which are central to cell growth and skin regeneration.[16][17] This suggests that topical application of correctly formulated C24 ceramide could have therapeutic benefits beyond simple barrier repair, actively stimulating the healing process.

stim_node stim_node path_node path_node out_node out_node C24_LNP C24 Ceramide (LNP) Receptor Cell Surface Receptor (?) C24_LNP->Receptor Activates AKT AKT Receptor->AKT Phosphorylates ERK ERK1/2 Receptor->ERK Phosphorylates Proliferation Keratinocyte Proliferation AKT->Proliferation Migration Keratinocyte Migration AKT->Migration ERK->Proliferation ERK->Migration Regen Skin Regeneration & Wound Healing Proliferation->Regen Migration->Regen

Caption: C24 ceramide signaling in wound healing.

Experimental Protocols

Reproducible and accurate quantification of C24 ceramide and skin barrier function is essential for research. The following sections detail standardized methodologies.

Protocol: Ceramide Extraction and Quantification from Stratum Corneum

This protocol describes a common workflow for analyzing ceramide profiles from human skin using tape stripping and LC-MS/MS.[14][18]

  • Sample Collection:

    • Define a precise area on the skin (e.g., forearm, cheek).

    • Clean the area gently with a dry wipe to remove surface contaminants.

    • Apply a D-Squame® or similar adhesive tape disc firmly to the skin.

    • Remove the tape strip with a smooth, consistent motion.

    • Discard the first strip to avoid surface contamination. Collect subsequent 2-4 strips for analysis. Store strips at -80°C until extraction.

  • Lipid Extraction (Modified Bligh & Dyer):

    • Place the collected tape strips into a glass vial with a Teflon-lined cap.

    • Add an extraction solvent mixture, typically chloroform:methanol (e.g., 2:1 v/v).

    • Add a known amount of an internal standard (e.g., d9-C16:0 Ceramide NS) for absolute quantification.

    • Sonicate the vial in a water bath for 15-30 minutes and vortex thoroughly.

    • Repeat the extraction process 2-3 times, pooling the solvent supernatants.

    • Add water or a salt solution to the pooled extract to induce phase separation.

    • Centrifuge to pellet the tape and separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a suitable solvent (e.g., heptane:chloroform:methanol) for analysis.

  • Analysis by LC-MS/MS:

    • Chromatography: Use a normal-phase liquid chromatography (NPLC) system with a silica-based column to separate ceramide classes based on polarity.

    • Mass Spectrometry: Couple the LC to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

    • Detection: Operate in a multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode, using specific precursor-to-product ion transitions for each ceramide species to be quantified.

    • Quantification: Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard, correcting for response factors determined from a calibration curve of authentic standards.

cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis step_node step_node tech_node tech_node out_node out_node Tape 1. Tape Stripping (Stratum Corneum) Extract 2. Solvent Extraction (+ Internal Std.) Tape->Extract Dry 3. Dry & Reconstitute Extract->Dry LC 4. NPLC Separation Dry->LC MS 5. ESI-MS/MS Detection (MRM) LC->MS Quant 6. Data Analysis & Quantification MS->Quant

Caption: Experimental workflow for SC ceramide analysis.
Protocol: Assessment of Skin Barrier Function via TEWL

Transepidermal Water Loss (TEWL) is the measurement of water vapor flux density from the skin surface and is the gold standard for non-invasively assessing barrier integrity.[19][20]

  • Subject Acclimatization:

    • The subject must rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and relative humidity (40-60%).

    • The measurement site (e.g., volar forearm) should be exposed and free of clothing.

    • Ensure the subject is relaxed and has not consumed hot drinks or engaged in physical activity immediately prior to measurement.

  • Instrumentation:

    • Use a calibrated, open-chamber probe device (e.g., Tewameter® TM300). These probes contain sensors that measure the temperature and relative humidity gradient in the air just above the skin.

    • Ensure the probe is clean and has been calibrated according to the manufacturer's guidelines.

  • Measurement Procedure:

    • Hold the probe perpendicular to the skin surface, applying minimal pressure. The probe should rest gently on the skin.

    • Avoid measurement over hair, scars, or visibly damaged skin (unless that is the target of the study).

    • Allow the reading to stabilize for approximately 30-60 seconds, or as recommended by the instrument manufacturer.

    • Record the TEWL value, typically expressed in g/m²/h.

    • Take at least three consecutive measurements at the same site and calculate the average to ensure reliability.

  • Data Interpretation:

    • Higher TEWL values indicate a more permeable, and therefore compromised, skin barrier.[19]

    • Normal TEWL values on the forearm typically range from 4-10 g/m²/h.[19]

    • Always compare measurements to a baseline or an untreated control site to assess the effect of a treatment or condition.

Conclusion and Future Directions

C24 ceramide is not merely one of many lipids in the stratum corneum; it is a cornerstone of the skin's protective barrier. Its very long acyl chain is structurally indispensable for the formation of a dense, impermeable lipid matrix. Quantitative data from genetic models and human dermatoses unequivocally link a deficit in C24 and other VLC-Cers to significant barrier impairment and increased transepidermal water loss. Furthermore, emerging evidence for its role in signaling pathways, such as those involved in wound healing, opens new avenues for therapeutic intervention. For drug development professionals, targeting the biosynthetic pathways of C24 ceramide or its topical delivery in advanced formulations represents a promising strategy for treating a wide array of skin disorders characterized by a defective barrier. Future research should focus on further elucidating the specific signaling roles of C24 ceramide and optimizing delivery systems to maximize its therapeutic efficacy.

References

Technical Guide to C24-Ceramide-d7: Physical Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers and Drug Development Professionals

Introduction

C24-Ceramide-d7 is the deuterated form of C24-Ceramide (N-lignoceroyl-D-erythro-sphingosine), a ubiquitous sphingolipid in mammalian cells.[1][2] As a stable isotope-labeled internal standard, this compound is an indispensable tool for the accurate quantification of its non-labeled counterpart in complex biological matrices using mass spectrometry-based techniques.[1][3][4] This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its application, and its role in cellular signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and use in experimental settings.

General and Chemical Identifiers
PropertyValueSource
Synonyms N-lignoceroyl-D-erythro-sphingosine (d7), Cer(d18:1-d7/24:0)[1][4]
Molecular Formula C42H76D7NO3[1][3]
Molecular Weight 657.16 g/mol [1][3]
CAS Number 1840942-15-5[1][3]
Physical and Handling Data
PropertyValueSource
Appearance White to off-white solid/powder[1][3]
Purity >99%[1][5]
Solubility DMF: 0.15 mg/ml[4]
Chloroform: Slightly soluble[2]
Methanol: Slightly soluble[2]
Storage Temperature -20°C[1][3]
Shipping Conditions Room temperature or on dry ice[1][3]

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantitative analysis of C24-Ceramide in biological samples by liquid chromatography-mass spectrometry (LC-MS).[1][6] Its deuteration introduces a known mass shift without significantly altering its chemical and physical behavior, allowing it to co-elute with the endogenous analyte and correct for variations in sample preparation and instrument response.

General Protocol for Quantification of C24-Ceramide in Plasma using LC-MS

This protocol outlines a general workflow for the use of this compound as an internal standard. Specific parameters may need to be optimized for different sample types and instrumentation.

  • Preparation of Internal Standard Stock Solution:

    • Dissolve this compound powder in an appropriate organic solvent (e.g., ethanol, methanol, or a chloroform:methanol mixture) to a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C or -80°C.

  • Sample Preparation and Lipid Extraction:

    • Thaw plasma samples on ice.

    • Spike a known volume of plasma with a precise amount of the this compound internal standard solution.

    • Perform a lipid extraction using a standard method, such as a Bligh-Dyer or Folch extraction, to isolate the lipid fraction from other plasma components.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column (e.g., a C18 reversed-phase column).

    • Detect and quantify the parent and daughter ions for both endogenous C24-Ceramide and the this compound internal standard using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Calculate the peak area ratio of the endogenous C24-Ceramide to the this compound internal standard.

    • Determine the concentration of the endogenous C24-Ceramide in the sample by comparing this ratio to a standard curve generated with known concentrations of non-labeled C24-Ceramide.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with this compound Internal Standard plasma->spike extract Lipid Extraction spike->extract dry Dry Down extract->dry reconstitute Reconstitute in LC Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data G cluster_pathway De Novo Ceramide Synthesis serine Serine + Palmitoyl-CoA spt SPT serine->spt ksa 3-ketosphinganine spt->ksa ksr KSR ksa->ksr sphinganine Sphinganine (dihydrosphingosine) ksr->sphinganine cers2 CerS2 sphinganine->cers2 dhc Dihydro-C24-Ceramide cers2->dhc des DEGS1 dhc->des c24 C24-Ceramide des->c24

References

C24-Ceramide-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of C24-Ceramide-d7, a deuterated form of C24-Ceramide, for researchers, scientists, and drug development professionals. This document covers its core molecular properties, its role in critical cellular signaling pathways, and detailed experimental protocols for its quantification.

Core Molecular Data

This compound, also known as N-lignoceroyl-D-erythro-sphingosine-d7, is a synthetic, deuterated derivative of C24-Ceramide. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

PropertyValue
Chemical Formula C₄₂H₇₆D₇NO₃
Molecular Weight 657.16 g/mol [1][2]
Synonyms N-lignoceroyl-D-erythro-sphingosine (d7), Cer(d18:1-d7/24:0)
Physical Form Powder
Storage Temperature -20°C

C24-Ceramide Signaling in Apoptosis

C24-Ceramide is a bioactive lipid that plays a significant role in various cellular processes, most notably in the induction of apoptosis, or programmed cell death. Its accumulation within the cell, often in response to stress stimuli, triggers a cascade of events leading to cellular demise. The pathway is complex and can involve the activation of caspases, a family of proteases that execute the apoptotic program.

The de novo synthesis of C24-Ceramide is a critical pathway for its pro-apoptotic functions. This process, occurring in the endoplasmic reticulum, can be initiated by various cellular stressors. The subsequent increase in C24-Ceramide levels can lead to the activation of downstream effector caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.

C24_Ceramide_Apoptosis_Pathway cluster_stimuli Cellular Stress Stimuli cluster_synthesis De Novo Synthesis cluster_execution Apoptotic Execution stress Oxidative Stress, Chemotherapeutics, Radiation cerS Ceramide Synthases (e.g., CerS2) stress->cerS induces C24_Cer C24-Ceramide Accumulation cerS->C24_Cer produces caspases Caspase Activation (Caspase-8, -9, -3) apoptosis Apoptosis caspases->apoptosis C24_Cer->caspases triggers

C24-Ceramide mediated apoptosis signaling pathway.

Experimental Workflow: Quantification of C24-Ceramide by LC-MS/MS

The quantification of C24-Ceramide in biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an essential internal standard in this workflow to ensure precision and accuracy by correcting for variations in sample preparation and instrument response.

The general workflow involves lipid extraction from the biological matrix, followed by chromatographic separation and detection by mass spectrometry.

LCMS_Workflow sample 1. Sample Collection (Cells, Tissue, Plasma) spike 2. Spiking with This compound (Internal Standard) sample->spike extract 3. Lipid Extraction (e.g., Bligh-Dyer method) spike->extract separate 4. Chromatographic Separation (Reverse-Phase HPLC/UPLC) extract->separate detect 5. Mass Spectrometric Detection (ESI-MS/MS in MRM mode) separate->detect quantify 6. Data Analysis & Quantification detect->quantify

LC-MS/MS workflow for C24-Ceramide quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of C24-Ceramide in Cultured Cells using LC-MS/MS

This protocol outlines the steps for the extraction and quantification of C24-Ceramide from cultured cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), Chloroform (B151607), and Water (HPLC grade)

  • This compound internal standard solution (concentration to be optimized based on expected endogenous levels)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials with inserts

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in a known volume of PBS and transfer to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Discard the supernatant and store the cell pellet at -80°C until extraction.

  • Lipid Extraction:

    • Resuspend the cell pellet in a specific volume of water.

    • Add the this compound internal standard to each sample.

    • Perform a Bligh-Dyer extraction by adding methanol and chloroform in a ratio of 2:1:0.8 (Methanol:Chloroform:Water).

    • Vortex vigorously and incubate on ice for 30 minutes.

    • Add chloroform and water to induce phase separation (final ratio 2:2:1.8).

    • Centrifuge to separate the phases (e.g., 1000 x g for 10 minutes at 4°C).

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., Methanol/Acetonitrile).

    • Transfer the reconstituted sample to an autosampler vial with an insert.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase column (e.g., C18).

    • Use a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid, ammonium (B1175870) formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

    • Set the mass spectrometer to operate in positive ion mode using electrospray ionization.

    • Monitor the specific precursor-to-product ion transitions for both C24-Ceramide and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous C24-Ceramide and the this compound internal standard.

    • Calculate the ratio of the endogenous analyte peak area to the internal standard peak area.

    • Quantify the amount of C24-Ceramide in the sample by comparing this ratio to a standard curve generated with known amounts of C24-Ceramide and a fixed amount of the internal standard.

Protocol 2: Ceramide-Induced Apoptosis Assay using Annexin V Staining

This protocol describes how to assess apoptosis in cells treated with C24-Ceramide using Annexin V staining and flow cytometry.

Materials:

  • Cultured cells

  • C24-Ceramide

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of C24-Ceramide (solubilized in an appropriate vehicle, e.g., ethanol (B145695) or DMSO) for a specified time period. Include a vehicle-only control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Combine the floating and adherent cells and pellet them by centrifugation.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in the provided Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible.

    • Excite the fluorophores using the appropriate lasers (e.g., 488 nm for FITC and PI).

    • Collect the emission signals in the appropriate channels.

    • Analyze the data to distinguish between:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by C24-Ceramide treatment compared to the control.

References

An In-depth Technical Guide to the Isotopic Purity of C24-Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of C24-Ceramide-d7, a critical internal standard for mass spectrometry-based lipidomics. Ensuring the high isotopic enrichment of such standards is paramount for accurate quantification of endogenous lipids in complex biological matrices. This document outlines the methodologies used to assess isotopic purity, presents typical quantitative data, and details the experimental protocols involved.

Introduction to this compound

C24-Ceramide (d18:1/24:0) is a vital sphingolipid involved in numerous cellular processes, including apoptosis, cell signaling, and membrane structure.[1][2] Its deuterated analogue, this compound, serves as an indispensable internal standard in quantitative mass spectrometry.[3][4] The seven deuterium (B1214612) atoms are typically located on the sphingosine (B13886) backbone, providing a distinct mass shift from the endogenous, non-labeled C24-Ceramide. This mass difference allows for precise differentiation and quantification of the native analyte in biological samples. The accuracy of this quantification is directly dependent on the isotopic purity of the deuterated standard.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is determined by measuring the relative abundance of each isotopic species (d0 to d7). While manufacturers often state a purity of greater than 99%, this typically refers to the chemical purity as assessed by techniques like thin-layer chromatography (TLC).[3] A more detailed analysis by high-resolution mass spectrometry is required to determine the isotopic distribution.

A high-quality batch of this compound will be predominantly composed of the fully deuterated d7 species. However, due to the synthetic processes, trace amounts of lower deuterated species (d0-d6) will also be present. The table below presents a typical, albeit illustrative, isotopic distribution for a high-purity batch of this compound.

Isotopic SpeciesDegree of DeuterationRelative Abundance (%)
d77> 99.0
d66< 0.5
d55< 0.2
d44< 0.1
d33< 0.1
d22< 0.1
d11< 0.1
d0 (unlabeled)0< 0.05

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic distribution of this compound is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol outlines a standard procedure for this analysis.

Materials and Reagents
Sample Preparation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 1:1 (v/v) mixture of chloroform and methanol.

  • Working Solution: Dilute the stock solution with methanol to a final concentration of 1 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient from 60% B to 100% B over 5 minutes, followed by a 2-minute hold at 100% B, and a re-equilibration to 60% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan from m/z 600-700.

    • Data Acquisition: Acquire data in profile mode to ensure accurate mass measurement and resolution of isotopic peaks.

Data Analysis
  • Extracted Ion Chromatograms (EICs): Generate EICs for the theoretical m/z of the [M+H]+ ions for each isotopic species of C24-Ceramide (d0 to d7).

  • Peak Integration: Integrate the area under the curve for each EIC.

  • Relative Abundance Calculation: Calculate the percentage of each isotopic species by dividing the peak area of that species by the sum of the peak areas for all isotopic species and multiplying by 100.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound and a simplified representation of a ceramide-mediated signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution working Dilute to 1 µg/mL Working Solution stock->working lc HPLC Separation (C18 Column) working->lc ms High-Resolution MS (Full Scan) lc->ms eic Generate Extracted Ion Chromatograms ms->eic integrate Integrate Peak Areas eic->integrate calculate Calculate Relative Abundance integrate->calculate result Quantitative Isotopic Distribution calculate->result Isotopic Purity Data

Caption: Experimental workflow for determining the isotopic purity of this compound.

ceramide_signaling stress Cellular Stress (e.g., TNF-α, UV) smase Sphingomyelinase (SMase) stress->smase activates sphingomyelin Sphingomyelin smase->sphingomyelin ceramide Ceramide sphingomyelin->ceramide hydrolyzes to downstream Downstream Effectors (e.g., PP2A, Cathepsin D) ceramide->downstream activates apoptosis Apoptosis downstream->apoptosis induces

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Conclusion

The isotopic purity of this compound is a critical parameter for its use as an internal standard in quantitative lipidomics. The methodologies described in this guide, particularly high-resolution LC-MS, are essential for accurately determining the isotopic distribution. A thorough understanding and verification of the isotopic purity of deuterated standards are fundamental for generating reliable and reproducible quantitative data in research, clinical diagnostics, and drug development.

References

The Synthesis of Deuterated Ceramide Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of deuterated ceramide standards. These stable isotope-labeled lipids are indispensable tools in lipidomics research, particularly for accurate quantification of ceramides (B1148491) in complex biological matrices using mass spectrometry. This document details synthetic methodologies, experimental protocols, and the critical role of ceramides in cellular signaling pathways.

Introduction to Ceramides and the Need for Deuterated Standards

Ceramides are a class of sphingolipids composed of a sphingoid base, such as sphingosine (B13886), linked to a fatty acid via an amide bond.[1][2] They are not only structural components of cellular membranes but also potent bioactive molecules involved in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle regulation, and stress responses.[3][4] Given their central role in cell fate decisions, the accurate quantification of ceramide levels is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for lipid analysis due to its high sensitivity and specificity.[5][6] However, accurate quantification can be challenging due to variations in ionization efficiency and matrix effects.[7] Deuterated ceramides, which are chemically identical to their endogenous counterparts but have a higher mass, serve as ideal internal standards.[7][8] They co-elute with the analyte of interest during chromatography and exhibit similar ionization behavior, allowing for precise and accurate quantification by correcting for sample loss during preparation and analytical variability.[7][8]

Synthesis of Deuterated Ceramide Standards

The synthesis of deuterated ceramides typically involves the coupling of a sphingoid base with a deuterated fatty acid or the introduction of deuterium (B1214612) atoms into the sphingoid backbone itself.

General Synthetic Strategy: Amide Coupling

A common and straightforward method for synthesizing deuterated ceramides is the amide coupling of a sphingosine or phytosphingosine (B30862) backbone with a deuterated fatty acid.[7][9] This reaction is typically facilitated by a coupling agent to activate the carboxylic acid group of the fatty acid.

Key Reagents and Materials:

  • Sphingoid base (e.g., Sphingosine, Phytosphingosine)

  • Deuterated fatty acid (e.g., ω-deuterated or perdeuterated)

  • Activating agent (e.g., (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) - PyBOP®)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Incorporation of Deuterium into the Sphingoid Backbone

Introducing deuterium into the sphingoid backbone offers an alternative labeling strategy. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange or the use of deuterated reducing agents.[7][10]

  • Deuteration at C-4 and C-5: A hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate, catalyzed by ND₄Cl in a D₂O/tetrahydrofuran mixture, can be employed.[7][10]

  • Deuteration at C-3: The reduction of an α,β-enone intermediate using sodium borodeuteride (NaBD₄) in perdeuteromethanol can install a deuterium atom at the C-3 position.[7][10]

Experimental Protocols

Protocol for Ceramide Synthesis via Amide Coupling

This protocol describes a general procedure for the synthesis of a deuterated ceramide by coupling a sphingoid base with a deuterated fatty acid using PyBOP® as the activating agent.[7][9]

Materials:

  • Sphingosine (1 equivalent)

  • Deuterated fatty acid (1.1 equivalents)

  • PyBOP® (1.2 equivalents)

  • Triethylamine (B128534) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

  • Dissolve the sphingosine and the deuterated fatty acid in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Add PyBOP® to the reaction mixture and continue stirring at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding water.

  • Extract the organic layer with a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield the pure deuterated ceramide.

Protocol for Lipid Extraction from Biological Samples for LC-MS/MS Analysis

This protocol outlines a common method for extracting lipids, including ceramides, from plasma or serum samples prior to LC-MS/MS analysis.[6][11]

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) working solution (containing a known concentration of deuterated ceramide standards in methanol)

  • Protein precipitation solvent (e.g., a mixture of methanol:dichloromethane:water)

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 10 µL aliquot of the sample, add a specific volume of the IS working solution.

  • Add the protein precipitation solvent to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 12,000 x g) at 4°C for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the lipids to a new tube or an autosampler vial for LC-MS/MS analysis.

Quantitative Data

The following table summarizes representative data for the analysis of ceramides using deuterated internal standards. The data is compiled from various studies and illustrates the typical concentrations and analytical performance.

Ceramide SpeciesBiological MatrixConcentration Range (µmol/L)Intra-laboratory CV (%)Inter-laboratory CV (%)Reference
Cer 18:1;O2/16:0Human Plasma (SRM 1950)0.244 ± 0.006≤ 4.2< 14[12][13]
Cer 18:1;O2/18:0Human Plasma (SRM 1950)0.0835 ± 0.0017≤ 4.2< 14[12][13]
Cer 18:1;O2/24:0Human Plasma (SRM 1950)2.42 ± 0.04≤ 4.2< 14[12][13]
Cer 18:1;O2/24:1Human Plasma (SRM 1950)0.855 ± 0.013≤ 4.2< 14[12][13]

Ceramide Signaling Pathways

Ceramides are central signaling molecules that mediate a variety of cellular responses, most notably apoptosis.[4][14] They can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway.[2][15]

De Novo Synthesis of Ceramide

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[2][15] This pathway is a primary source of cellular ceramides.

de_novo_synthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS Dihydroceramide Desaturase (DEGS) Dihydroceramide->DEGS Ceramide Ceramide DEGS->Ceramide

Caption: De Novo Ceramide Synthesis Pathway in the Endoplasmic Reticulum.

Ceramide-Mediated Apoptosis Signaling

Elevated levels of ceramide can trigger apoptosis through various mechanisms, including the activation of protein phosphatases and the modulation of the Bcl-2 family of proteins.[1][3]

apoptosis_pathway cluster_downstream Downstream Effectors Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase hydrolysis PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK activates Bcl2 Anti-apoptotic Bcl-2 family PP2A->Bcl2 dephosphorylates (inactivates) BaxBak Pro-apoptotic Bax/Bak JNK->BaxBak activates Bcl2->BaxBak inhibits Mitochondria Mitochondria BaxBak->Mitochondria permeabilizes Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified Ceramide-Mediated Apoptosis Signaling Pathway.

Experimental Workflow for Quantitative Ceramide Analysis

The following diagram illustrates a typical workflow for the quantification of ceramides in biological samples using deuterated internal standards and LC-MS/MS.

workflow Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with Deuterated Ceramide Internal Standards Sample->IS_Spike Extraction Lipid Extraction (e.g., Protein Precipitation) IS_Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Ratio of Endogenous to Deuterated Ceramide) Data->Quant Result Concentration of Ceramide Species Quant->Result

Caption: Workflow for Quantitative Ceramide Analysis using LC-MS/MS.

Conclusion

Deuterated ceramide standards are essential for the accurate and precise quantification of ceramides in biological systems. The synthetic methods described, coupled with robust analytical protocols, enable researchers to reliably measure changes in ceramide levels, providing valuable insights into their role in health and disease. The continued development and application of these standards will undoubtedly advance our understanding of sphingolipid metabolism and its therapeutic potential.

References

An In-depth Technical Guide to Ceramide Diversity and Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) represent a complex class of sphingolipids that are fundamental to cellular biology, serving dual roles as essential structural components of cell membranes and as critical bioactive signaling molecules.[1][2] Comprising a sphingoid base linked to a fatty acid via an amide bond, their structural heterogeneity is vast, giving rise to hundreds of distinct molecular species.[3][4] This diversity is not trivial; the specific acyl chain length, saturation, and hydroxylation of a ceramide molecule dictates its subcellular localization, biophysical properties, and functional role.[5][6]

Once viewed primarily as precursors to more complex sphingolipids, ceramides are now recognized as central players in a myriad of cellular processes, including apoptosis, inflammation, cell cycle regulation, and insulin (B600854) signaling.[5][7] Dysregulation of ceramide metabolism is increasingly implicated in the pathogenesis of numerous human diseases, such as cardiovascular disease, type 2 diabetes, cancer, and neurodegenerative disorders.[8][9][10] Consequently, specific ceramide species are emerging as powerful diagnostic and prognostic biomarkers and their metabolic enzymes as promising therapeutic targets.[8][11]

This technical guide provides a comprehensive overview of ceramide diversity, function, and its role in disease. It details the key experimental protocols used to investigate these multifaceted lipids and presents critical signaling pathways and workflows in a standardized visual format to aid researchers in this dynamic field.

Chapter 1: The Structural Diversity of Ceramides

The defining characteristic of the ceramide family is its profound structural diversity, which arises from the combinatorial assembly of different sphingoid long-chain bases (LCBs) and fatty acids (FAs).[12] This structural variability is the primary determinant of their distinct biological functions.

Core Ceramide Structure

A ceramide molecule consists of an LCB, such as sphingosine (B13886), and an N-acylated fatty acid.[1] Variations in both these components create a vast array of ceramide species.

  • Sphingoid Long-Chain Bases (LCBs): In humans, there are five main types of LCBs, which differ in the number and position of hydroxyl groups and double bonds.[4][12] These include dihydrosphingosine (dS), sphingosine (S), phytosphingosine (B30862) (P), 6-hydroxysphingosine (H), and 4,14-sphingadiene (SD).[4]

  • Fatty Acids (FAs): The attached fatty acid can be categorized into four main types: non-hydroxy (N), α-hydroxy (A), ω-hydroxy (O), and esterified ω-hydroxy (EO).[4] Furthermore, these fatty acids exhibit significant variation in acyl chain length, typically classified as medium-chain (C12–C14), long-chain (C16–C18), very-long-chain (C20–C24), and ultra-long-chain (≥C26).[5]

The combination of these LCBs and FAs results in at least 20 distinct ceramide classes in human skin alone.[4][12] A standardized nomenclature denotes the class by combining the abbreviation for the FA type with the LCB type (e.g., Cer[NS] for a ceramide with a non-hydroxy fatty acid and a sphingosine base).[4]

Data Presentation: Ceramide Classification

To systematically organize this complexity, the following tables summarize the major ceramide classes and the diversity imparted by acyl chain variations.

Table 1: Classification of Major Human Ceramide Classes based on Sphingoid Base and Fatty Acid Type

Ceramide Class Fatty Acid (FA) Type Sphingoid Base (LCB) Type Common Abbreviation
Cer[NS] Non-hydroxy (N) Sphingosine (S) Ceramide 2
Cer[NDS] Non-hydroxy (N) Dihydrosphingosine (dS) Ceramide 10
Cer[NP] Non-hydroxy (N) Phytosphingosine (P) Ceramide 3
Cer[NH] Non-hydroxy (N) 6-Hydroxysphingosine (H) Ceramide 8
Cer[AS] α-hydroxy (A) Sphingosine (S) Ceramide 5
Cer[AP] α-hydroxy (A) Phytosphingosine (P) Ceramide 6
Cer[EOS] ω-esterified (EO) Sphingosine (S) Ceramide 1
Cer[EOP] ω-esterified (EO) Phytosphingosine (P) Ceramide 9
Cer[EOH] ω-esterified (EO) 6-Hydroxysphingosine (H) Ceramide 4

(Data sourced from references[4][13])

Table 2: Common Ceramide Species and Acyl Chain Variations

Ceramide Species Full Name Acyl Chain Length Common Tissue Location/Association
Cer(d18:1/16:0) N-Palmitoylsphingosine C16:0 Skin, Plasma, Cardiovascular Disease Risk
Cer(d18:1/18:0) N-Stearoylsphingosine C18:0 Glioma Tissue (levels often reduced)[5]
Cer(d18:1/18:1) N-Oleoylsphingosine C18:1 Model Membranes (for fluidity studies)[6]
Cer(d18:1/24:0) N-Lignoceroylsphingosine C24:0 Myelin Sheath, Skin
Cer(d18:1/24:1) N-Nervonoylsphingosine C24:1 Neural Tissue, Skin[14]

(Data sourced from references[5][6][11][14])

Chapter 2: The Multifaceted Functions of Ceramides

Ceramides execute their functions through two primary mechanisms: by altering the biophysical properties of membranes and by acting as second messengers in complex signaling cascades.[15]

Structural Role in Cellular Membranes

Ceramides are not randomly distributed within membranes. Their unique biophysical properties, including a small polar headgroup and extensive hydrogen-bonding capability, drive them to self-associate into tightly packed, gel-like domains known as "ceramide-enriched platforms" or rafts.[14][16] The formation of these platforms has profound structural consequences:

  • Membrane Fluidity and Curvature: The generation of ceramide alters membrane fluidity and can induce negative membrane curvature, which is critical for processes like vesicle budding, fusion, and endosome formation.[6][15]

  • Receptor Clustering: These platforms serve to cluster membrane receptors, such as the Fas death receptor (CD95), thereby amplifying downstream signaling events.[5][16]

Role as a Bioactive Signaling Molecule

As signaling molecules, ceramides are generated through several pathways, including de novo synthesis in the endoplasmic reticulum and the hydrolysis of sphingomyelin (B164518) by sphingomyelinases at the plasma membrane or in lysosomes.[17][18] These spatially and temporally regulated pools of ceramide activate or inhibit a host of downstream effector proteins.

Ceramide is a well-established pro-apoptotic lipid.[19] Upon cellular stress (e.g., chemotherapy, TNF-α signaling), sphingomyelinases are activated, leading to a rapid increase in ceramide levels.[17] This accumulation triggers apoptosis through multiple mechanisms, including the formation of channels in the outer mitochondrial membrane to facilitate cytochrome c release and the direct activation of protein phosphatases that dephosphorylate anti-apoptotic proteins.[15][18][20]

Ceramide_Apoptosis_Pathway cluster_trigger Triggers cluster_generation Ceramide Generation cluster_effectors Downstream Effectors Stress Cellular Stress (Chemotherapy, UV) SMase Sphingomyelinase (SMase) Activation Stress->SMase TNFa TNF-α Receptor TNFa->SMase Ceramide Ceramide (Cer) Generation SMase->Ceramide Hydrolyzes Sphingomyelin PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A Mito Mitochondrial Outer Membrane Permeabilization Ceramide->Mito Forms channels Caspase Caspase Cascade Activation PP2A->Caspase Dephosphorylates pro-apoptotic proteins Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Ceramide_Insulin_Resistance cluster_input Metabolic Overload cluster_synthesis Ceramide Synthesis cluster_inhibition Signaling Inhibition cluster_outcome Pathological Outcome FFA Excess Saturated Fatty Acids DeNovo De Novo Synthesis Pathway Upregulated FFA->DeNovo Ceramide Ceramide Accumulation DeNovo->Ceramide Effectors PP2A / PKCζ Activation Ceramide->Effectors Akt Akt/PKB Inhibition Effectors->Akt GLUT4 GLUT4 Translocation to Membrane Blocked Akt->GLUT4 Resistance Insulin Resistance GLUT4->Resistance LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Sample Collection (Tissue, Plasma) Spike Spike Internal Standards Collect->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract LC Reverse-Phase LC Separation Extract->LC ESI Electrospray Ionization (ESI) LC->ESI MSMS Tandem MS (MRM Scan) ESI->MSMS Quant Peak Integration & Quantification MSMS->Quant Report Data Reporting (pmol/mg protein) Quant->Report

References

Methodological & Application

Quantitative Lipidomics of Ceramides Using Deuterated Internal Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are central to numerous cellular processes, including apoptosis, cell proliferation, inflammation, and insulin (B600854) signaling.[1][2][3] The specific acyl chain length of a ceramide molecule can dictate its biological function, making the accurate quantification of individual ceramide species critical for understanding disease pathophysiology and for the development of targeted therapeutics.[4] This document provides a detailed protocol for the quantitative analysis of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated ceramide internal standards.

The use of stable isotope-labeled internal standards, such as deuterated ceramides, is the gold standard for quantitative mass spectrometry.[5] These standards mimic the behavior of their endogenous counterparts during sample extraction, chromatographic separation, and ionization, thus correcting for variations in sample preparation and instrument response. This approach ensures high accuracy and precision in the quantification of ceramide species.[6]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the extraction and quantification of ceramides from biological matrices such as plasma, serum, cells, or tissues.

Materials and Reagents
  • Biological Sample: Plasma, serum, cell pellets, or tissue homogenates.

  • Deuterated Ceramide Internal Standards: A commercially available mixture of deuterated ceramides (e.g., Deuterated Ceramide LIPIDOMIX®) containing species such as C16:0-d7, C18:0-d7, C24:0-d7, and C24:1-d7 ceramides.[7][8][9]

  • Ceramide Calibration Standards: A mixture of non-deuterated ceramides of known concentrations.

  • Solvents (HPLC or LC-MS grade): Chloroform (B151607), Methanol, Isopropanol, Acetonitrile, Water, Formic Acid.

  • Reagents: Ammonium (B1175870) formate.

  • Equipment:

    • Homogenizer (for tissues)

    • Centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.[10][11]

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer extraction method is commonly used for the efficient extraction of ceramides.[4][10]

  • Sample Homogenization (for tissues): Weigh the frozen tissue sample and homogenize it in a suitable buffer on ice.

  • Addition of Internal Standards: To an aliquot of the sample (e.g., 50 µL of plasma or a specific amount of cell/tissue homogenate), add the deuterated ceramide internal standard mixture. The amount added should be sufficient to provide a strong signal and will depend on the specific internal standard mix and the expected concentration range of the endogenous ceramides.

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly for 1-2 minutes.

    • Add chloroform and water to induce phase separation.

    • Vortex again and centrifuge to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of LC-MS compatible solvent, such as a 1:1 (v/v) mixture of methanol:isopropanol.[4]

LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed by LC-MS/MS.

  • Chromatographic Separation:

    • Column: A C8 or C18 reversed-phase column is typically used for the separation of ceramide species.[4]

    • Mobile Phase A: Water with 0.1% formic acid and ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and ammonium formate.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B is used to elute the ceramides. The total run time is typically short, around 5-10 minutes.[5][11]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[5] In MRM mode, specific precursor-to-product ion transitions for each ceramide species and their corresponding deuterated internal standards are monitored. The most abundant product ion at m/z 264, resulting from the loss of the fatty acyl chain, is often chosen for quantification.[11]

Data Analysis
  • Peak Integration: Integrate the peak areas for each endogenous ceramide and its corresponding deuterated internal standard.

  • Calibration Curve: Generate a calibration curve for each ceramide species by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of each ceramide species in the samples by using the linear regression equation from the corresponding calibration curve.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from human plasma and the specifications of a commercially available deuterated ceramide internal standard mix.

Table 1: Representative Concentrations of Ceramides in Human Plasma. [12]

Ceramide SpeciesMean Concentration (µmol/L)Inter-laboratory CV (%)
Cer(d18:1/16:0)0.24413.8
Cer(d18:1/18:0)0.083511.6
Cer(d18:1/24:0)2.4210.1
Cer(d18:1/24:1)0.8558.5

Table 2: Specifications of a Commercially Available Deuterated Ceramide Internal Standard Mixture. [8][9]

Mixture ComponentTarget Concentration (µM)
C16 Ceramide-d7 (d18:1-d7/16:0)40
C18 Ceramide-d7 (d18:1-d7/18:0)20
C24 Ceramide-d7 (d18:1-d7/24:0)40
C24:1 Ceramide-d7 (d18:1-d7/24:1(15Z))20

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of ceramides using deuterated internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add Deuterated Internal Standards Sample->Add_IS Extraction Lipid Extraction (Bligh & Dyer) Add_IS->Extraction Dry_Down Dry Down Extract (Nitrogen) Extraction->Dry_Down Reconstitute Reconstitute in LC-MS Solvent Dry_Down->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Ceramides Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative ceramide analysis.

Ceramide Signaling Pathways

Ceramides are central hubs in lipid signaling, implicated in various cellular responses. The diagram below provides a simplified overview of key ceramide metabolic and signaling pathways.

G cluster_synthesis Ceramide Synthesis cluster_ceramide cluster_downstream Downstream Signaling & Metabolism De_Novo De Novo Synthesis (Serine + Palmitoyl-CoA) Ceramide Ceramide De_Novo->Ceramide Salvage Salvage Pathway (Sphingosine Recycling) Salvage->Ceramide SM_Hydrolysis Sphingomyelin Hydrolysis SM_Hydrolysis->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Insulin_Resistance Insulin Resistance Ceramide->Insulin_Resistance Inflammation Inflammation Ceramide->Inflammation Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids S1P Sphingosine-1-Phosphate (S1P) (via Ceramidase & SphK) Ceramide->S1P

Caption: Overview of ceramide metabolism and signaling pathways.

Ceramides can be generated through three primary pathways: de novo synthesis, the salvage pathway, and the hydrolysis of complex sphingolipids like sphingomyelin.[1] Once produced, ceramides can act as signaling molecules to induce apoptosis, contribute to insulin resistance, and promote inflammation.[3][13] They can also be further metabolized into other bioactive lipids, such as sphingosine-1-phosphate (S1P), which often has opposing biological effects, or be incorporated into more complex sphingolipids.[3] This balance between ceramide and S1P is often referred to as the "sphingolipid rheostat" and is critical for determining cell fate.[3]

References

Application Note: High-Throughput Quantification of C24 Ceramide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are integral components of cellular membranes and serve as critical signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2] The length of the N-acyl chain of ceramides can determine their specific biological function. Very-long-chain ceramides, such as C24 ceramide (Cer(d18:1/24:0)), have been implicated in cellular processes like insulin (B600854) resistance and diabetes.[3][4][5] Consequently, the accurate and sensitive quantification of C24 ceramide in biological matrices is essential for researchers in fields ranging from basic cell biology to drug development and clinical research.[6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of ceramides due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[2][7] This application note provides a detailed protocol for the quantification of C24 ceramide in human plasma using a high-throughput LC-MS/MS method. The described method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, allowing for the analysis of approximately 200 samples per day.[3][4]

Experimental Workflow

The overall experimental workflow for the quantification of C24 ceramide by LC-MS/MS involves several key steps, from sample preparation to data analysis.

Experimental Workflow for C24 Ceramide Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s1 Biological Sample (e.g., Human Plasma) s2 Protein Precipitation & Lipid Extraction s1->s2 Add Internal Standard s3 Dry Down Extract s2->s3 s4 Reconstitute in Injection Solvent s3->s4 a1 Inject Sample s4->a1 a2 LC Separation (Reversed-Phase) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of C24 Ceramide d2->d3

Fig. 1: Experimental workflow for C24 ceramide quantification.

Signaling Pathway Context: De Novo Ceramide Synthesis

Ceramides are synthesized in the cell through several pathways, with the de novo synthesis pathway being a major contributor. This pathway begins in the endoplasmic reticulum and involves a series of enzymatic reactions. The final step in the synthesis of C24 ceramide involves the action of ceramide synthase 2 (CerS2), which specifically acylates a sphingoid base with a C24 fatty acyl-CoA. The resulting C24 ceramide can then be transported to other cellular compartments to participate in various signaling cascades or be converted to more complex sphingolipids.[8][9]

De Novo Ceramide Synthesis Pathway cluster_synthesis De Novo Synthesis in ER cluster_signaling Cellular Functions p1 Serine + Palmitoyl-CoA p2 3-Ketosphinganine p1->p2 SPT p3 Dihydrosphingosine (Sphinganine) p2->p3 3-KSR p4 Dihydroceramide p3->p4 CerS2 + C24-CoA p5 C24 Ceramide p4->p5 DEGS1 s1 Apoptosis p5->s1 s2 Cell Cycle Arrest p5->s2 s3 Insulin Resistance p5->s3

Fig. 2: Simplified de novo ceramide synthesis pathway leading to C24 ceramide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the described LC-MS/MS method for C24 ceramide.

ParameterValueReference
AnalyteC24 Ceramide (Cer(d18:1/24:0))[3][4]
Internal Standard[2H4]Cer(24:0)[3]
MatrixHuman Plasma[3][4]
Linearity Range0.08 - 16 µg/mL[3][4]
Lower Limit of Quantification (LLOQ)0.08 µg/mL[3][4]
Upper Limit of Quantification (ULOQ)16 µg/mL[3][4]
Absolute Recovery114%[3][4]
Inter-assay Precision (%CV)< 15%[3][4]
Inter-assay Accuracy (%RE)< 15%[3][4]

Experimental Protocols

Materials and Reagents
  • C24 Ceramide standard (Avanti Polar Lipids)

  • N-15,15,16,16-[2H4] (tetracosanoyl)-sphing-4-enine ([2H4]Cer(24:0)) internal standard

  • LC-MS grade isopropanol, chloroform, and water (Honeywell)

  • Formic acid (Sigma-Aldrich)

  • Control human plasma (BioChemed Services)

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of C24 ceramide and the internal standard in a suitable organic solvent (e.g., chloroform/methanol mixture) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solutions in isopropanol.

  • Calibration Standards: Prepare calibration standards by spiking control human plasma with the C24 ceramide working solution to achieve a range of concentrations from 0.08 to 16 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

  • Sample Preparation:

    • To 10 µL of plasma sample, calibration standard, or QC sample, add 400 µL of the internal standard/protein precipitation solution (isopropanol containing the internal standard).[5]

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.[10][11]

    • Transfer 180 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[10]

LC-MS/MS Analysis

Liquid Chromatography (LC) System: Shimadzu Prominence UFLC system or equivalent.[3]

ParameterValue
Column Phenomenex Gemini C6-phenyl (2 x 50 mm, 5 µm) with a SecurityGuard C18 guard column (4 x 3 mm)[3]
Mobile Phase A 0.1% Formic acid in water[3][5]
Mobile Phase B 0.1% Formic acid in isopropanol[3][5]
Flow Rate 0.6 mL/min[3]
Column Temperature 50°C[3]
Injection Volume 10 µL[10]
Gradient A linear gradient is typically employed to ensure optimal separation. A rapid gradient can be used for high-throughput analysis.[6] For a 5-minute run time, a suitable gradient would be: 0-0.5 min, hold at initial conditions; 0.5-2.0 min, ramp to 100% B; 2.0-4.0 min, hold at 100% B; 4.0-4.1 min, return to initial conditions; 4.1-5.0 min, re-equilibrate.

Mass Spectrometry (MS) System: Applied Biosystems/MDS Sciex 4000QTRAP mass spectrometer or equivalent.[3]

ParameterValue
Ionization Mode Positive Ion Electrospray (ESI+)[3]
Scan Type Multiple Reaction Monitoring (MRM)[3][10]
MRM Transition (Quantifier) m/z 650.6 → 264.3[3]
MRM Transition (Internal Standard) m/z 654.6 → 268.3
ESI Needle Voltage 5500 V[5]
Declustering Potential 66 V[5]
Dwell Time 50 ms[5]

Data Analysis and Quantification

The concentration of C24 ceramide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of C24 ceramide in the unknown samples is then interpolated from this calibration curve using a linear regression model.

Conclusion

This application note provides a robust and high-throughput LC-MS/MS method for the quantification of C24 ceramide in human plasma. The method is sensitive, specific, and accurate, making it a valuable tool for researchers investigating the role of very-long-chain ceramides in health and disease. The detailed protocol can be adapted for use in various research and drug development settings.

References

Application Note: Optimized Lipid Extraction Methods for High-Throughput Ceramide Analysis from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, inflammation, and insulin (B600854) resistance. Consequently, circulating ceramide levels in plasma have emerged as promising biomarkers for diagnosing and monitoring various diseases, such as cardiovascular disease and metabolic disorders, and for evaluating the efficacy of therapeutic interventions. Accurate and reproducible quantification of ceramides from a complex biological matrix like plasma is paramount. This application note provides detailed protocols for three distinct lipid extraction methods for ceramide analysis and presents a quantitative comparison to aid researchers in selecting the most suitable method for their specific analytical needs, balancing throughput, recovery, and sample purity.

protocol for spiking C24-Ceramide-d7 into biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Use of C24-Ceramide-d7 as an Internal Standard in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of this compound as an internal standard for the accurate quantification of endogenous C24-Ceramide in various biological matrices. The protocol details the preparation of stock and working solutions, procedures for spiking the internal standard into plasma, cells, and tissues, and subsequent sample processing for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is critical for correcting for sample loss during extraction and for variations in instrument response, thereby ensuring high-quality, reproducible data.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2][3] Very-long-chain ceramides, such as C24-Ceramide, have been implicated in various physiological and pathological states, including insulin (B600854) resistance and diabetes.[4] Accurate quantification of specific ceramide species in biological samples is therefore essential for understanding their roles in health and disease.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable quantification.[7][8] This internal standard, which has a slightly higher mass due to the deuterium (B1214612) atoms, co-elutes with the endogenous analyte but is distinguishable by the mass spectrometer. This allows for precise correction for any variability that may occur during sample preparation and analysis.[9]

This application note provides a detailed protocol for the preparation of this compound solutions and their addition to biological samples, along with a summary of typical experimental concentrations and relevant biological pathways.

Materials and Reagents

Material/ReagentRecommended Source
This compoundAvanti Polar Lipids
Chloroform (HPLC Grade)Fisher Scientific
Methanol (B129727) (LC-MS Grade)Fisher Scientific
Ethanol (Anhydrous)Sigma-Aldrich
Isopropanol (LC-MS Grade)Fisher Scientific
Bovine Serum Albumin (BSA), fatty acid-freeSigma-Aldrich
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
Glass vials with PTFE-lined capsWheaton
Sonicator (bath or probe)Qsonica
Positive displacement pipettesGilson

Experimental Protocols

Preparation of this compound Stock and Working Solutions

3.1.1. Stock Solution Preparation (1 mg/mL)

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the lyophilized powder in a solvent in which it is readily soluble, such as a chloroform:methanol (1:1, v/v) mixture, to a final concentration of 1 mg/mL.[10]

  • Vortex the solution thoroughly to ensure complete dissolution. Sonication in a bath sonicator for 5-10 minutes may be necessary.

  • Store the stock solution in a glass vial with a PTFE-lined cap at -20°C. Aliquoting into smaller volumes is recommended to minimize freeze-thaw cycles.

3.1.2. Working Solution Preparation

  • Prepare a working solution by diluting the stock solution with a suitable solvent, such as methanol or ethanol.[11] The final concentration of the working solution will depend on the expected concentration of endogenous C24-Ceramide in the samples and the sensitivity of the LC-MS/MS instrument.

  • A typical working solution concentration for plasma might be in the range of 0.03 µM to 1.5 µM.[12] For cellular experiments, a concentration of 50 ng/mL in an isopropanol/methanol (50/50 v/v%) mixture can be used.

Spiking this compound into Biological Samples

The following diagram outlines the general workflow for spiking the internal standard and preparing the sample for analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spiking Internal Standard Spiking cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, or Tissue) Thaw Thaw on Ice Sample->Thaw Homogenize Homogenize/Lyse (for cells/tissues) Thaw->Homogenize Quantify Protein Quantification Homogenize->Quantify Spike Add this compound Working Solution Quantify->Spike Vortex Vortex to Mix Spike->Vortex Extract Perform Lipid Extraction (e.g., Protein Precipitation or LLE) Vortex->Extract Dry Dry Lipid Extract (under Nitrogen) Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for C24-Ceramide quantification.

3.2.1. Plasma or Serum Samples

  • Thaw plasma or serum samples on ice.

  • For a 10 µL plasma sample, add 20 µL of the this compound working solution.[12]

  • Immediately add the extraction solvent. A common method is protein precipitation with a butanol/methanol (1:1, v/v) mixture or isopropanol.[12][13]

  • Vortex the sample vigorously for 1-2 minutes.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant containing the lipids to a new tube.

3.2.2. Cell Culture Samples

  • Harvest cells and wash with ice-cold PBS.

  • Centrifuge to obtain a cell pellet (a minimum of 5 x 10^6 cells is recommended).[14]

  • Resuspend the cell pellet in a known volume of isopropanol/methanol (50/50 v/v%) containing the this compound internal standard (e.g., at 50 ng/mL).

  • Lyse the cells by sonication.

  • Centrifuge to pellet cell debris.

  • Transfer the supernatant for analysis.

3.2.3. Tissue Samples

  • Weigh the frozen tissue sample (typically 20-50 mg).[15]

  • Homogenize the tissue in an ice-cold buffer (e.g., 1M NaCl solution) using a mechanical homogenizer.[11]

  • Take an aliquot of the homogenate for protein quantification.

  • To the remaining homogenate, add the this compound working solution.

  • Proceed with lipid extraction, for example, using a modified Bligh and Dyer method with a chloroform/methanol mixture.[11]

Data Presentation: Quantitative Summary

The optimal concentration of the internal standard should be determined empirically but should ideally be within the linear range of the calibration curve and comparable to the endogenous levels of C24-Ceramide in the sample. The following table provides a summary of typical concentrations used in published methods.

Biological SampleInternal StandardSpiking ConcentrationReference
Human PlasmaThis compound0.03 µM - 1.5 µM in extraction solvent[12]
Human PlasmaDeuterated Ceramide Mix2.6-1315 ng/mL for calibration curve[13]
Human PlasmaC24:0 Ceramide0.08–16 µg/ml for linear dynamic range[4]
Cultured CellsC17:0 Ceramide50 ng/mL in extraction solvent
Rat TissueC25 Ceramide100 ng per sample[11]

Ceramide Signaling Pathway

Ceramides are central hubs in sphingolipid metabolism and signaling. They can be generated through the de novo synthesis pathway, the salvage pathway, or by the breakdown of sphingomyelin. Ceramide accumulation is often associated with cellular stress responses, leading to apoptosis or cell cycle arrest.[16][17]

ceramide_pathway cluster_synthesis De Novo Synthesis & Salvage cluster_hydrolysis Hydrolysis cluster_signaling Downstream Signaling Serine Serine + Palmitoyl-CoA DHC Dihydroceramide Serine->DHC SPT, CerS Ceramide Ceramide DHC->Ceramide DEGS Sphingosine Sphingosine Sphingosine->Ceramide CerS (Salvage) PP2A PP2A/PKCζ Activation Ceramide->PP2A Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest SM Sphingomyelin SM->Ceramide SMase InsulinResistance Insulin Resistance PP2A->InsulinResistance

Caption: Simplified ceramide metabolism and signaling pathways.

Conclusion

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of C24-Ceramide in biological samples. The described procedures for solution preparation, sample spiking, and extraction are based on established methodologies to ensure data accuracy and reproducibility. The provided quantitative data and pathway diagrams offer valuable context for researchers in the field of lipidomics and drug development. It is recommended that each laboratory optimizes these protocols for their specific applications and instrumentation.

References

Application Notes: C24-Ceramide-d7 for Flux Analysis of Ceramide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are central bioactive sphingolipids that function as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, inflammation, and metabolic control.[1] The N-acyl chain length of ceramides, which can range from C14 to C30, dictates their specific biological functions and metabolic fates. Very-long-chain (VLC) ceramides, such as C24-ceramide, are highly abundant in certain tissues and have been implicated in distinct cellular pathways compared to their long-chain counterparts.[2] Dysregulation of ceramide metabolism is linked to numerous pathologies, including cancer, insulin (B600854) resistance, and neurodegenerative diseases, making this pathway a critical area of study and a promising target for therapeutic intervention.

Metabolic flux analysis using stable isotope-labeled precursors is a powerful technique to quantitatively track the movement of metabolites through a biochemical network. C24-Ceramide-d7 is a deuterated analog of C24:0-ceramide, featuring a stable isotope label on its sphingoid base. When introduced into cells or organisms, its metabolic transformation into various downstream sphingolipids can be precisely traced and quantified by mass spectrometry. This allows researchers to determine the rates (flux) of key enzymatic steps, providing a dynamic view of ceramide metabolism that cannot be obtained from static concentration measurements alone.

These application notes provide a comprehensive guide to using this compound for flux analysis, including detailed experimental protocols, data presentation guidelines, and visualizations of the relevant metabolic pathways and workflows.

Key Applications

  • Quantifying Ceramide Metabolism: Tracing the conversion of this compound into its primary downstream metabolites, such as C24-glucosylceramide-d7 and C24-sphingomyelin-d7.

  • Assessing Ceramide Synthase (CerS) Activity: C24-ceramide is primarily synthesized by Ceramide Synthase 2 (CerS2).[3][4] Flux analysis can provide insights into the activity of this and other related enzymes in live cells.

  • Investigating the Salvage Pathway: Monitoring the breakdown of complex sphingolipids back into ceramide.

  • Drug Discovery and Development: Evaluating the effect of novel therapeutic compounds on the flux through specific branches of the ceramide metabolic network.

  • Disease Modeling: Comparing ceramide metabolic flux in healthy versus disease-state models (e.g., cancer cell lines, models of insulin resistance) to identify metabolic reprogramming.

Visualization of Ceramide Metabolism and Experimental Workflow

C24-Ceramide Metabolic Pathway

The following diagram illustrates the central position of C24-Ceramide in sphingolipid metabolism and its conversion to downstream products.

C24-Ceramide Metabolism cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Lysosome / Endosome Sphingosine (B13886) Sphingosine C24_Acyl_CoA C24:0-Acyl-CoA C24_Ceramide This compound (Exogenous Tracer) C24_Acyl_CoA->C24_Ceramide C24_GlcCer C24-Glucosylceramide-d7 C24_Ceramide->C24_GlcCer GCS C24_SM C24-Sphingomyelin-d7 C24_Ceramide->C24_SM SMS Sphingosine_d7 Sphingosine-d7 C24_Ceramide->Sphingosine_d7 CDase C24_FA C24:0 Fatty Acid C24_Ceramide->C24_FA CDase UDP_Glucose UDP_Glucose UDP_Glucose->C24_GlcCer PC Phosphatidylcholine PC->C24_SM

Metabolic fate of exogenously supplied this compound.
Experimental Workflow for Flux Analysis

This diagram outlines the key steps in performing a metabolic flux experiment using this compound.

Experimental Workflow node1 1. Cell Culture Seed cells and grow to desired confluency. node2 2. Labeling (Pulse) Incubate cells with this compound complexed with BSA for various time points. node1->node2 node3 3. Cell Harvest & Quenching Wash cells with ice-cold PBS and quench metabolism (e.g., with cold methanol). node2->node3 node4 4. Lipid Extraction Perform a biphasic extraction (e.g., Bligh-Dyer) to isolate lipids. node3->node4 node5 5. Sample Preparation Dry lipid extract and reconstitute in appropriate solvent for LC-MS/MS. node4->node5 node6 6. LC-MS/MS Analysis Separate and quantify this compound and its d-labeled downstream metabolites. node5->node6 node7 7. Data Analysis Calculate metabolite concentrations and determine the rate of incorporation (flux). node6->node7

Workflow for this compound metabolic flux analysis.

Experimental Protocols

Protocol 1: Cell Culture and Labeling

This protocol is adapted for a standard adherent cell line (e.g., HEK293T, HeLa, A549) grown in 6-well plates.[2] Adjustments may be necessary based on the specific cell type.

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FCS)

  • This compound (stored in chloroform:methanol (B129727) at -20°C)

  • Defatted Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.

  • Preparation of Labeling Medium: a. In a sterile tube, evaporate the required amount of this compound stock solution under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of ethanol. c. Prepare a solution of defatted BSA in serum-free medium (e.g., DMEM). A common working concentration is 20 µM of this compound complexed with 20 µM defatted BSA.[2] d. Slowly add the this compound/ethanol solution to the BSA/medium solution while vortexing to facilitate complex formation. e. Dilute this complex into complete culture medium to achieve the final desired labeling concentration (e.g., 5-20 µM).

  • Pulse Labeling: a. Aspirate the existing medium from the cultured cells. b. Add the prepared labeling medium to each well. c. Incubate the cells for a series of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h) to monitor the flux over time.

  • Cell Harvest: a. At each time point, aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS to stop the labeling process. c. Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and detach the cells. d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Proceed immediately to lipid extraction.

Protocol 2: Lipid Extraction (Bligh-Dyer Method)

This protocol is a standard method for extracting total lipids from cellular samples.[5][6]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Internal standards (optional, for absolute quantification of endogenous lipids)

Procedure:

  • Homogenization: To the 1 mL of 80% methanol cell suspension from Protocol 1, add appropriate internal standards if required. Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on/off) on ice to ensure complete cell lysis.

  • Phase Generation: a. To the 1 mL sample, add 1.25 mL of chloroform. Vortex thoroughly. b. Add 0.25 mL of deionized water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 1:1:0.9. c. Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection: a. After centrifugation, three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids. b. Carefully collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the protein interface. Transfer to a new glass tube.

  • Drying and Reconstitution: a. Dry the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator. b. Reconstitute the dried lipid film in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.[7]

Protocol 3: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of C24-ceramide and its metabolites. Optimization will be required for specific instrumentation.[6][7][8]

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTRAP, Orbitrap).

  • C18 or C8 reverse-phase column.

LC Parameters (Example): [7]

  • Column: C6-phenyl column (e.g., 2 x 50 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in isopropanol

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 50°C

  • Gradient:

    • 0-0.5 min: 65% B

    • 0.5-2.0 min: 65% to 90% B

    • 2.0-2.1 min: 90% to 100% B

    • 2.1-3.0 min: Hold at 100% B

    • 3.0-3.1 min: 100% to 65% B

    • 3.1-5.0 min: Re-equilibrate at 65% B

MS/MS Parameters (Example in Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for d-labeled sphingolipids will be the [M+H]+ adduct. The product ion is typically m/z 264 (for sphingosine backbone) or 271 (for d7-sphingosine backbone).

    • C24:0-Ceramide-d7: Precursor m/z 657.7 → Product m/z 271.3

    • C24:0-GlcCer-d7: Precursor m/z 819.8 → Product m/z 271.3

    • C24:0-SM-d7: Precursor m/z 820.8 → Product m/z 184.1 (phosphocholine headgroup) (Note: Exact m/z values should be confirmed based on the specific deuteration pattern of the standard used.)

Data Presentation and Analysis

Quantitative data should be presented clearly to facilitate interpretation and comparison. The primary output of a flux experiment is the rate of appearance of the label in downstream metabolites over time.

Turnover of this compound

The following table summarizes example data from a pulse-chase experiment tracking the turnover of deuterated very-long-chain ceramides in HEK293T cells.[2] In such an experiment, cells are first "pulsed" with the labeled lipid, then "chased" with unlabeled medium, and the disappearance of the labeled species is monitored.

Labeled SpeciesPercentage Remaining (24h Chase)Calculated Half-Life (hours)
C16:0-Ceramide-d9~50%> 24 h
C18:0-Ceramide-d9~50%> 24 h
C24:0-Ceramide-d4 < 20% 4.4 ± 1.6
C24:1-Ceramide-d7< 20%4.5 ± 0.8

Data adapted from S. S. P. V. et al., J. Lipid Res. (2018).[2]

This data clearly demonstrates that very-long-chain ceramides like C24:0 turn over significantly faster than long-chain ceramides, likely due to more rapid conversion into sphingomyelin (B164518) and hexosylceramides.[2]

Calculating Metabolic Flux
  • Quantification: Using the LC-MS/MS data, create a calibration curve with known concentrations of this compound and its d7-metabolite standards to determine the absolute amount (e.g., pmol) of each analyte at every time point.

  • Normalization: Normalize the amount of each metabolite to the total protein content or total phosphate (B84403) content of the lipid extract for each sample to account for variations in cell number.

  • Flux Calculation: Plot the normalized amount of the downstream metabolite (e.g., pmol C24-GlcCer-d7 / mg protein) against time. The initial, linear portion of this curve represents the rate of synthesis. The slope of this line is the metabolic flux, expressed as pmol/mg/hour.[9]

References

Application Note: High-Throughput Quantitative Analysis of Ceramides in Human Plasma Using C24-Ceramide-d7 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, inflammation, and insulin (B600854) resistance.[1][2] Consequently, the quantification of circulating ceramide levels in plasma has emerged as a promising strategy for biomarker discovery and for monitoring the efficacy of therapeutic interventions in various diseases, such as cardiovascular and metabolic disorders.[1][3] This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of various ceramide species in human plasma. The use of a stable isotope-labeled internal standard, C24-Ceramide-d7, ensures high accuracy and precision.[4][5]

Ceramide Signaling Pathway Overview

Ceramides are central mediators of cellular stress responses. Extracellular stimuli such as TNF-α, Fas ligand, or chemotherapeutic agents can activate sphingomyelinases (SMases) or the de novo synthesis pathway, leading to the accumulation of intracellular ceramides.[1][6] These ceramides then act as second messengers, triggering downstream signaling cascades that often involve the activation of protein phosphatases (like PP1 and PP2A) and kinases (like JNK), ultimately leading to programmed cell death (apoptosis).[6][7][8]

Ceramide_Signaling_Pathway Ceramide-Mediated Apoptosis Signaling Pathway Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Sphingomyelin Sphingomyelin SMase->Sphingomyelin activates Ceramide Ceramide Accumulation DeNovo->Ceramide generates Sphingomyelin->Ceramide hydrolyzes Downstream Downstream Effectors (e.g., PP2A, Cathepsin D) Ceramide->Downstream activates Apoptosis Apoptosis Downstream->Apoptosis initiates

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow

The high-throughput analysis of plasma ceramides involves several key steps: sample preparation, including the addition of an internal standard and lipid extraction; LC-MS/MS analysis for the separation and detection of target ceramides; and finally, data processing and quantification.

Experimental_Workflow High-Throughput Ceramide Analysis Workflow Start Plasma Sample (e.g., 50 µL) Spike Spike Internal Standard (this compound) Start->Spike Extract Protein Precipitation & Lipid Extraction (e.g., Isopropanol/Chloroform) Spike->Extract Centrifuge Centrifuge (e.g., 4000 rpm, 10 min) Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: High-throughput ceramide analysis workflow.

Detailed Protocols

Materials and Reagents
  • Ceramide standards (C16:0, C18:0, C18:1, C20:0, C24:0, C24:1)

  • This compound (Internal Standard)[4][5]

  • LC-MS grade solvents: Isopropanol, Chloroform, Methanol, Formic Acid, Acetonitrile

  • Ultrapure water

  • Human plasma (K2EDTA)

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is optimized for high-throughput analysis in a 96-well plate format.

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 96-well plate, aliquot 50 µL of each plasma sample.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 0.05 µg/mL in isopropanol) to each well.

  • Protein Precipitation/Lipid Extraction: Add 500 µL of isopropanol-chloroform (9:1, v/v) to each well.[9]

  • Mixing: Seal the plate and vortex for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in isopropanol).

  • Analysis: The plate is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This method utilizes a reversed-phase C18 column for the separation of ceramide species.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 1.7 µm, 100 mm x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Isopropanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-0.5 min: 65% B

    • 0.5-2.0 min: 65% to 90% B

    • 2.0-2.1 min: 90% to 100% B

    • 2.1-3.0 min: 100% B

    • 3.0-3.1 min: 100% to 65% B

    • 3.1-5.0 min: 65% B[9]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). The most abundant product ion at m/z 264, arising from the loss of the fatty acyl chain, is typically chosen for quantification.[9]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. Calibration curves for each ceramide species should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: MRM Transitions for Ceramide Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cer(d18:1/16:0)538.5264.325-35
Cer(d18:1/18:0)566.6264.325-35
Cer(d18:1/24:0)650.6264.325-35
Cer(d18:1/24:1)648.6264.325-35
This compound657.6271.325-35

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Example Calibration Curve and Performance Data

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)
Cer(d18:1/16:0)1 - 1000>0.991<15%<15%
Cer(d18:1/18:0)1 - 1000>0.991<15%<15%
Cer(d18:1/24:0)5 - 5000>0.995<15%<15%
Cer(d18:1/24:1)5 - 5000>0.995<15%<15%

LLOQ: Lower Limit of Quantification. %CV: Percent Coefficient of Variation.[10][11]

Conclusion

The described high-throughput LC-MS/MS method, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of key ceramide species in human plasma. The streamlined sample preparation protocol is amenable to automation, making it suitable for large-scale clinical and research studies. This methodology can be a valuable tool for researchers and drug development professionals investigating the role of ceramides in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C24-Ceramide-d7 as an internal standard for the quantitative analysis of ceramides (B1148491) in clinical and preclinical research. The protocols detailed below are intended to guide researchers in accurately measuring ceramide levels, particularly C24:0 ceramide, which has been implicated in a variety of diseases, including cardiovascular and neurodegenerative disorders.

Introduction to C24-Ceramide and its Pathophysiological Significance

Ceramides are a class of bioactive sphingolipids that play a central role in cellular processes such as apoptosis, inflammation, and insulin (B600854) resistance.[1] They are composed of a sphingosine (B13886) backbone linked to a fatty acid of variable chain length. Very-long-chain ceramides, such as C24:0 ceramide (Lignoceroyl ceramide), are abundant in neural tissues and have been increasingly recognized for their role in the pathophysiology of several diseases.[2]

Elevated levels of specific ceramides, or alterations in the ratios of different ceramide species, have been linked to an increased risk of major adverse cardiovascular events, heart failure, Alzheimer's disease, and type 2 diabetes.[2][3][4][5] For instance, a lower plasma ratio of C24:0 to C16:0 ceramide has been associated with a higher risk of cardiovascular death and heart failure.[4] In Alzheimer's disease, elevated levels of C24:0 ceramide have been observed in brain tissue.[5]

Given the growing interest in ceramides as disease biomarkers and therapeutic targets, accurate and reliable quantification of individual ceramide species is crucial. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high precision and accuracy in mass spectrometry-based lipidomics. This compound mimics the chemical and physical properties of endogenous C24:0 ceramide, allowing for correction of variability during sample preparation and analysis.

Data Presentation: C24-Ceramide in Disease

The following tables summarize quantitative data from various studies investigating the association between C24-ceramide levels and different diseases.

Table 1: Association of Plasma C24:0/C16:0 Ceramide Ratio with Cardiovascular Outcomes.

Cohort/StudyDisease EndpointHazard Ratio (per SD increment of C24:0/C16:0 ratio)95% Confidence IntervalP-value
Framingham Heart Study & SHIP (Meta-analysis)Incident Coronary Heart Disease0.790.71–0.89<0.0001
Framingham Heart Study & SHIP (Meta-analysis)Incident Heart Failure0.780.61–1.000.046
Framingham Heart Study & SHIP (Meta-analysis)All-Cause Mortality0.600.56–0.65<0.0001
TOPCAT Study (HFpEF patients)Hospitalization for Heart Failure0.9010.82–0.990.026

Table 2: C24-Ceramide Levels in Alzheimer's Disease.

AnalyteBrain RegionConditionConcentration (nmol/g tissue) - Representative DataFold Change vs. Control
C24:0 CeramideNot SpecifiedAlzheimer's Disease (AD)ElevatedSignificant increase
C24:0 CeramideNot SpecifiedAD with other neuropathologiesHighest levelsSignificant increase
C22:0 and C24:0 CeramidePlasmaMild Cognitive Impairment (MCI)Significantly lower vs. AD and Normal Controls-

Note: Absolute concentrations can vary significantly between studies due to different analytical methods and patient cohorts. The data presented here is illustrative of the trends observed.[5][6]

Table 3: Effect of Liraglutide (B1674861) Treatment on Plasma Ceramide Levels in Type 2 Diabetes.

Ceramide SpeciesStudyTreatment DurationChange in Liraglutide Group vs. PlaceboP-value
C24:1 CeramideLiraFlame2626 weeksSignificant reduction0.047
C24:0 CeramideLirAlbu1212 weeksSignificantly lower levels0.045

Note: The reported change is based on the ratio of ceramide intensity to the internal standard intensity.[7][8]

Experimental Protocols

The following protocols provide a general framework for the quantification of C24:0 ceramide in biological samples using this compound as an internal standard. It is recommended to optimize these protocols for specific instrumentation and sample types.

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is suitable for the extraction of ceramides from plasma or serum samples.

Materials:

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a glass tube, add 50-100 µL of plasma/serum.

  • Spike the sample with a known amount of this compound internal standard. The amount of internal standard should be optimized based on the expected concentration of endogenous C24:0 ceramide.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

  • Vortex the mixture vigorously for 1 minute.

  • To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of deionized water.

  • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extract the remaining aqueous phase with 1 mL of chloroform, vortex, and centrifuge as before.

  • Pool the organic phases.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of isopropanol:acetonitrile:water).

Protocol 2: LC-MS/MS Quantification of C24:0 Ceramide

This protocol outlines the general parameters for the analysis of C24:0 ceramide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A C8 column can also be used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the different ceramide species. The gradient should be optimized for the specific column and analytes of interest.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 50-60°C.

MS/MS Parameters (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • C24:0 Ceramide (endogenous): Monitor the transition of the precursor ion [M+H]+ to a specific product ion. A common product ion for many ceramides is m/z 264.4, which corresponds to the sphingosine backbone. The exact m/z of the precursor ion for C24:0 ceramide (C42H83NO3) is approximately 650.1.

    • This compound (internal standard): Monitor the corresponding transition for the deuterated standard. The precursor ion will be shifted by the mass of the deuterium (B1214612) atoms (approximately +7 Da).

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

Sphingolipid Metabolism Pathway

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine (dihydrosphingosine) CerS CerS Sphinganine->CerS Dihydroceramides Dihydroceramides DEGS1 DEGS1 Dihydroceramides->DEGS1 Ceramide Ceramide SMS SMS Ceramide->SMS GCS GCS Ceramide->GCS CDase CDase Ceramide->CDase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Glucosylceramide Glucosylceramide Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL Sphingosine Sphingosine SphK SphK Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SPP SPP S1P->SPP Complex_GSL->Ceramide Salvage Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C24:0-CoA) Fatty_Acyl_CoA->CerS SPT->Ketosphinganine KSR->Sphinganine CerS->Dihydroceramides DEGS1->Ceramide SMS->Sphingomyelin GCS->Glucosylceramide CDase->Sphingosine SphK->S1P SPP->Sphingosine

Caption: Overview of the sphingolipid metabolism pathway.

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide_Apoptosis Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) Ceramide_Accumulation Increased C24-Ceramide Stress_Stimuli->Ceramide_Accumulation Mitochondria Mitochondria Ceramide_Accumulation->Mitochondria Mitochondrial Outer Membrane Permeabilization PP2A Protein Phosphatase 2A (PP2A) Ceramide_Accumulation->PP2A Activation Caspase_Cascade Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Akt Akt (pro-survival) PP2A->Akt Dephosphorylation (Inhibition) Akt->Apoptosis Inhibits Bad Bad Akt->Bad Phosphorylation (Inhibition) Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Ceramide Quantification

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection 1. Plasma/Tissue Collection Spiking 2. Spike with this compound Sample_Collection->Spiking Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) Spiking->Extraction Drying 4. Solvent Evaporation Extraction->Drying Reconstitution 5. Reconstitution in Injection Solvent Drying->Reconstitution LC_Separation 6. Chromatographic Separation (C18/C8) Reconstitution->LC_Separation MS_Detection 7. Mass Spectrometry Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration 8. Peak Integration MS_Detection->Peak_Integration Quantification 9. Quantification using Analyte/Internal Standard Ratio Peak_Integration->Quantification Statistical_Analysis 10. Statistical Analysis Quantification->Statistical_Analysis

Caption: General experimental workflow for ceramide quantification.

References

Application Notes and Protocols for the Extraction of Very Long-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain ceramides (B1148491) (VLC-Cer) are a subclass of sphingolipids characterized by fatty acid chains of 22 carbons or more. These molecules are not merely structural components of cell membranes; they are critical signaling molecules implicated in a variety of cellular processes, including apoptosis, insulin (B600854) signaling, and mitochondrial function.[1][2] The distinct biological roles of VLC-Cer, often contrasting with their long-chain counterparts, underscore the importance of accurate and efficient extraction methods for their study.[2] Dysregulation of VLC-Cer metabolism has been linked to various pathological conditions, making them a focal point in drug development and biomedical research.

This document provides detailed application notes and experimental protocols for the extraction of VLC-Cer from biological matrices. It includes a comparative analysis of common extraction methodologies, quantitative data on their efficiency, and an overview of the key signaling pathways involving these complex lipids.

Comparative Analysis of Lipid Extraction Methods for VLC-Ceramides

The selection of an appropriate lipid extraction method is paramount for the accurate quantification of VLC-Cer. The efficiency of extraction can be influenced by the sample matrix, the specific VLC-Cer species of interest, and the downstream analytical technique. Here, we compare three commonly employed methods: Bligh and Dyer, Folch, and Methanol-based Protein Precipitation.

Method Principle Advantages Disadvantages VLC-Cer Recovery
Bligh and Dyer A two-step liquid-liquid extraction using a chloroform (B151607)/methanol/water solvent system to partition lipids into an organic phase.[3][4]Well-established and widely used for a broad range of lipids. Effective for various sample types including tissues and plasma.[3][5]Can be less efficient for samples with very high lipid content compared to the Folch method.[3][6] The use of chloroform raises safety and environmental concerns.70-99% for various ceramide subspecies, including VLC-Cer, from rat liver and muscle tissue.[5]
Folch A liquid-liquid extraction method employing a higher ratio of chloroform/methanol to sample volume, followed by a wash step to remove non-lipid contaminants.[7][8]Considered highly efficient, especially for tissues with high lipid content.[6][9] Provides a clean lipid extract.More time-consuming and uses larger volumes of organic solvents compared to the Bligh and Dyer method.[6] Chloroform use presents safety and environmental issues.Generally provides high recovery for a broad range of lipids, and is considered suitable for broad-based lipidomic studies which would include VLC-Cer.[9]
Methanol Protein Precipitation A simple and rapid method where proteins are precipitated from a biological fluid (e.g., plasma) by the addition of cold methanol. Lipids, including ceramides, remain in the supernatant.[10][11]High-throughput and requires smaller sample volumes. Avoids the use of chlorinated solvents.[10]May be less effective for solid tissues. The resulting extract may contain more non-lipid contaminants compared to biphasic extraction methods.[12]High recovery reported for specific VLC-Cer in human plasma: 109% for Cer(22:0) and 114% for Cer(24:0).[10][13]

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Method for VLC-Ceramide Extraction from Plasma

This protocol is adapted for the extraction of VLC-Cer from plasma samples and is suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Internal Standards (e.g., C17:0 or C25:0 ceramide)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Spike the sample with an appropriate amount of internal standard solution.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for another 30 seconds. This will induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., 100 µL of methanol/chloroform 9:1, v/v).

Protocol 2: Folch Method for VLC-Ceramide Extraction from Tissues

This protocol is designed for the comprehensive extraction of lipids, including VLC-Cer, from tissue samples.

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (w/v)

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a homogenizer tube.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Rinse the homogenizer with an additional 0.5 mL of the chloroform:methanol mixture and add it to the centrifuge tube.

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[8]

  • Add 0.2 volumes (in this case, 300 µL) of 0.9% NaCl solution to the tube.

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully remove the upper aqueous phase.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitute the lipid extract in a known volume of an appropriate solvent for further analysis.

Protocol 3: Methanol Protein Precipitation for High-Throughput VLC-Ceramide Extraction from Plasma

This protocol is a rapid and simple method for extracting VLC-Cer from plasma, suitable for large-scale studies.

Materials:

  • Plasma sample

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Internal Standards (e.g., deuterated Cer(22:0) and Cer(24:0))

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add the internal standard solution.

  • Add 250 µL of ice-cold methanol.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the lipids, to a new tube.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflows

VLC-Ceramide Signaling in Apoptosis

VLC-Ceramides have been shown to play a distinct role in inducing apoptosis, often through mechanisms involving mitochondrial dysfunction.[1] The accumulation of VLC-Cer, synthesized by ceramide synthase 2 (CerS2), can lead to increased oxidative stress and the release of pro-apoptotic factors from the mitochondria.[1]

VLC_Cer_Apoptosis Stress Cellular Stress (e.g., Palmitate) CerS2 Ceramide Synthase 2 (CerS2) Stress->CerS2 induces VLC_Cer Very Long-Chain Ceramides (VLC-Cer) Accumulation CerS2->VLC_Cer synthesizes Mitochondria Mitochondrial Dysfunction VLC_Cer->Mitochondria Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Apoptosis Apoptosis Mitochondria->Apoptosis initiates Oxidative_Stress->Apoptosis contributes to

Caption: VLC-Ceramide induced apoptosis pathway.

Contrasting Roles of Long-Chain and Very Long-Chain Ceramides in Insulin Signaling

While long-chain ceramides are generally associated with insulin resistance, emerging evidence suggests that VLC-Cer may have a protective or even beneficial role in glucose homeostasis.[2] Long-chain ceramides can impair insulin signaling by inhibiting key proteins like Akt, whereas VLC-ceramides may not share this detrimental effect and could potentially improve insulin sensitivity.[14][15]

Ceramide_Insulin_Signaling cluster_LC Long-Chain Ceramides (LC-Cer) cluster_VLC Very Long-Chain Ceramides (VLC-Cer) LC_Cer LC-Cer (e.g., C16:0, C18:0) Akt_Inhibition Akt Inhibition LC_Cer->Akt_Inhibition inhibits Insulin_Resistance Insulin Resistance Akt_Inhibition->Insulin_Resistance VLC_Cer VLC-Cer (e.g., C22:0, C24:0) Insulin_Sensitivity Improved Insulin Sensitivity VLC_Cer->Insulin_Sensitivity promotes Insulin_Receptor Insulin Receptor Signaling

Caption: Opposing effects of LC-Cer and VLC-Cer on insulin signaling.

General Experimental Workflow for VLC-Ceramide Analysis

The following diagram outlines a typical workflow for the extraction and analysis of VLC-Cer from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with Internal Standards Sample->Spike_IS Extraction Lipid Extraction (Bligh & Dyer, Folch, or Methanol Precipitation) Spike_IS->Extraction Phase_Separation Phase Separation / Protein Removal (Centrifugation) Extraction->Phase_Separation Collect_Organic Collect Lipid-Containing Phase/Supernatant Phase_Separation->Collect_Organic Dry_Down Dry Extract (Nitrogen Evaporation) Collect_Organic->Dry_Down Reconstitute Reconstitute in Appropriate Solvent Dry_Down->Reconstitute Analysis LC-MS/MS Analysis (Quantification of VLC-Cer) Reconstitute->Analysis

Caption: Workflow for VLC-Ceramide extraction and analysis.

References

Application Note: Creating a Calibration Curve for the Quantification of C24-Ceramide using a C24-Ceramide-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ceramides (B1148491), particularly very-long-chain species like C24-ceramide (Cer(d18:1/24:0)), are crucial lipid signaling molecules and have been identified as significant biomarkers in various diseases, including cardiovascular disease and metabolic disorders.[1][2] Accurate and precise quantification of these lipids in biological matrices is essential for clinical and research applications. This application note provides a detailed protocol for creating a calibration curve for the absolute quantification of C24-ceramide using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with C24-Ceramide-d7 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard, as it mimics the analyte's behavior during sample extraction and ionization, correcting for matrix effects and other variations to ensure high accuracy.[3][4]

Principle of Internal Standardization

The core principle of this method is the use of a known concentration of a stable isotope-labeled internal standard (this compound) which is added to all samples, including calibration standards and unknown samples.[3] Because the SIL-IS is nearly identical chemically to the endogenous analyte (C24-Ceramide), it experiences similar extraction efficiency and ionization response in the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations during the analytical process are normalized. A calibration curve is then generated by plotting these peak area ratios against the known concentrations of the prepared C24-Ceramide standards. The concentration of C24-Ceramide in unknown samples is then determined by interpolating their peak area ratios from this linear regression.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS (B15284909) Analysis cluster_data Data Processing A Unknown Sample (e.g., Plasma) C Add Fixed Amount of This compound (IS) A->C B Calibration Standards (Known C24-Ceramide Conc.) B->C D Lipid Extraction (e.g., Protein Precipitation) C->D E Inject Extract D->E F Acquire Peak Areas (Analyte & IS) E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Plot: Area Ratio vs. Concentration G->H I Generate Calibration Curve (Linear Regression) H->I J Determine Concentration in Unknown Samples I->J

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

This protocol is based on established high-throughput LC-MS/MS methods for ceramide quantification.[5][6][7]

Materials and Reagents
  • C24-Ceramide (N-lignoceroyl-D-erythro-sphingosine) standard (e.g., Avanti Polar Lipids #860525)

  • This compound (N-lignoceroyl-D-erythro-sphingosine-d7) internal standard (e.g., Avanti Polar Lipids #860678)[8]

  • LC-MS Grade Solvents: Isopropanol (B130326), Methanol, Acetonitrile, Chloroform, Water

  • Formic Acid

  • Ammonium Formate

  • Control human plasma (e.g., from BioChemed Services)[7]

  • 5% Bovine Serum Albumin (BSA) in water (as a surrogate matrix for blank samples)[7]

Preparation of Stock Solutions
  • C24-Ceramide (Analyte) Stock Solution (1 mg/mL): Prepare by dissolving the appropriate amount of C24-Ceramide powder in a suitable solvent like isopropanol or a chloroform:methanol mixture.[7][9]

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare similarly by dissolving this compound powder in isopropanol.

  • C24-Ceramide Working Solution: Prepare a working solution by diluting the stock solution with isopropanol. A typical concentration might be 800 µg/mL.[7]

  • Internal Standard Spiking Solution: Prepare a dilute solution of this compound in an appropriate solvent (e.g., isopropanol-chloroform 9:1) to a final concentration that will yield a robust signal in the MS. A typical concentration could be 0.05 µg/mL.[7]

Preparation of Calibration Curve Standards

Calibration standards are prepared by spiking the analyte working solution into a surrogate matrix (like 5% BSA) or control plasma to create a series of standards with known concentrations.[7] An eight-point calibration curve is recommended for robust linearity.[10]

  • Perform serial dilutions of the C24-Ceramide working solution to prepare calibration standards.

  • The linear range should cover expected biological concentrations. For C24-Ceramide, a range from 0.08 µg/mL to 16 µg/mL has been validated.[6][7]

Table 1: Example Eight-Point Calibration Curve Concentrations

Standard Level C24-Ceramide Concentration (µg/mL) C24-Ceramide Concentration (µM)*
1 0.08 0.123
2 0.2 0.307
3 0.4 0.615
4 0.8 1.23
5 2 3.07
6 4 6.15
7 8 12.3
8 16 24.6

*Molecular Weight of C24-Ceramide (C42H83NO3) is approximately 650.13 g/mol .[11]

Sample Preparation (Lipid Extraction)

A simple protein precipitation method is effective for extracting ceramides from plasma or serum.[7][12][13]

G A 1. Pipette 10-20 µL of Sample (Calibrator, QC, or Unknown Plasma) B 2. Add Internal Standard Spiking Solution (e.g., 10 µL of 250 fmol/µL IS Mix) A->B C 3. Add Protein Precipitation Solvent (e.g., 200 µL Chloroform:Methanol 1:2) B->C D 4. Vortex (10s) & Sonicate (30 min) C->D E 5. Centrifuge at 13,000g for 10 min D->E F 6. Collect Supernatant E->F G 7. Dry Under Nitrogen Gas F->G H 8. Reconstitute in Mobile Phase (e.g., 20 µL Methanol) G->H I Ready for LC-MS/MS Injection H->I

Caption: Protocol for sample preparation via protein precipitation.

LC-MS/MS Instrumental Analysis

The analysis is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][6]

Table 2: Typical LC-MS/MS Parameters

Parameter Setting Reference
Liquid Chromatography
HPLC Column C18 Reverse Phase Column [9]
Mobile Phase A 0.1% Formic Acid in Water:Acetonitrile (6:4) [13]
Mobile Phase B 0.1% Formic Acid in Isopropanol:Methanol:Acetonitrile (7:2:1) [13]
Flow Rate ~0.3 - 0.5 mL/min N/A
Run Time ~5 minutes [6][7]
Mass Spectrometry
Ionization Mode Positive Ion Electrospray (ESI+) [6]
MRM Transition (C24-Ceramide) Q1: 650.6 m/z -> Q3: 264.3 m/z [10]
MRM Transition (this compound) Q1: 657.6 m/z -> Q3: 271.3 m/z [10]

| Dwell Time | 5 ms |[10] |

Data Presentation and Interpretation

Constructing the Calibration Curve

After LC-MS/MS analysis, the peak areas for the analyte (C24-Ceramide) and the internal standard (this compound) are integrated.

  • Calculate the Peak Area Ratio: For each calibration standard, divide the peak area of the analyte by the peak area of the internal standard.

  • Plot the Curve: Create a plot with the C24-Ceramide concentration on the x-axis and the calculated Peak Area Ratio on the y-axis.

  • Perform Linear Regression: Apply a linear regression model, often with a 1/x² weighting, to the data points.[14]

  • Assess Linearity: The curve is considered linear if the coefficient of determination (R²) is >0.99.[10][15]

Table 3: Example Data for Calibration Curve Construction

C24-Ceramide Conc. (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
0.08 15,500 1,150,000 0.013
0.20 38,000 1,145,000 0.033
0.40 78,500 1,155,000 0.068
0.80 158,000 1,160,000 0.136
2.00 401,000 1,150,000 0.349
4.00 815,000 1,158,000 0.704
8.00 1,650,000 1,149,000 1.436

| 16.00 | 3,350,000 | 1,152,000 | 2.908 |

Method Validation Summary

A validated method ensures reliable results. Key parameters are summarized below.

Table 4: Typical Method Validation Parameters for Ceramide Quantification

Parameter Typical Acceptance Criteria Description
Linearity (R²) > 0.99 Indicates how well the data points fit a straight line.[5]
Linear Range 0.08 - 16 µg/mL The concentration range over which the method is accurate and precise.[6][7]
Lower Limit of Quantification (LLOQ) 0.08 µg/mL The lowest concentration that can be quantified with acceptable precision and accuracy.[6][7]
Precision (%CV) < 15% The closeness of repeated measurements (intra- and inter-assay).[15]
Accuracy (%Bias) 85 - 115% The closeness of the measured value to the true value.[15]
Recovery ~100-114% The efficiency of the extraction process.[6][7]

| Carryover | Negligible | Ensures that signal from a high concentration sample does not affect the next sample.[5] |

References

Application of C24-Ceramide-d7 in Metabolic Labeling Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Ceramides (B1148491) are central bioactive sphingolipids involved in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses. The N-acyl chain length of ceramides dictates their specific biological functions and metabolic fates. Very-long-chain (VLC) ceramides, such as C24 ceramide (lignoceric ceramide), are integral components of cellular membranes and have been implicated in various physiological and pathological conditions, including skin barrier function, insulin (B600854) signaling, and cardiovascular disease.[1][2][3]

Metabolic labeling with stable isotopes, followed by mass spectrometry analysis, is a powerful technique to trace the dynamic synthesis, transport, and turnover of lipids within cellular systems. C24-Ceramide-d7, a deuterated analog of C24 ceramide, serves as an invaluable tool in these studies. It can be used in two primary ways:

  • As an internal standard: For the accurate quantification of endogenous C24 ceramide levels in various biological samples.[1][4][5][6][7] The known concentration of the added this compound allows for precise measurement of the corresponding non-labeled ceramide species by correcting for variations in sample extraction and instrument response.

  • As a metabolic tracer (via its precursor): By introducing a deuterated precursor, such as C24:1-d7 fatty acid, researchers can track its incorporation into C24-ceramide and subsequent conversion into more complex sphingolipids like sphingomyelin (B164518) and hexosylceramides. This "pulse-chase" approach provides critical insights into the flux and kinetics of sphingolipid metabolic pathways.[8]

This document provides detailed protocols and data for the application of this compound and its precursors in metabolic labeling studies, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis.

Sphingolipid De Novo Synthesis Pathway

The following diagram illustrates the de novo synthesis pathway of sphingolipids, highlighting the central role of ceramide.

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS2 FattyAcylCoA Fatty Acyl-CoA (e.g., C24:0-CoA) FattyAcylCoA->Dihydroceramide Ceramide Ceramide (e.g., C24-Ceramide) Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Hexosylceramide Hexosylceramide Ceramide->Hexosylceramide GCS/CGT Sphingosine Sphingosine Ceramide->Sphingosine CDase S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK

De novo sphingolipid synthesis pathway.

Experimental Protocols

Protocol 1: Quantification of Endogenous C24 Ceramide using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the accurate quantification of C24 ceramide in plasma samples by LC-MS/MS.

1. Materials

  • C24 Ceramide-d7 (Avanti Polar Lipids or equivalent)

  • Human plasma samples

  • Methanol (B129727), isopropanol, formic acid (LC-MS grade)

  • 96-well plates

2. Sample Preparation

  • Thaw plasma samples on ice.

  • Prepare a stock solution of this compound in methanol.

  • In a 96-well plate, add 10 µL of plasma.

  • Add 100 µL of the internal standard solution (containing this compound) in methanol to each well.

  • Seal the plate and vortex for 5 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in isopropanol.

  • Gradient: A suitable gradient to separate ceramides (e.g., start with 65% B, ramp to 100% B, and re-equilibrate).[4]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MRM Transitions:

    • C24 Ceramide: Monitor the transition of the precursor ion to the characteristic product ion (e.g., m/z 650.6 -> 264.3).

    • This compound: Monitor the corresponding shifted transition (e.g., m/z 657.7 -> 264.3).

4. Data Analysis

  • Integrate the peak areas for both the endogenous C24 ceramide and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of endogenous C24 ceramide using a calibration curve prepared with known concentrations of non-labeled C24 ceramide and a fixed concentration of the internal standard.

Protocol 2: Metabolic Flux Analysis using Deuterated Fatty Acid Precursor

This protocol describes a pulse-chase experiment to measure the turnover of C24 ceramide and its conversion to downstream sphingolipids using a deuterated fatty acid precursor.[8]

1. Materials

  • HEK293 cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS

  • C24:1-d7 fatty acid (or C24:0-d4 fatty acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Chloroform (B151607), methanol (HPLC grade)

  • Internal standards for various sphingolipids (including C17-ceramide)

2. Experimental Workflow

Experimental_Workflow CellCulture 1. Cell Culture (e.g., HEK293 cells) Pulse 2. Pulse Labeling (12h with C24:1-d7 FA) CellCulture->Pulse Chase 3. Chase (0, 1, 4, 8, 24h in label-free medium) Pulse->Chase Harvest 4. Cell Harvesting & Lipid Extraction Chase->Harvest LCMS 5. LC-MS/MS Analysis (Quantification of labeled sphingolipids) Harvest->LCMS DataAnalysis 6. Data Analysis (Calculate turnover rates) LCMS->DataAnalysis

Workflow for metabolic flux analysis.

3. Detailed Procedure

  • Cell Culture: Culture HEK293 cells in DMEM with 10% FBS until they reach 80-90% confluency.

  • Pulse Labeling:

    • Prepare a labeling medium by complexing C24:1-d7 fatty acid with fatty acid-free BSA in serum-free DMEM.

    • Incubate the cells with the labeling medium for 12 hours. This allows the cells to uptake the deuterated fatty acid and incorporate it into the sphingolipid synthesis pathway.

  • Chase Period:

    • After the 12-hour pulse, remove the labeling medium and wash the cells with PBS.

    • Add fresh, complete medium (DMEM with 10% FBS) without the labeled fatty acid.

    • Harvest cells at various time points during the chase (e.g., 0, 1, 4, 8, and 24 hours).

  • Lipid Extraction:

    • Scrape cells into methanol and add an internal standard mixture.

    • Perform a Bligh-Dyer extraction by adding chloroform and water to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use an LC-MS/MS method similar to Protocol 1, but with MRM transitions set for all the labeled and unlabeled sphingolipids of interest (e.g., C24:1-d7 ceramide, C24:1-d7 sphingomyelin, C24:1-d7 hexosylceramide).

  • Data Analysis:

    • Quantify the amount of each labeled sphingolipid at each time point.

    • Plot the amount of the labeled lipid species over time.

    • Calculate the turnover rate (half-life) of C24:1-d7 ceramide by fitting the data to a one-phase exponential decay curve.

Data Presentation

The following tables summarize quantitative data from a metabolic labeling study investigating the flux of very-long-chain (VLC) versus long-chain (LC) sphingolipids.[8]

Table 1: Sphingolipid Levels after 12-hour Pulse with Deuterated Fatty Acids

Labeled SpeciesSphingolipid ClassLevel (pmol/mg protein)
C16:0(d9)Ceramide5.43 ± 0.68
Sphingomyelin139 ± 12.69
Hexosylceramide58.0 ± 2.31
C18:0(d9)Ceramide0.91 ± 0.07
Sphingomyelin13.8 ± 0.23
Hexosylceramide12.3 ± 1.62
C24:0(d4)Ceramide16.7 ± 2.66
Sphingomyelin10.2 ± 1.62
Hexosylceramide25.0 ± 1.45
C24:1(d7) Ceramide 64.8 ± 7.36
Sphingomyelin 371 ± 17.0
Hexosylceramide 174.5 ± 15.2

Data are presented as mean ± SEM.[8]

Table 2: Turnover of Labeled Ceramides during a 24-hour Chase Period

Labeled CeramidePercent Remaining after 24hCalculated Half-life (hours)
C16:0(d9)~50%Not determined
C18:0(d9)~50%Not determined
C24:0(d4)<20%4.4 ± 1.6
C24:1(d7) <20% 4.5 ± 0.8

Data show that very-long-chain ceramides (C24:0 and C24:1) turn over more rapidly than long-chain ceramides (C16:0 and C18:0).[8]

Logical Relationship Diagram

The following diagram illustrates the logical relationship in a metabolic flux experiment, showing how the labeled precursor is incorporated into various downstream lipid species over time.

Logical_Relationship Precursor Labeled Precursor (C24:1-d7 FA) Ceramide Labeled Ceramide (C24:1-d7) Precursor->Ceramide Incorporation (Pulse Phase) ComplexLipids Labeled Complex Sphingolipids (Sphingomyelin-d7, Hexosylceramide-d7) Ceramide->ComplexLipids Conversion (Chase Phase) Turnover Metabolic Turnover (Signal Decay) Ceramide->Turnover Catabolism

Logical flow of a metabolic labeling experiment.

Conclusion

The use of this compound and its deuterated precursors in metabolic labeling studies provides a robust platform for investigating the complex dynamics of sphingolipid metabolism. These tools, combined with sensitive LC-MS/MS analysis, enable researchers to accurately quantify ceramide levels and elucidate the kinetics of their synthesis and turnover. Such studies are crucial for understanding the role of very-long-chain ceramides in health and disease and for the development of novel therapeutic strategies targeting sphingolipid pathways.

References

Application Note and Protocol for C24-Ceramide-d7 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure. The specific acyl chain length of ceramides can influence their biological function. C24-ceramide, a very-long-chain ceramide, has been implicated in cellular stress responses and is a key component of the skin barrier. Accurate and sensitive quantification of specific ceramide species is essential for understanding their roles in health and disease, and for the development of novel therapeutics.

This document provides a detailed protocol for the detection and quantification of C24-Ceramide-d7 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled internal standard used for the accurate quantification of its endogenous, non-labeled counterpart, C24-Ceramide. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis.[1]

Experimental Protocols

Sample Preparation (Lipid Extraction)

A robust lipid extraction is critical for accurate ceramide analysis. The following protocol is a modification of the widely used Bligh and Dyer or Folch methods for extracting lipids from biological matrices such as plasma or tissue homogenates.[2][3]

Materials:

  • Biological sample (e.g., 50 µL plasma)

  • This compound internal standard solution

  • Chloroform (B151607) (CHCl3)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • To 50 µL of the biological sample, add a known amount of this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 0.5 mL of chloroform and vortex again.

  • Add 0.5 mL of water to induce phase separation and vortex.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1, v/v).

Liquid Chromatography (LC) Conditions

Reverse-phase chromatography is commonly employed for the separation of ceramide species.[2][4]

ParameterRecommended Setting
Column C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[4][5]
Mobile Phase B Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[4][5]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 - 50 °C
Gradient A typical gradient starts with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic ceramides, followed by a re-equilibration step.
Mass Spectrometry (MS) Settings

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[6][7]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[2][5]
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500 °C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
Q1/Q3 Resolution Unit resolution (e.g., 0.7 Da)[6]

MRM Transitions for this compound:

The selection of precursor and product ions is crucial for the specificity of the assay. For ceramides, the precursor ion is typically the protonated molecule [M+H]+. A common product ion results from the cleavage of the amide bond, yielding a fragment containing the sphingoid base.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 657.6271.325 - 35
C24:0-Ceramide650.6264.325 - 35
C24:1-Ceramide648.6264.325 - 35

Note: The exact collision energy should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of C24-Ceramide. The use of this compound as an internal standard ensures high accuracy and precision.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ) 0.08 µg/mL[8]
Linearity (R²) > 0.99[9]
Precision (%CV) < 15%[9]
Accuracy (%RE) Within ±15%[8]
Extraction Recovery 98-114%[8]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Lipid Extraction (Bligh & Dyer / Folch) Spike->Extract Dry Dry Down under Nitrogen Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (Internal Standard Method) Integrate->Quantify Report Report Results Quantify->Report cluster_stress Cellular Stressors cluster_synthesis De Novo Ceramide Synthesis cluster_hydrolysis Sphingomyelin Hydrolysis cluster_effects Downstream Effects stress UV Radiation Inflammatory Cytokines Chemotherapeutics spt Serine Palmitoyltransferase (SPT) stress->spt smase Sphingomyelinase (SMase) stress->smase serine Serine + Palmitoyl-CoA serine->spt cerS Ceramide Synthase (CerS) spt->cerS c24_cer C24-Ceramide cerS->c24_cer apoptosis Apoptosis c24_cer->apoptosis senescence Cellular Senescence c24_cer->senescence inflammation Inflammation c24_cer->inflammation sm Sphingomyelin sm->smase smase->c24_cer

References

Quantitative Analysis of Ceramides in Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are integral to cellular structure and function.[1][2] Once considered mere structural components of the cell membrane, ceramides are now recognized as critical signaling molecules involved in a variety of cellular processes, including apoptosis (programmed cell death), cell proliferation, differentiation, and stress responses.[1][3][4][5][6] The specific biological function of a ceramide can be determined by its acyl chain length.[7] Given their central role in cell fate decisions, the accurate quantification of ceramide levels in cell culture experiments is essential for understanding disease pathogenesis and for the development of novel therapeutics.[7][8]

This document provides detailed protocols for the extraction and quantitative analysis of ceramides from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific lipid analysis.[7][9] Additionally, it outlines key ceramide signaling pathways and presents a generalized workflow for these experiments.

I. Ceramide Signaling Pathways

Ceramides are generated through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[1][10]

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, ultimately leading to the formation of ceramide.[2][8][11] This pathway is a significant source of ceramide in most cells.[10]

  • Sphingomyelin Hydrolysis: The enzyme sphingomyelinase hydrolyzes sphingomyelin, a major component of the plasma membrane, to release ceramide.[1][12] This pathway is often activated in response to extracellular stimuli and stress.

  • Salvage Pathway: This pathway recycles complex sphingolipids back into ceramide.[1][10] Sphingolipids are broken down into sphingosine, which is then re-acylated to form ceramide.[1]

Once generated, ceramides can activate or inhibit downstream signaling cascades, influencing critical cellular decisions.

Ceramide in Apoptosis

Elevated intracellular ceramide levels are a well-established trigger for apoptosis.[4][5][12] Ceramide can activate a cascade of events leading to programmed cell death through various mechanisms, including:

  • Activation of Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and PP2a, which are involved in dephosphorylating key signaling molecules that regulate apoptosis.[3]

  • Modulation of Kinase Cascades: Ceramide can influence the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade, a key pathway in apoptosis signaling.[4][12]

  • Mitochondrial Pathway: Ceramide can act on mitochondria, leading to the release of pro-apoptotic factors.

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) SMase Sphingomyelinase (SMase) Stress->SMase Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK JNK Pathway Ceramide->JNK Mitochondria Mitochondria Ceramide->Mitochondria Akt Akt (Survival Signal) PP2A->Akt inhibits Apoptosis Apoptosis Akt->Apoptosis inhibits JNK->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis Ceramide_CellCycle_Pathway GrowthFactors Growth Factors DeNovo De Novo Synthesis GrowthFactors->DeNovo stimulates Ceramide Ceramide DeNovo->Ceramide PP1_PP2A PP1 / PP2A Ceramide->PP1_PP2A activates G1_S_Transition G1/S Transition Ceramide->G1_S_Transition arrests Differentiation Differentiation Ceramide->Differentiation induces Rb Retinoblastoma Protein (Rb) PP1_PP2A->Rb dephosphorylates E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Ceramide_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis CellCulture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting & Lysis CellCulture->Harvesting Extraction 3. Lipid Extraction (e.g., Bligh-Dyer) Harvesting->Extraction LC 4. LC Separation (Reversed-Phase) Extraction->LC MS 5. MS/MS Detection (MRM Mode) LC->MS Integration 6. Peak Integration MS->Integration Quantification 7. Quantification (Internal Standards) Integration->Quantification Normalization 8. Data Normalization (e.g., to protein) Quantification->Normalization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC Gradients for Very Long-Chain Ceramide Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very long-chain ceramides (B1148491) (VLC-Cer). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the liquid chromatography (LC) separation of these complex lipids.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of very long-chain ceramides so challenging?

A1: The separation of VLC-Cer, which includes ceramides with acyl chains of 22 carbons or more (e.g., C22:0, C24:0), presents a significant challenge due to their inherent structural diversity and high hydrophobicity.[1][2] Minor differences in acyl chain length, saturation, and hydroxylation lead to very similar physicochemical properties, making them difficult to resolve chromatographically. Furthermore, their low abundance in many biological samples requires highly sensitive and specific analytical methods.

Q2: What type of LC column is best suited for VLC-Cer separation?

A2: Reversed-phase columns are most commonly used for ceramide analysis. C18 columns are a popular choice, but for the enhanced separation of hydrophobic VLC-Cer, columns with different selectivities, such as a C6-phenyl column, can provide excellent results.[1] Normal-phase liquid chromatography (NPLC) can also be employed to separate individual ceramide subclasses based on the polarity of their head groups.[3]

Q3: What are the typical mobile phases used for VLC-Cer analysis?

A3: Mobile phases for reversed-phase separation of VLC-Cer typically consist of a polar solvent (A) and a less polar organic solvent (B). Common choices include:

  • Solvent A: Water, often with an additive like formic acid (0.1-0.2%) to improve ionization.[1][4]

  • Solvent B: A mixture of organic solvents such as acetonitrile, isopropanol, and/or methanol, also frequently containing formic acid.[1][4] The high organic content is necessary to elute the very hydrophobic VLC-Cer from the column.

Q4: How can I improve the sensitivity of my VLC-Cer analysis?

A4: To enhance sensitivity, especially when dealing with low-abundance species, consider the following:

  • Sample Preparation: Implement a robust lipid extraction method, such as the Bligh and Dyer or Folch method, to efficiently extract ceramides from your sample matrix.[4][5] For complex matrices like plasma, an additional solid-phase extraction (SPE) step using a silica (B1680970) column can help remove interfering lipids.[4]

  • Mass Spectrometry: Utilize tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity for quantifying specific ceramide species.[1][4]

  • Internal Standards: The use of appropriate internal standards is crucial for accurate quantification. Deuterated or odd-chain ceramide standards (e.g., C17:0, C25:0) that are not naturally abundant in the sample are recommended to correct for matrix effects and variations in extraction and ionization efficiency.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing, fronting, or broad peaks) 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Suboptimal gradient slope.1. Ensure sufficient organic solvent strength in the mobile phase to elute hydrophobic VLC-Cer. Consider adding a small percentage of a stronger solvent like isopropanol. 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[1] 3. Adjust the gradient to be shallower during the elution of VLC-Cer to improve peak shape.
Poor resolution between VLC-Cer species 1. Gradient is too steep. 2. Inadequate column chemistry. 3. Insufficient run time.1. Decrease the rate of change in the organic solvent percentage during the elution of your target analytes. 2. Experiment with different column stationary phases (e.g., C18 vs. C6-phenyl) to exploit different separation mechanisms.[1] 3. Extend the overall gradient time to allow for better separation of closely eluting species.
Low signal intensity or ion suppression 1. Matrix effects from co-eluting compounds. 2. Inefficient ionization. 3. Low analyte concentration.1. Improve sample cleanup by incorporating a solid-phase extraction (SPE) step.[4] Diluting the sample can also mitigate matrix effects. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow). Ensure the mobile phase pH is suitable for positive ion mode electrospray ionization (ESI), which is commonly used for ceramides.[5] 3. Concentrate the sample extract or increase the injection volume.
Carryover of VLC-Cer in blank injections 1. Adsorption of hydrophobic analytes to the LC system components. 2. Insufficient needle wash.1. Implement a rigorous column wash with a high percentage of a strong organic solvent (e.g., 100% isopropanol) at the end of each run. 2. Optimize the needle wash procedure by using a strong solvent mixture and increasing the wash volume and duration.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol is adapted from the Bligh and Dyer method and is suitable for extracting ceramides from plasma samples.[4]

  • To a 50 µL plasma sample in a glass tube, add an appropriate amount of internal standard (e.g., C17:0 and C25:0 ceramides).

  • Add 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly.

  • Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water, then vortex again.

  • Centrifuge to separate the layers.

  • Collect the lower organic phase.

  • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • For plasma samples, further purification using silica gel column chromatography may be necessary to remove highly abundant, non-polar lipids.[4]

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., a mixture of the initial mobile phase) for LC-MS/MS analysis.

LC-MS/MS Method for Very Long-Chain Ceramide Separation

The following is an example of an LC gradient and MS parameters that can be used as a starting point for optimizing the separation of VLC-Cer such as Cer(22:0) and Cer(24:0).[1]

Table 1: LC Gradient and Parameters

ParameterValue
Column Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm
Guard Column Phenomenex SecurityGuard C18, 4 x 3 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Isopropanol
Flow Rate 0.6 mL/min
Column Temperature 50 °C
Injection Volume 5 µL

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.0 - 0.565
0.5 - 2.065 → 90 (linear gradient)
2.0 - 2.190 → 100 (linear gradient)
2.1 - 3.0100
3.0 - 3.1100 → 65 (linear gradient)
3.1 - 5.065 (re-equilibration)

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Ion Electrospray (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Product Ion (for quantification) m/z 264 (from loss of the fatty acyl chain)

Visualizations

Experimental Workflow for VLC-Cer Analysis

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Extraction Lipid Extraction (Bligh & Dyer) IS->Extraction Purification SPE Purification (Optional) Extraction->Purification Drydown Dry Down Extract Purification->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution Injection Inject Sample Reconstitution->Injection LC LC Separation (Reversed-Phase Gradient) Injection->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of very long-chain ceramides.

Signaling Pathways Involving Very Long-Chain Ceramides

Very long-chain ceramides are not just structural components of cell membranes; they are also bioactive lipids involved in various signaling pathways.

1. Role in Apoptosis (Programmed Cell Death)

Saturated very long-chain ceramides can influence apoptosis. For instance, C16:0 ceramide has been shown to promote apoptosis by facilitating the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c.[3][6][7] In contrast, some very long-chain ceramides may counteract this effect.[3][8]

G Stress Cellular Stress CerS Ceramide Synthase Activation Stress->CerS VLC_Cer Increased Saturated VLC-Ceramides (e.g., C16:0) CerS->VLC_Cer Bax Bax Translocation to Mitochondria VLC_Cer->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of ceramide-induced apoptosis.

2. Role in Insulin (B600854) Resistance

An accumulation of ceramides in tissues like skeletal muscle and liver is associated with insulin resistance.[4][9][10] Ceramides can impair insulin signaling by inhibiting key proteins in the pathway, such as Akt (also known as Protein Kinase B), which is crucial for glucose uptake.[4][11]

G SFA Excess Saturated Fatty Acids Ceramide Increased Intracellular Ceramides SFA->Ceramide PP2A_PKCz Activation of PP2A / PKCζ Ceramide->PP2A_PKCz Akt Akt (PKB) PP2A_PKCz->Akt Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Ceramide-mediated inhibition of the insulin signaling pathway.

3. Role in Skin Barrier Function

Very long-chain ceramides are critical components of the stratum corneum, the outermost layer of the skin.[12][13] They are essential for forming the lamellar lipid structures that create the skin's permeability barrier, preventing water loss and protecting against external insults.[12][13][14] A deficiency in VLC-Cer is linked to skin disorders like atopic dermatitis and psoriasis.[13]

G VLC_Cer Very Long-Chain Ceramides (VLC-Cer) Lamellar Formation of Ordered Lamellar Lipid Structures VLC_Cer->Lamellar Cholesterol Cholesterol Cholesterol->Lamellar FFA Free Fatty Acids FFA->Lamellar Barrier Intact Skin Permeability Barrier Lamellar->Barrier

Caption: Role of VLC-Cer in maintaining skin barrier integrity.

References

Technical Support Center: Optimizing Ceramide LC-MS/MS Analysis by Mitigating Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ceramide LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ion suppression, ensuring accurate and reproducible quantification of ceramides (B1148491).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your ceramide analysis.

Issue 1: Low or No Ceramide Signal Intensity

Symptom: You observe a significantly weaker signal for your ceramide analyte than expected, or the signal is absent altogether, particularly in matrix samples compared to pure standards.

Possible Cause: This is a classic indicator of ion suppression, where co-eluting matrix components, such as phospholipids (B1166683) and salts, interfere with the ionization of your target ceramide in the mass spectrometer's ion source.[1][2]

Troubleshooting Steps:

  • Confirm Ion Suppression: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression occurs.[1][3] A dip in the stable baseline signal of your infused ceramide standard upon injection of a blank matrix extract confirms the presence and retention time of interfering components.[1][3]

  • Enhance Sample Preparation: The primary goal is to remove these interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples.[1] Reversed-phase (e.g., C18) or specialized lipid removal cartridges can isolate ceramides while washing away interfering substances like phospholipids.[1]

    • Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh-Dyer extraction, which use a chloroform/methanol/water system, are commonly employed for lipid extraction and can effectively separate ceramides from more polar interfering molecules.[1]

    • Protein Precipitation (PPT): While simpler, PPT may not be as effective as SPE or LLE in removing a broad range of interfering lipids and may lead to less clean samples.[1]

  • Optimize Chromatographic Separation:

    • Change the Stationary Phase: If co-elution is the issue, switching to a column with a different chemistry (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve the separation of ceramides from matrix components.[1]

    • Adjust Mobile Phase Gradient: Modify the gradient elution profile to better separate the ceramide peaks from the regions of ion suppression identified in your post-column infusion experiment.

  • Consider an Alternative Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for ceramide analysis, especially for nonpolar species.[4][5] APCI may also allow for the use of nonpolar mobile phases, which can enhance the ionization of certain ceramides.[4]

Issue 2: Poor Reproducibility and High Variability in Ceramide Measurements

Symptom: You are observing inconsistent results for the same sample across different injections or between different biological samples.

Possible Cause: This often stems from sample-to-sample variations in the matrix composition, leading to inconsistent levels of ion suppression.[1] It can also be caused by contamination or instability of the analytical system.

Troubleshooting Steps:

  • Implement an Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for ion suppression.[1] A SIL-IS, such as C18-Ceramide-d7 for C18-Ceramide, will have nearly identical chemical properties and chromatographic behavior to the analyte.[1] It will be affected by ion suppression to the same extent, allowing for accurate correction of the signal and reliable quantification.[1] If a SIL-IS is not available, a non-isotopically labeled ceramide with a different chain length (e.g., C17-Ceramide) can be used, though it may not perfectly mimic the behavior of the endogenous ceramide.[1]

  • System Suitability Tests: Regularly inject system suitability test (SST) samples to identify issues with the LC-MS system, such as contamination, retention time shifts, or inconsistent injection volumes.[6]

  • Thorough Sample Preparation: As detailed in Issue 1, employ robust sample preparation techniques like SPE or LLE to minimize matrix variability between samples.[1][7]

  • Check for Contamination: Ensure high-purity solvents and meticulously clean all glassware and plasticware to avoid introducing contaminants that can cause ion suppression.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of ceramide LC-MS/MS analysis?

A1: Ion suppression is a matrix effect where molecules present in the sample, other than the ceramide of interest, interfere with the ionization process in the mass spectrometer's source.[2][7] This competition for ionization leads to a decreased signal intensity for the target ceramide, which can compromise the accuracy, precision, and sensitivity of the analysis.[2] Co-eluting substances from complex samples are a primary cause of this phenomenon.[6][8]

Q2: How can I definitively confirm that ion suppression is affecting my analysis?

A2: The most direct way to identify ion suppression is through a post-column infusion experiment .[1][3] This involves continuously infusing a standard solution of your ceramide analyte directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[1][3] Any significant drop in the stable baseline signal of the ceramide standard indicates the retention time at which interfering matrix components are eluting and causing suppression.[1][3]

Q3: Can I simply dilute my sample to reduce ion suppression?

A3: Dilution can be a straightforward initial step to reduce the concentration of interfering matrix components.[1][9] However, this approach also dilutes your ceramide analyte, which may compromise the sensitivity of your assay, especially for low-abundance species.[1] For reliable and sensitive quantification, more robust sample preparation techniques are generally recommended.[1]

Q4: Which ionization mode, ESI or APCI, is generally better for ceramide analysis to minimize ion suppression?

A4: While positive mode Electrospray Ionization (ESI) is commonly used and often provides high sensitivity for ceramides[1], Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative as it is often less susceptible to ion suppression.[4][5] APCI can be particularly advantageous for less polar ceramide species and allows for the use of normal-phase chromatography with nonpolar mobile phases, which can enhance ionization efficiency for these compounds.[4]

Q5: What are the best practices for choosing an internal standard for ceramide quantification?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated ceramide).[1][4] SIL internal standards have nearly identical physicochemical properties and chromatographic behavior to the endogenous compound, ensuring they experience the same degree of ion suppression, which allows for accurate correction.[1] If a SIL-IS is not available, a structural analog, such as a ceramide with an odd-numbered fatty acid chain (e.g., C17-ceramide), can be used.[10]

Data Summary

The following tables summarize key quantitative data and parameters relevant to ceramide LC-MS/MS analysis.

Table 1: Typical Lower Limits of Quantification (LLOQ) for Ceramides in Human Plasma

Ceramide SpeciesLLOQ (µg/mL)Reference
Cer(d18:1/22:0)0.02[11]
Cer(d18:1/24:0)0.08[11]

Table 2: Recommended Mobile Phase Additives for Ceramide Analysis

AdditiveConcentrationIonization ModeBenefitCautionReference
Formic Acid0.1 - 0.2%Positive ESIPromotes protonation ([M+H]+)Can suppress negative ion mode[5][10]
Ammonium Formate10 mMPositive ESICan improve ionization and signal intensity---[12]
Ammonium Acetate1 - 5 mMPositive/Negative SwitchingGood for methods requiring polarity switching---[13]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a Ceramide Infusion Solution: Prepare a standard solution of the ceramide of interest in a suitable solvent (e.g., methanol) at a concentration that provides a stable and moderate signal intensity.

  • Set up the Infusion: Using a syringe pump, continuously infuse the ceramide solution into the MS source via a T-fitting placed between the LC column outlet and the MS inlet.

  • Establish a Stable Baseline: Start the infusion and allow the MS signal for the ceramide to stabilize, creating a flat baseline.

  • Inject Blank Matrix: While the infusion continues, inject a blank matrix sample that has undergone your standard extraction procedure.

  • Monitor the Signal: Observe the real-time signal of the infused ceramide. A drop in the baseline indicates the retention time(s) at which matrix components are eluting and causing ion suppression.[1][3]

Protocol 2: Liquid-Liquid Extraction (Folch Method) for Ceramide Extraction
  • Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a suitable volume.

  • Solvent Addition: Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture to the homogenized sample.

  • Vortex and Incubate: Vortex the mixture thoroughly for 5 minutes and then incubate at room temperature for 30 minutes to ensure complete lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or 0.25 M KCl[4]) to the mixture and vortex again. Centrifuge at a low speed (e.g., 3000 rpm) for 5 minutes to separate the phases.

  • Collect the Organic Layer: Carefully collect the lower (chloroform) layer containing the lipids, including ceramides, using a glass pipette.

  • Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 4:1, v/v).[14]

Visualizations

IonSuppressionMechanism cluster_source LC-MS Ion Source (ESI) cluster_competition Competition for Ionization Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Interfering Matrix Components Matrix->Droplet GasPhaseIons Gas-Phase Ions Droplet->GasPhaseIons Evaporation Competition Competition for Surface & Charge MS_Inlet MS Inlet GasPhaseIons->MS_Inlet Analyte Ions Detector Detector MS_Inlet->Detector Signal ReducedAnalyte Reduced Analyte Ions Competition->ReducedAnalyte Suppression ReducedAnalyte->MS_Inlet ReducedAnalyte->Detector Reduced Signal

Caption: Mechanism of ion suppression in the ESI source.

TroubleshootingWorkflow Start Low Signal or Poor Reproducibility Confirm Confirm Ion Suppression? (Post-Column Infusion) Start->Confirm SamplePrep Optimize Sample Preparation (SPE, LLE) Confirm->SamplePrep Yes MS_Params Optimize MS Parameters (Source, Ionization Mode) Confirm->MS_Params No Chromatography Optimize Chromatography (Column, Gradient) SamplePrep->Chromatography InternalStd Use Stable Isotope-Labeled Internal Standard Chromatography->InternalStd Reanalyze Re-analyze Sample InternalStd->Reanalyze MS_Params->Reanalyze

Caption: Troubleshooting workflow for ion suppression.

SamplePrepWorkflow Start Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Start->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Drydown Dry Down (Nitrogen Stream) Cleanup->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Technical Support Center: Optimizing C24-Ceramide-d7 Signal Intensity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving C24-Ceramide-d7 signal intensity in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during lipidomics experiments.

Troubleshooting Guide: Low this compound Signal Intensity

This guide addresses the common causes of low signal intensity for this compound and provides a logical workflow for troubleshooting.

Is your internal standard (IS) signal also low?

  • Yes, both my this compound analyte and the IS signals are low. This often points to a systemic issue.

  • No, my IS signal is strong, but my this compound signal is weak or absent. This suggests a problem specific to the analyte, such as degradation or incorrect mass transition monitoring.

dot

Caption: Troubleshooting workflow for low this compound signal.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the most common causes of poor this compound recovery during sample preparation?

A1: The most frequent issues include inefficient lipid extraction and the presence of matrix effects.[1] Biological samples are complex, containing numerous components that can interfere with ceramide analysis.[1] Phospholipids, in particular, are a major source of matrix effects in LC-MS analysis of biological samples like plasma and serum, leading to ion suppression.[1]

Q2: How can I improve my lipid extraction efficiency for this compound?

A2: A widely used and effective method for extracting ceramides (B1148491) is the Bligh and Dyer method.[2] This involves a two-phase extraction using a chloroform (B151607) and methanol (B129727) mixture.[2] For high-throughput analysis, protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol is a rapid alternative.[1][3]

Q3: What is the role of an internal standard, and when should I add it?

A3: An internal standard (IS) is crucial for correcting variations during sample preparation and analysis.[3][4] A stable isotope-labeled (SIL) internal standard, like this compound itself if you are quantifying the endogenous C24 ceramide, is ideal as it has nearly identical chemical and physical properties to the analyte.[4] The IS should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction.[1][2]

Liquid Chromatography

Q4: What type of LC column is recommended for this compound analysis?

A4: Reversed-phase columns, such as C8 or C18, are commonly used for separating ceramide species.[5][6] A C8 column has been successfully used with a gradient elution to separate various ceramides.[5]

Q5: What mobile phase composition is optimal for ceramide separation?

A5: A common mobile phase composition involves a gradient of water with an additive like formic acid (Mobile Phase A) and an organic solvent mixture such as acetonitrile/isopropanol with formic acid (Mobile Phase B).[5][6] For example, a gradient starting with 50% Mobile Phase A and increasing to 100% Mobile Phase B can effectively resolve different ceramide species.[5]

Mass Spectrometry

Q6: Which ionization technique is better for this compound, ESI or APCI?

A6: Electrospray ionization (ESI) is the most commonly used and generally preferred method for ceramide analysis due to its high efficiency in ionizing a wide range of lipids.[7][8] ESI is a "soft ionization" technique that typically results in protonated molecules [M+H]+, which is ideal for subsequent fragmentation and detection.[5][8] Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar compounds but may be less suitable for thermally labile molecules.[8][9]

Q7: How can I optimize the MS parameters for better signal intensity?

A7: Direct infusion of a this compound standard into the mass spectrometer is the best way to optimize source parameters.[5] Key parameters to adjust include capillary voltage, cone voltage, source temperature, and desolvation temperature.[10] For tandem mass spectrometry, optimizing the collision energy for the specific precursor-to-product ion transition is critical.[10]

Q8: What are the expected precursor and product ions for this compound?

A8: For C24-Ceramide (d18:1/24:0), the protonated molecule [M+H]+ is the precursor ion. Collision-induced dissociation typically generates stable product ions, with a common fragment at m/z 264.4, corresponding to the sphingosine (B13886) backbone after the loss of the fatty acyl chain and water.[6] For this compound, the masses of the precursor and any fragments containing the deuterium (B1214612) label will be shifted accordingly.

Quantitative Data Summary

The following tables provide a summary of typical parameters and performance metrics for ceramide analysis using LC-MS/MS.

Table 1: Comparison of Ionization Techniques for Lipid Analysis

Ionization TechniqueAnalyte PolarityThermal Stability RequiredTypical Ions FormedFlow Rate Compatibility
ESI Polar to medium-polarNot critical[M+H]+, [M+Na]+, multiply charged ionsLow flow rates (<1 mL/min)[8]
APCI Non-polar to medium-polarImportant[M+H]+Higher flow rates (>0.2 mL/min)[8]

Table 2: Method Validation Parameters for Ceramide Quantification

ParameterC16:0-CeramideC18:0-CeramideC24:0-CeramideC24:1-CeramideReference
Linearity (r²) >0.99>0.99>0.99>0.99[4][11]
Precision (%CV) <15%<15%<15%<15%[4]
Accuracy (%RE) 0.8 - 6.8%0.8 - 6.8%0.8 - 6.8%0.8 - 6.8%[4]
Recovery (%) 98 - 109%98 - 109%98 - 109%98 - 109%[4]
LLOQ (µg/mL) --0.08-[12]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using Protein Precipitation

This protocol is a rapid method suitable for high-throughput analysis.[1]

  • Thaw plasma samples on ice and vortex briefly.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a new tube, avoiding the protein pellet.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).[3]

dot

G cluster_0 Sample Preparation plasma 50 µL Plasma add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 200 µL Cold Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute for Analysis dry->reconstitute

Caption: Workflow for lipid extraction from plasma.

Protocol 2: General LC-MS/MS Analysis of Ceramides

This protocol provides a general framework for the analysis of ceramides.[5]

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Reversed-phase C8 column (e.g., 2.1 x 150 mm, 5 µm).[5]

  • Mobile Phase A: Water with 0.2% formic acid.[5]

  • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient:

    • 0-1 min: 50% B

    • 1-4 min: Linear gradient to 100% B

    • 4-16 min: Hold at 100% B

    • 16-16.1 min: Return to 50% B

    • 16.1-21 min: Equilibrate at 50% B

  • Injection Volume: 25 µL.[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Positive ion electrospray ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Signaling Pathway Visualization

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways, including apoptosis.

dot

Ceramide_Signaling sphingomyelin Sphingomyelin ceramide Ceramide (e.g., C24-Ceramide) sphingomyelin->ceramide Sphingomyelinase serine_palmitoyl_coa Serine + Palmitoyl-CoA serine_palmitoyl_coa->ceramide de novo synthesis sphingosine Sphingosine ceramide->sphingosine Ceramidase complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids apoptosis Apoptosis ceramide->apoptosis sphingosine->ceramide Ceramide Synthase s1p Sphingosine-1-Phosphate sphingosine->s1p Sphingosine Kinase cell_survival Cell Survival s1p->cell_survival

Caption: Simplified ceramide metabolism and signaling pathway.

References

Technical Support Center: Quantification of Plasma Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of ceramides (B1148491) in plasma, with a specific focus on addressing and mitigating matrix effects.

Troubleshooting Guide

Question: My ceramide signal is inconsistent and lower than expected. How can I determine if this is due to matrix effects?

Answer:

Inconsistent and suppressed analyte signals are classic indicators of matrix effects, a phenomenon where co-eluting endogenous components from the plasma sample interfere with the ionization of the target ceramides in the mass spectrometer source.[1][2][3] Phospholipids (B1166683) are a major cause of this interference in plasma samples.[4][5]

To confirm and quantify the extent of the matrix effect, a post-extraction addition experiment is recommended.[1][2] This involves comparing the signal response of an analyte in a clean solution to its response when spiked into an extracted blank plasma matrix.

Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Addition) [2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the ceramide standards and a suitable internal standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank plasma through your entire extraction procedure. Spike the ceramide standards and IS into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike the ceramide standards and IS into the blank plasma before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets using your LC-MS/MS method.

  • Calculate Matrix Factor (MF), Recovery, and Process Efficiency:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.[2][6]

      • An MF > 1 indicates ion enhancement.[2][6]

    • Recovery (%):

      • Recovery = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • Process Efficiency (%):

      • Process Efficiency = (Peak Area in Set C) / (Peak Area in Set A) * 100

      • Alternatively, Process Efficiency = (MF * Recovery) / 100

A significant deviation of the Matrix Factor from 1 confirms the presence of matrix effects.

Question: I've confirmed that phospholipids are causing significant ion suppression. What are the best strategies to mitigate this?

Answer:

Several strategies can be employed to reduce phospholipid-based matrix effects. The most effective approach often involves a combination of optimized sample preparation and chromatography.

1. Advanced Sample Preparation:

Simple protein precipitation is often insufficient for removing phospholipids.[5][7] More rigorous techniques are recommended:

  • Liquid-Liquid Extraction (LLE): LLE uses an immiscible organic solvent to partition the ceramides from the aqueous plasma components and phospholipids.[5]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analytes on a solid sorbent while interfering components are washed away.[5][7] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing phospholipids.[7]

  • Phospholipid Depletion Plates: These specialized plates contain a sorbent that selectively removes phospholipids from the sample extract.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Matrix Effect (%)Typical Analyte Recovery (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 55%[8]95%[8]Simple, fast, and inexpensive.[5]Prone to significant matrix effects from co-extracted phospholipids.[4][5][7]
Liquid-Liquid Extraction (LLE) 85%[8]70%[8]Cleaner extracts than PPT.[7]Can have lower recovery for polar analytes, more labor-intensive.[5][7]
Solid-Phase Extraction (SPE) >90% (method dependent)VariableHighly selective, provides clean extracts.[5]More complex and costly than PPT and LLE.
Phospholipid Depletion Plates >95% removal of phospholipidsHighHighly specific for phospholipid removal.Additional cost and step in the workflow.

2. Chromatographic Optimization:

Adjusting the liquid chromatography method can help separate the ceramides from the co-eluting phospholipids.[3]

  • Gradient Modification: Alter the mobile phase gradient to increase the separation between your target ceramides and the region where phospholipids typically elute.[8]

  • Column Chemistry: Use a column with a different stationary phase that provides better selectivity for ceramides versus phospholipids.[8]

3. Use of Stable Isotope-Labeled Internal Standards (SIL-IS):

This is a critical strategy for accurate quantification. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H).[9][10][11] Since the SIL-IS co-elutes and experiences the same matrix effects as the endogenous analyte, it can effectively compensate for signal suppression or enhancement.[1][11] It is recommended to use a SIL-IS for each ceramide species being quantified if possible.[11]

Question: My results show high variability between different plasma samples. What could be the cause?

Answer:

High variability between samples, even after implementing mitigation strategies, can be due to several factors:

  • Inconsistent Sample Quality: The quality of the plasma samples themselves can significantly impact the results.

    • Hemolysis: The rupture of red blood cells releases their contents into the plasma, which can interfere with the analysis.[12][13] It is recommended to use non-hemolyzed samples.[12]

    • Lipemia: High levels of lipids in the plasma can also contribute to matrix effects.[14]

  • Relative Matrix Effects: Different lots or sources of plasma can have varying compositions, leading to different degrees of matrix effects. This is why it is important to assess matrix effects using multiple sources of blank plasma.[1]

  • Improper Internal Standard Selection: If you are not using a stable isotope-labeled internal standard for each analyte, the internal standard you have chosen may not be adequately compensating for the matrix effects on all of your target ceramides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[2]

Q2: What are the primary causes of matrix effects in plasma?

A2: The primary causes are endogenous components of the plasma that co-elute with the ceramides.[1] In plasma, phospholipids are the most significant contributors to matrix effects, particularly ion suppression.[4] Other potential sources include salts, proteins, and metabolites.[2] Exogenous substances like anticoagulants can also play a role.[1]

Q3: What is the difference between ion suppression and ion enhancement?

A3:

  • Ion Suppression: This is the more common effect where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal.[2] This can happen when matrix components compete for charge in the ion source or alter the droplet properties during electrospray ionization.[2][15]

  • Ion Enhancement: This is a less frequent effect where matrix components increase the ionization efficiency of the analyte, resulting in a stronger signal.[2]

Both phenomena are undesirable as they lead to inaccurate quantification.[2]

Q4: How do I choose an appropriate internal standard for ceramide quantification?

A4: The best practice is to use a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of each ceramide analyte you are measuring.[9][10][11] These standards have nearly identical chemical and physical properties to the endogenous analytes, ensuring they behave similarly during sample preparation and chromatographic separation, and are affected by matrix effects in the same way.[11] If a specific SIL-IS is not available, a structurally similar ceramide with a different chain length that is not naturally present in the sample can be used, but this is a less ideal approach.[11][16]

Q5: Are there regulatory guidelines for assessing matrix effects?

A5: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance for bioanalytical method validation that includes the assessment of matrix effects.[14][17][18] It is crucial to consult the latest versions of these guidelines when developing and validating a quantitative method for clinical or research applications.

Visualizations

Caption: A typical experimental workflow for plasma ceramide quantification.

logical_relationship Troubleshooting Logic for Matrix Effects cluster_mitigation Mitigation Strategies start Inconsistent/Low Signal assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me me_present Matrix Effect Present? assess_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize Implement Mitigation Strategy me_present->optimize Yes valid Proceed with Validated Method no_me->valid reassess Re-assess Matrix Effect optimize->reassess opt_prep Optimize Sample Prep (SPE, LLE) optimize->opt_prep use_is Use SIL-IS optimize->use_is opt_chrom Optimize Chromatography optimize->opt_chrom reassess->me_present

Caption: A logical workflow for troubleshooting matrix effects.

signaling_pathway Simplified Ceramide Signaling Pathways cluster_synthesis Ceramide Synthesis cluster_effects Cellular Effects de_novo De Novo Synthesis ceramide Ceramide de_novo->ceramide salvage Salvage Pathway salvage->ceramide sphingomyelin Sphingomyelin Hydrolysis sphingomyelin->ceramide apoptosis Apoptosis ceramide->apoptosis inflammation Inflammation ceramide->inflammation insulin_resistance Insulin Resistance ceramide->insulin_resistance cell_cycle_arrest Cell Cycle Arrest ceramide->cell_cycle_arrest s1p Sphingosine-1-Phosphate (S1P) ceramide->s1p Ceramidase s1p->apoptosis Inhibition

References

ensuring stability of C24-Ceramide-d7 during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stability of C24-Ceramide-d7 during sample storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity and stability of this compound. Recommendations vary depending on whether the product is in solid (powder) form or dissolved in a solvent.

Storage Recommendations for this compound

Form Storage Temperature Minimum Stability
Powder -20°C ≥ 4 years[1][2]

| In Solvent | -80°C | At least 6 months (Best Practice)[3] |

Q2: How should I handle this compound upon receipt?

This compound is shipped under various conditions, including ambient temperature for domestic transit or on dry ice.[1] Regardless of the shipping condition, it is crucial to transfer the product to its recommended long-term storage temperature immediately upon receipt.

  • For powdered form: Store the vial at -20°C.

  • For solutions: Store at -20°C.[4][5] Some suppliers may recommend -80°C for solutions to ensure long-term stability.[3]

Always adhere to standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.[6]

Q3: What solvents are suitable for preparing this compound solutions?

C24-Ceramide is reported to be slightly soluble in chloroform (B151607) and methanol.[1] When preparing solutions, especially for use as an internal standard in mass spectrometry, it is essential to use high-purity solvents. For some applications, this compound may be provided in a solution of chloroform:methanol.

Q4: Why is this compound used as an internal standard?

This compound is a deuterated form of C24-Ceramide. The incorporation of stable heavy isotopes like deuterium (B1214612) (d7) makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS), such as LC-MS/MS.[3][7] It behaves almost identically to the endogenous (non-deuterated) C24-Ceramide during sample extraction and chromatographic separation but is distinguishable by its higher mass in the mass spectrometer. This allows for precise quantification of the native analyte by correcting for sample loss during preparation.

Section 2: Troubleshooting Guide

Q5: My analytical results are inconsistent. Could my this compound standard be degrading?

Inconsistent results can stem from multiple sources, including the stability of the standard. Ceramides (B1148491) can be sensitive to environmental factors like temperature, light, and air, which may lead to degradation over time.[8] Use the following logic to troubleshoot the issue.

G A Inconsistent Analytical Results B Check Standard Preparation A->B C Was a fresh stock solution used? B->C Yes D Prepare fresh stock solution from powder. Re-run experiment. B->D No E Review Storage Conditions C->E Yes F Were aliquots subjected to multiple freeze-thaw cycles? E->F Yes H Assess Integrity of Standard E->H No (Stored correctly) G Prepare new aliquots from stock. Avoid repeated freeze-thaw. F->G Yes F->H No I Perform LC-MS analysis on the standard alone. Check for degradation peaks or reduced signal. H->I J Issue likely with standard. Order new material. I->J Degradation Observed K Issue likely unrelated to standard. Review sample matrix, instrument performance, and other experimental variables. I->K Standard Appears Intact

Caption: Troubleshooting logic for inconsistent analytical results.

Q6: What are the potential degradation pathways for this compound?

While the deuterium labeling enhances stability for its use as an internal standard, the fundamental chemical structure is still susceptible to degradation, primarily through two pathways:

  • Enzymatic Degradation: In biological samples, enzymes called ceramidases can hydrolyze the amide bond, breaking the ceramide down into its sphingosine (B13886) base and a fatty acid.[9][10] Proper sample quenching and storage are essential to inhibit enzymatic activity.

  • Chemical (Oxidative) Degradation: Although less common for saturated ceramides compared to unsaturated ones, exposure to air (oxygen), light, and high temperatures can potentially lead to oxidative damage.[8] The use of antioxidants and packaging under inert gas can mitigate this risk.[8]

G cluster_0 Degradation Pathways Cer This compound Enz Enzymatic Degradation (e.g., Ceramidase in bio-samples) Cer->Enz Hydrolysis Chem Chemical Degradation (e.g., Oxidation) Cer->Chem Oxidation (promoted by light, air) Prod1 Sphingosine-d7 Lignoceric Acid Enz->Prod1 Prod2 Oxidized Products Chem->Prod2

Caption: Simplified degradation pathways for C24-Ceramide.

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a stock solution from a powdered form of this compound.

Materials:

  • This compound powder

  • High-purity solvent (e.g., chloroform, methanol, or a mixture)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Pipettes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder using an analytical balance in a fume hood or balance enclosure.[6]

  • Transfer the powder to a clean glass vial.

  • Add the appropriate volume of solvent to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Cap the vial tightly and vortex gently until the powder is completely dissolved. Sonication may be used cautiously if solubility is an issue.

  • Parafilm the cap to ensure a tight seal.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -80°C for long-term stability.

G A Equilibrate vial to room temp B Weigh powder A->B C Transfer to new vial B->C D Add solvent C->D E Dissolve (vortex/sonicate) D->E F Seal, label, and store at -80°C E->F

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Stability Assessment by LC-MS

This protocol provides a general framework for assessing the stability of a this compound standard using Liquid Chromatography-Mass Spectrometry (LC-MS). Specific parameters should be optimized for your instrument. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are advanced techniques for tracking changes in ceramide composition.[8][11]

Objective: To determine if the this compound standard has degraded by comparing a potentially compromised sample to a freshly prepared or trusted reference standard.

Procedure:

  • Prepare Samples:

    • Reference Standard: Prepare a fresh dilution of this compound from a reliable stock solution or new powder.

    • Test Sample: Use the this compound solution that is suspected of degradation. Dilute it to the same concentration as the Reference Standard.

  • LC-MS Analysis:

    • Set up an LC-MS method suitable for ceramide analysis. A reverse-phase C18 column is commonly used.

    • The mobile phase often consists of a gradient of water and methanol/acetonitrile with additives like formic acid.

    • The mass spectrometer should be operated in a mode capable of detecting the specific mass-to-charge ratio (m/z) of this compound. Multiple reaction monitoring (MRM) is ideal for quantification.

  • Data Analysis:

    • Inject both the Reference Standard and the Test Sample.

    • Compare Peak Area: A significant decrease (>10-15%) in the peak area of the Test Sample compared to the Reference Standard suggests degradation or concentration loss.

    • Look for Degradation Products: Analyze the chromatogram of the Test Sample for the appearance of new peaks that are absent in the Reference Standard. These could indicate degradation products.

    • Assess Peak Shape: Poor peak shape in the Test Sample could also suggest stability issues or problems with the solvent.

References

Troubleshooting Poor Peak Shape for C24-Ceramide-d7 in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor peak shapes during the analysis of C24-Ceramide-d7 by liquid chromatography-mass spectrometry (LC-MS). The following question-and-answer format directly addresses common issues to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound?

Poor peak shape in chromatography, such as peak tailing, fronting, or split peaks, can arise from a variety of factors. For lipophilic molecules like this compound, these issues are often related to interactions with the stationary phase, improper mobile phase composition, or sample-related problems.[1][2] Specific causes can include:

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the polar head group of the ceramide, leading to peak tailing.[1][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[4][5]

  • Inappropriate Solvent for Sample Dissolution: If the sample solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion, including fronting or splitting.[4][6]

  • Column Degradation: Loss of stationary phase or a blocked frit can cause a general deterioration of peak shape.[7][8]

  • Mobile Phase Issues: Incorrect pH, improper buffer concentration, or the absence of necessary additives can all negatively impact peak symmetry.[5][9]

Troubleshooting Specific Peak Shape Problems

Issue 1: Peak Tailing

Q2: My this compound peak is showing significant tailing. What should I do?

Peak tailing is often a result of unwanted interactions between the analyte and the stationary phase.[1] Here are steps to troubleshoot this issue:

  • Optimize Mobile Phase Additives:

    • Acidify the Mobile Phase: Add a small amount of formic acid (typically 0.1-0.2%) to both mobile phase A and B. This helps to suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[3][10][11]

    • Introduce a Buffer Salt: Adding ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (around 10 mM) to the aqueous mobile phase can help to mask silanol groups and improve peak shape.[3][12][13] These additives also aid in forming the desired protonated molecules for mass spectrometry detection.[12]

  • Assess the Column:

    • Column Age and Usage: If the column is old or has been used extensively with complex samples, it may be degraded. Try replacing it with a new column of the same type.[8]

    • Column Type: Consider using a column with end-capping to reduce the number of free silanol groups. Alternatively, a different stationary phase, such as a diphenyl or a C8 column, might provide better peak symmetry for your analyte.[10][12]

  • Review Sample Preparation:

    • Ensure that the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions.[4]

Below is a workflow to guide you through troubleshooting peak tailing.

G start Peak Tailing Observed check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase add_acid Add 0.1% Formic Acid to Mobile Phases check_mobile_phase->add_acid Is mobile phase acidic? add_buffer Add 10mM Ammonium Formate/Acetate to Aqueous Phase add_acid->add_buffer resolution Peak Shape Improved? add_buffer->resolution assess_column Assess Column Condition replace_column Replace with New Column assess_column->replace_column Column old or degraded? change_column_type Consider Different Stationary Phase (e.g., Diphenyl, End-capped C18) assess_column->change_column_type Persistent tailing? check_sample_prep Review Sample Solvent assess_column->check_sample_prep Column is new/ok? replace_column->resolution change_column_type->resolution solvent_match Ensure Sample Solvent is Weaker than or Matches Initial Mobile Phase check_sample_prep->solvent_match solvent_match->resolution resolution->assess_column No end Problem Resolved resolution->end Yes G stress External Stressors (e.g., UV radiation, Chemotherapy) smase Sphingomyelinase (SMase) Activation stress->smase ceramide C24-Ceramide Synthesis smase->ceramide hydrolyzes sphingomyelin Sphingomyelin sphingomyelin->smase downstream Downstream Effectors (e.g., Protein Phosphatases) ceramide->downstream apoptosis Apoptosis downstream->apoptosis

References

Technical Support Center: Minimizing Isotopic Interference with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using deuterated internal standards in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why does it occur with deuterated standards?

A: Isotopic interference, often called "cross-talk," occurs when the signal from the unlabeled analyte and the deuterated internal standard (IS) overlap in a mass spectrometer.[1] This can happen for two primary reasons:

  • Natural Isotopic Abundance: Most elements have naturally occurring heavier isotopes (e.g., ¹³C). At high concentrations, the analyte can produce a significant M+1 or M+2 isotopic peak that has the same mass-to-charge ratio (m/z) as the deuterated internal standard. This is especially problematic if the standard has a low degree of deuteration (e.g., D1 or D2).[1]

  • Impurity in the Internal Standard: The deuterated internal standard itself may contain a small amount of the unlabeled analyte as a synthetic impurity.[1] This impurity contributes to the analyte signal, potentially leading to an overestimation of the analyte's concentration, especially at lower quantification limits.[1]

Q2: What are the common signs of isotopic interference in my assay?

A: The most common symptom is non-linearity in your calibration curve, particularly at the higher concentration standards.[1] As the analyte concentration increases, the contribution of its natural isotopes to the internal standard's signal becomes more significant. This inflates the internal standard's response, causing the analyte-to-internal standard ratio to plateau and the calibration curve to bend towards the x-axis.[1] You might also observe a signal in the internal standard's mass channel when analyzing a blank sample spiked with a high concentration of the analyte.[1]

Q3: How can I experimentally confirm that I have isotopic interference?

A: Two key experiments can help you determine the source and extent of isotopic interference:

  • Analyte Contribution Check: Prepare a sample containing the unlabeled analyte at its highest calibration curve concentration (Upper Limit of Quantification or ULOQ) without any internal standard. Analyze this sample and monitor the mass transition for your deuterated internal standard. A significant signal indicates that the natural isotopes of your analyte are interfering with the internal standard.[1]

  • Internal Standard Purity Check: Prepare a sample containing only the deuterated internal standard at its working concentration. Analyze this sample while monitoring the mass transition for the unlabeled analyte. A signal here points to the presence of the unlabeled analyte as an impurity in your standard.[1]

Q4: What is the recommended mass difference between the analyte and the deuterated standard?

A: A mass difference of at least 3 atomic mass units (amu) is generally recommended.[1][2] Using a standard with three or more deuterium (B1214612) atoms (D3 or higher) helps to ensure that the M+1 and M+2 isotopic peaks from the analyte do not significantly overlap with the monoisotopic peak of the internal standard.[1] For molecules containing elements with a high natural isotopic abundance, such as chlorine or bromine, an even greater mass difference may be necessary.[1][3]

Q5: My deuterated standard elutes slightly earlier than my analyte. Is this a problem?

A: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][4][5] In reversed-phase chromatography, deuterated compounds can be slightly less retentive and elute a fraction of a second earlier than their non-deuterated counterparts.[1] A minor, consistent shift may not be an issue. However, significant separation can be problematic because the primary advantage of a stable isotope-labeled internal standard is its co-elution with the analyte, which ensures both experience the same matrix effects (ion suppression or enhancement) simultaneously.[1][6] If they separate, this corrective ability is compromised.[1]

Q6: Can the position of the deuterium labels on the molecule affect my results?

A: Absolutely. The position of deuteration is critical for the stability of the internal standard. Deuterium atoms on heteroatoms (like -OH, -NH, -COOH) are often "exchangeable" and can be replaced by hydrogen atoms from the sample matrix or mobile phase.[7][8][9] This "back-exchange" leads to a loss of the isotopic label and results in inaccurate quantification.[7] It is crucial to select standards where deuterium is placed on stable positions, such as aliphatic or aromatic carbons.[8]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve at High Concentrations
Potential Cause Troubleshooting Steps Expected Outcome
Analyte-to-IS Cross-Talk 1. Perform "Analyte Contribution Check" (Protocol 1). 2. If interference is confirmed, proceed to "Strategy 2: Mathematical Correction" (Protocol 3).A signal is detected in the IS channel when analyzing the ULOQ sample without IS. The mathematical correction will linearize the calibration curve.
IS Impurity 1. Perform "Internal Standard Purity Check" (Protocol 1). 2. If impurity is detected, contact the standard manufacturer. Consider purchasing a new lot or a standard with higher isotopic purity.A signal is detected in the analyte channel when analyzing the IS solution alone. Using a purer standard should resolve the issue.
Detector Saturation 1. Dilute the highest concentration standards and re-inject. 2. Review instrument settings to ensure the detector is not being overloaded.The diluted standards fall within the linear range of the detector. The calibration curve becomes linear after adjusting concentrations or instrument settings.
Issue 2: Poor Accuracy and Precision
Potential Cause Troubleshooting Steps Expected Outcome
Chromatographic Isotope Effect 1. Evaluate the peak separation between the analyte and the IS. 2. If separation is significant, attempt to improve co-elution by modifying the chromatographic method (e.g., shallower gradient, different column chemistry).[5][10]The retention times of the analyte and IS become more closely aligned, improving the compensation for matrix effects and leading to better accuracy and precision.
Deuterium Back-Exchange 1. Perform "Deuterium Exchange Check" (Protocol 2). 2. If exchange is observed, select an IS with deuterium on non-exchangeable positions.[8] Consider using a ¹³C or ¹⁵N labeled standard.The check reveals an increase in the unlabeled analyte signal over time in the presence of the IS. A more stable IS will not exhibit this issue.
Differential Matrix Effects 1. Perform a post-extraction spike experiment to assess ion suppression/enhancement for both analyte and IS. 2. If matrix effects differ, improve the sample preparation method to remove more interferences.[5]The experiment shows that the analyte and IS are affected differently by the matrix. A cleaner sample extract will minimize these differential effects.

Experimental Protocols

Protocol 1: Assessing Isotopic Cross-Talk

Objective: To experimentally determine the contribution of the analyte to the IS signal (cross-talk from analyte to IS) and to check for the presence of unlabeled analyte in the IS (cross-talk from IS to analyte).

Methodology:

  • Prepare Sample A (IS Purity Check): Prepare a solution of the deuterated internal standard in a clean matrix (e.g., mobile phase or stripped matrix) at the final working concentration used in your assay.

  • Prepare Sample B (Analyte Contribution Check): Prepare a solution of the unlabeled analyte in the same clean matrix at the highest concentration of your calibration curve (ULOQ). Do not add the deuterated internal standard.

  • LC-MS/MS Analysis:

    • Inject Sample A and acquire data monitoring both the MRM (Multiple Reaction Monitoring) transition for the analyte and the MRM transition for the IS.

    • Inject Sample B and acquire data monitoring both MRM transitions.

  • Data Analysis:

    • For Sample A: A significant peak in the analyte MRM channel indicates the presence of unlabeled impurity in your IS.

    • For Sample B: A significant peak in the IS MRM channel indicates that the natural isotopic distribution of the analyte is contributing to the IS signal.

Protocol 2: Evaluating Deuterium Exchange

Objective: To assess the stability of the deuterated internal standard and check for deuterium-hydrogen back-exchange under analytical conditions.[9]

Methodology:

  • Prepare Stability Test Solution: Prepare a solution of the deuterated internal standard in the sample diluent or initial mobile phase at its working concentration.

  • Incubate Under Method Conditions: Aliquot the test solution into several vials. Incubate these vials at the temperature of your autosampler for various time points (e.g., 0, 4, 8, and 24 hours), covering the maximum expected run time for a batch.

  • LC-MS/MS Analysis: Analyze the aliquots at each time point. Monitor the MRM transitions for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis: Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point. A significant increase in this ratio over time indicates that deuterium exchange is occurring.

Protocol 3: Calculation and Application of a Correction Factor

Objective: To mathematically correct for the contribution of the analyte's isotopic signal to the internal standard's signal.[10]

Methodology:

  • Calculate the Correction Factor (CF):

    • Using the data from "Sample B" in Protocol 1, calculate the ratio of the signal observed in the IS channel to the signal in the analyte channel.

    • CF = (Peak Area in IS Channel from Sample B) / (Peak Area in Analyte Channel from Sample B)

    • This CF represents the fraction of the analyte's signal that "bleeds" into the IS channel.[10]

  • Apply the Correction to Experimental Data:

    • For all your calibration standards, quality controls, and unknown samples, apply the following formula to determine the true internal standard response:

    • Corrected IS Response = Measured IS Response - (Measured Analyte Response × CF)[10]

  • Final Calculation:

    • Use the Corrected IS Response to calculate the final analyte-to-IS ratio for your calibration curve and to quantify your unknown samples. This correction should be integrated into your data processing software.[10]

Visualizations

G cluster_0 Troubleshooting Isotopic Interference Start Observe Non-Linearity or Inaccuracy Check_Analyte Analyze ULOQ Standard (without IS). Monitor IS channel. Start->Check_Analyte Check_IS Analyze IS working solution (without analyte). Monitor analyte channel. Start->Check_IS Signal_Analyte Signal Detected? Check_Analyte->Signal_Analyte Signal_IS Signal Detected? Check_IS->Signal_IS Correction Apply Mathematical Correction (Protocol 3) Signal_Analyte->Correction Yes Investigate_Other Investigate Other Causes (e.g., Detector Saturation, Chromatographic Effects) Signal_Analyte->Investigate_Other No New_IS Source New IS Lot (Higher Purity) Signal_IS->New_IS Yes Signal_IS->Investigate_Other No End_Good Problem Resolved Correction->End_Good New_IS->End_Good

Caption: A logical workflow for troubleshooting isotopic interference.

G cluster_1 Quantitative Analysis Workflow Sample_Prep Sample Preparation Spike_IS Spike Deuterated IS Sample_Prep->Spike_IS Extraction Extraction Spike_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Correction Apply Correction Factor (if necessary) Data_Processing->Correction Quantification Quantification Data_Processing->Quantification No Correction->Quantification Yes

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Technical Support Center: C24-Ceramide-d7 Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and quantification of C24-Ceramide-d7 from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ceramide analysis?

A1: this compound is a deuterated form of C24-Ceramide, a very long-chain ceramide.[1] The 'd7' indicates that seven hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[2][3] This isotopic labeling makes it chemically identical to the endogenous C24-Ceramide but with a different mass.[4] Consequently, it is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous C24-Ceramide in biological samples like plasma and tissue.[1] Using a deuterated internal standard helps to correct for variations in sample preparation, extraction efficiency, and instrument response, leading to more precise and reliable results.[4][5]

Q2: What are the primary challenges in extracting this compound from complex biological matrices?

A2: The main challenges in extracting this compound, along with its endogenous counterpart, from complex matrices such as plasma, serum, or tissue homogenates include:

  • Low Abundance: Ceramides (B1148491) are often present in low concentrations within complex lipid mixtures, requiring highly sensitive analytical methods.[6]

  • Matrix Effects: Co-eluting substances from the biological matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of the analyte in the mass spectrometer.[7] This can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of quantification.[7]

  • Extraction Efficiency and Recovery: Ensuring consistent and high recovery of the analyte from the matrix is crucial for accurate quantification. The choice of extraction method can significantly impact recovery rates.[5][8]

  • Structural Diversity: The presence of numerous ceramide species with varying fatty acid chain lengths and modifications can complicate selective isolation and analysis.[6]

Q3: Which analytical techniques are most commonly used for the quantification of this compound and its endogenous analog?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of ceramides due to its high sensitivity and selectivity.[4][8] This technique allows for the separation of different ceramide species by liquid chromatography, followed by their specific detection and quantification using tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode.[4][8] Other techniques that have been used for ceramide analysis include gas chromatography-mass spectrometry (GC-MS) after derivatization, high-performance liquid chromatography (HPLC) with various detectors, and thin-layer chromatography (TLC), though these methods can be more cumbersome and less specific than LC-MS/MS.[8]

Troubleshooting Guide

Issue 1: Low recovery of this compound and the target analyte.

  • Possible Cause: Inefficient extraction method for the specific matrix.

  • Solution:

    • Method Selection: The choice of extraction solvent and protocol is critical and can be tissue-specific.[9] For plasma and tissues, a common and effective method is the Bligh and Dyer extraction, which uses a chloroform (B151607)/methanol mixture.[5][8] An alternative for plasma is a butanol/methanol (BuMe) mixture.[10]

    • Solvent Ratios: Ensure the correct ratios of solvents (e.g., chloroform:methanol, typically 1:2 or 2:1 v/v) are used to achieve proper phase separation and lipid extraction.[7][8]

    • Homogenization: For tissue samples, ensure thorough homogenization on ice to disrupt the tissue and allow for efficient lipid extraction.[7]

    • Repeat Extraction: The organic phase collection can be repeated to maximize the recovery of lipids from the aqueous phase.[5]

    • Internal Standard Spiking: Add the this compound internal standard at the very beginning of the extraction process to account for any losses during sample preparation.[5]

Issue 2: High variability in signal intensity between replicate samples.

  • Possible Cause: Inconsistent sample preparation or significant matrix effects.

  • Solution:

    • Consistent Procedure: Follow the exact same procedure for all samples, including vortexing times and centrifugation speeds, to minimize variability.

    • Diagnose Matrix Effects: To determine if matrix effects are the cause, prepare two sets of calibration curves: one in a pure solvent and another in a blank biological matrix extract. A significant difference in the slopes of these curves indicates the presence of matrix effects.[7]

    • Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering substances and obtain cleaner extracts.[7] For plasma samples, purification of ceramides on a silica (B1680970) column after the initial lipid extraction can improve results.[8]

    • Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte of interest from co-eluting matrix components.[8]

Issue 3: this compound internal standard signal is strong, but the endogenous C24-Ceramide signal is weak or absent.

  • Possible Cause: Low endogenous levels of C24-Ceramide in the sample or degradation of the analyte.

  • Solution:

    • Increase Sample Amount: If feasible, increase the starting amount of the biological sample (e.g., plasma volume or tissue weight) to increase the concentration of the endogenous analyte.

    • Sample Stability: Ensure proper storage of samples (typically at -80°C) to prevent degradation of ceramides.[8] Avoid repeated freeze-thaw cycles by preparing aliquots.[11]

    • LC-MS/MS Sensitivity: Optimize the mass spectrometer parameters, such as ionization conditions, to enhance the sensitivity of the assay for the specific analyte.[8]

Issue 4: The this compound powder does not dissolve completely.

  • Possible Cause: Use of an inappropriate solvent or insufficient solvent volume.

  • Solution:

    • Recommended Solvents: Use recommended solvents such as ethanol, or a chloroform/methanol mixture.[11] Stock solutions are often prepared in chloroform.[8]

    • Aid Dissolution: Gentle warming and sonication can help to dissolve the powder.[11]

    • Increase Solvent Volume: Preparing a more dilute solution by increasing the solvent volume can also facilitate complete dissolution.[11]

Data Presentation

Table 1: Reported Recovery Rates of Ceramides from Biological Matrices

Analyte/Internal StandardMatrixExtraction MethodRecovery Rate (%)
Ceramide SubspeciesHuman PlasmaBligh and Dyer with silica gel chromatography78 - 91
Ceramide SubspeciesRat LiverBligh and Dyer70 - 99
Ceramide SubspeciesRat MuscleBligh and Dyer71 - 95
C18-Ceramide-d7Human PlasmaNot specified98 - 109
Cer(22:0)Human PlasmaNot specified109
Cer(24:0)Human PlasmaNot specified114

Data compiled from multiple sources.[5][8][12]

Experimental Protocols

Protocol 1: Ceramide Extraction from Plasma (Bligh and Dyer Method)

  • Sample Preparation: Thaw plasma samples on ice. Transfer a 50 µL aliquot to an ice-cold screw-capped glass tube.[8]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample.[8]

  • Solvent Addition: Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture.[8]

  • Vortexing: Vortex the mixture thoroughly.

  • Phase Separation: Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water. Vortex again.[8]

  • Organic Phase Collection: Centrifuge the tubes to separate the phases. Carefully collect the lower organic phase, which contains the lipids.[7][8]

  • Repeat Extraction: For maximal recovery, the remaining aqueous phase can be re-extracted with an additional 1 mL of chloroform.[8]

  • Drying and Reconstitution: Combine the organic phases and dry the extract under a stream of nitrogen. Reconstitute the dried lipid residue in a suitable solvent (e.g., HPLC elution buffer) for LC-MS/MS analysis.[5][8]

Protocol 2: Ceramide Extraction from Tissue

  • Homogenization: Homogenize approximately 50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).[7]

  • Sample Aliquoting: Take a 100 µL aliquot of the tissue homogenate.[7]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.[7]

  • Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes.[7]

  • Phase Separation: Add 400 µL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to separate the phases.[7]

  • Organic Phase Collection: Carefully collect the lower organic phase.[7]

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.[5]

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Start Biological Sample (Plasma or Tissue Homogenate) Spike Spike with This compound IS Start->Spike AddSolvent Add Chloroform/Methanol Spike->AddSolvent Vortex Vortex to Mix AddSolvent->Vortex PhaseSeparation Induce Phase Separation (add Chloroform/Water or NaCl) Vortex->PhaseSeparation Centrifuge Centrifuge PhaseSeparation->Centrifuge CollectOrganic Collect Organic Phase Centrifuge->CollectOrganic Dry Dry Under Nitrogen CollectOrganic->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for ceramide extraction and quantification.

Ceramide_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase SM Sphingomyelin Ceramide Ceramide (including C24-Ceramide) SM->Ceramide SMase->SM hydrolyzes Downstream Downstream Effectors (e.g., PP2A, Cathepsin D) Ceramide->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Simplified ceramide signaling pathway in cellular stress.

References

optimizing fragmentation parameters for C24-Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing mass spectrometry fragmentation parameters for C24-Ceramide-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a synthetic, stable isotope-labeled version of C24-Ceramide, a naturally occurring sphingolipid.[1] The 'd7' indicates that seven hydrogen atoms on the sphingosine (B13886) backbone have been replaced with deuterium (B1214612).[2] It is primarily used as an internal standard for the accurate quantification of its non-labeled counterpart, C24-Ceramide, in biological samples using liquid chromatography-mass spectrometry (LC-MS).[1][3] Using a deuterated standard is crucial for correcting variations during sample preparation, injection volume, and instrument response, as it is chemically identical to the analyte but mass-distinguishable.[4]

Q2: What are the most important fragmentation parameters to optimize for this compound?

A2: The most critical parameter to optimize is the Collision Energy (CE) for tandem mass spectrometry (MS/MS).[5] CE directly influences the efficiency of fragmentation and the intensity of the resulting product ions, which is vital for sensitivity in Multiple Reaction Monitoring (MRM) assays.[6] Additionally, other source parameters like spray voltage, gas flows, and temperatures should be optimized for the overall signal intensity of the precursor ion.[7]

Q3: How do I determine the correct precursor and product ions for my this compound MRM experiment?

A3: The precursor ion is the protonated molecule ([M+H]⁺) of this compound. Upon fragmentation (Collision-Induced Dissociation), ceramides (B1148491) typically cleave to produce a characteristic product ion corresponding to the sphingoid base.[8][9] For this compound (d18:1-d7/24:0), the deuterium labels are on the sphingosine backbone, resulting in a mass shift for the characteristic product ion. The most abundant and commonly used transition is monitoring the precursor ion at m/z 657.6 and the product ion at m/z 271.3.[10]

Q4: Which ionization mode, positive or negative, is best for this compound analysis?

A4: Electrospray ionization (ESI) in the positive ion mode is most commonly used and recommended for quantifying ceramides.[11] In positive mode, ceramides form protonated molecules [M+H]⁺ that fragment to produce the highly abundant and characteristic sphingosine backbone ion (m/z 271.3 for the d7 version), which is ideal for sensitive and specific MRM assays.[4][10] While negative ion mode can provide detailed structural information on the fatty acyl chain, it is less common for routine quantification.[4][12]

Q5: Why is my signal intensity for this compound low or inconsistent?

A5: Low or inconsistent signal can stem from several factors:

  • Sub-optimal Collision Energy: If the CE is too low, fragmentation will be inefficient. If it's too high, the product ion may be further fragmented, reducing its intensity. A full CE optimization is essential.

  • Matrix Effects: Components in the biological sample matrix can co-elute with your analyte and suppress its ionization. Using a deuterated internal standard like this compound helps to correct for this suppression.[4]

  • Poor Sample Preparation: Inefficient lipid extraction can lead to low recovery of the analyte and the internal standard.[4]

  • Detector Saturation: If the analyte concentration is too high, the detector can be saturated, leading to a non-linear response and poor peak shape. In this case, samples should be diluted.[13]

Q6: I see a peak at [M+H-H₂O]⁺. Is this normal?

A6: Yes, it is common to observe a dehydrated ion, [M+H-H₂O]⁺, for ceramides in the mass spectrometer source.[8][14] This corresponds to the loss of a water molecule from the precursor ion. While the protonated molecule [M+H]⁺ is typically selected as the precursor for fragmentation, the presence of the dehydrated ion is a normal characteristic of ceramide analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and analysis of this compound.

Problem Possible Causes Recommended Solutions
Low or No Signal 1. Incorrect precursor/product ion pair selected. 2. Sub-optimal collision energy (CE). 3. Ion source is dirty. 4. Poor sample recovery during extraction.1. Verify the MRM transition is set to Precursor m/z 657.6 and Product m/z 271.3.[10] 2. Perform a full CE optimization by infusing the standard and ramping the CE. 3. Clean the mass spectrometer's ion source according to the manufacturer's protocol. 4. Re-evaluate the lipid extraction protocol for efficiency.
Inconsistent Signal / Poor Reproducibility 1. Inconsistent injection volume. 2. Matrix effects varying between samples. 3. Instability of the ESI spray.1. Check the autosampler for air bubbles and ensure proper calibration. 2. Ensure the internal standard is properly added to all samples and standards to correct for variations.[4] 3. Optimize source parameters (gas flows, temperature, spray voltage) for a stable signal.
Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload. 2. Co-elution with an interfering compound.[13] 3. Incompatible sample solvent with the mobile phase.1. Dilute the sample and re-inject.[13] 2. Modify the LC gradient (e.g., make it shallower) or change to a different column chemistry (e.g., C30).[13] 3. Ensure the sample is reconstituted in a solvent similar in strength to the initial mobile phase.[13]
High Background Noise 1. Contaminated mobile phase or LC system. 2. Insufficiently purified sample extract.1. Use high-purity (LC-MS grade) solvents and additives. Flush the LC system. 2. Consider an additional sample clean-up step, such as solid-phase extraction (SPE), if matrix interference is high.

Key Mass Spectrometry Parameters

The following table summarizes the essential mass-to-charge ratio (m/z) values for setting up an MRM experiment for this compound.

ParameterIonm/zIonization ModeNotes
Precursor Ion [M+H]⁺657.6Positive ESIThis is the ion selected in the first quadrupole (Q1) for fragmentation.[10]
Product Ion [Sphingosine-d7 backbone]⁺271.3Positive ESIThis is the characteristic fragment ion selected in the third quadrupole (Q3) for quantification.[10]

Experimental Protocols

Protocol 1: Collision Energy (CE) Optimization via Direct Infusion

This protocol describes the fundamental procedure to determine the optimal collision energy for the this compound MRM transition.

  • Prepare Standard Solution: Create a solution of this compound at a concentration of approximately 100-500 ng/mL in a solvent compatible with your mobile phase (e.g., methanol (B129727) or isopropanol).

  • Set Up Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • Configure MS Method:

    • Set the instrument to positive ESI mode.

    • Create an MRM method selecting the precursor ion m/z 657.6 and the product ion m/z 271.3.[10]

    • Set other source parameters (e.g., capillary voltage, gas flows) to typical starting values for lipid analysis.

  • Ramp Collision Energy: Set up an experiment to acquire data while ramping the collision energy. Start from a low value (e.g., 10 eV) and increase to a high value (e.g., 70 eV) in small increments (e.g., 2-3 eV).

  • Analyze Results: Plot the intensity of the product ion (m/z 271.3) against the collision energy value. The CE that produces the maximum signal intensity is the optimal collision energy for your instrument and should be used for subsequent LC-MS/MS analyses.

Protocol 2: General LC-MS/MS Method for Ceramide Quantification

This is a representative protocol that can be adapted for specific instruments and applications.

  • Sample Preparation (Lipid Extraction):

    • Thaw plasma or tissue homogenate samples on ice.

    • Add a known amount of this compound internal standard to each sample, standard, and quality control sample.

    • Perform a lipid extraction using a standard method like a Folch or Bligh-Dyer extraction.

    • Dry the final lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.[13]

  • Liquid Chromatography (LC):

    • Column: A C18 or C30 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[11]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[11]

    • Gradient: Employ a gradient elution starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to separate ceramides based on their hydrophobicity.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: Maintained at 40-50°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: ESI in positive mode.[11]

    • Detection: Use the optimized MRM transition (m/z 657.6 → 271.3) with the predetermined optimal collision energy.

    • Data Acquisition: Acquire data using the instrument's software. Quantify the endogenous C24-Ceramide by calculating the peak area ratio against the this compound internal standard.

Visualizations

G start_node start_node process_node process_node decision_node decision_node end_node end_node data_node data_node A Prepare this compound Standard Solution B Infuse Standard into MS via Syringe Pump A->B 1 C Set MS to MRM Mode (657.6 -> 271.3) B->C 2 D Acquire Data While Ramping Collision Energy (e.g., 10-70 eV) C->D 3 E Plot Product Ion Intensity vs. Collision Energy D->E 4 F Identify CE with Maximum Intensity E->F 5 G Optimal CE Determined F->G 6

Caption: Workflow for optimizing collision energy for this compound.

G central_node central_node pathway_node pathway_node input_node input_node Ceramide Ceramide Apoptosis Apoptosis (Programmed Cell Death) Ceramide->Apoptosis CellGrowth Cell Growth Arrest Ceramide->CellGrowth Stress Cellular Stress Response Ceramide->Stress Differentiation Differentiation Ceramide->Differentiation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide hydrolysis SMase Sphingomyelinase DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->Ceramide

Caption: Simplified signaling pathways involving ceramide.[15]

References

dealing with low recovery of C24-Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C24-Ceramide-d7.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during extraction?

A1: Low recovery of this compound can stem from several factors. Due to its very long acyl chain, C24-Ceramide is highly non-polar, which can lead to poor solubility in more polar extraction solvents and a tendency to adhere to plasticware. Inefficient protein precipitation or phase separation during liquid-liquid extraction can also result in the loss of the analyte. Furthermore, the choice of internal standard is critical; using an internal standard that does not closely mimic the behavior of C24-Ceramide can lead to inaccurate quantification and the appearance of low recovery.[1]

Q2: My this compound signal is low in my LC-MS/MS analysis. What are the potential causes?

A2: A low signal for this compound in an LC-MS/MS analysis can be due to several factors. Ion suppression from co-eluting lipids or other matrix components is a common issue in lipidomics.[1] The choice of mobile phase and gradient conditions can also significantly impact ionization efficiency. Additionally, suboptimal mass spectrometer parameters, such as collision energy and fragment ion selection, can lead to a weaker signal. It is also important to ensure the stability of the analyte in the autosampler.

Q3: How critical is the choice of internal standard for this compound quantification?

A3: The choice of internal standard is extremely critical for the accurate quantification of this compound. Different ceramide species can have varying responses in the mass spectrometer.[1] Using a deuterated internal standard of the same species (this compound) is ideal as it will have the most similar chemical and physical properties, and thus will co-elute and ionize similarly to the endogenous analyte, effectively correcting for matrix effects and variations in sample preparation.[2][3] Some studies have also successfully used non-naturally occurring odd-chain ceramides (B1148491) like C17 or C25 as internal standards, with C25 being particularly suitable for very-long-chain ceramides like C24.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inefficient extraction from the biological matrix.Utilize a robust lipid extraction method such as a modified Folch or Bligh-Dyer extraction. For plasma samples, protein precipitation with cold isopropanol (B130326) followed by centrifugation is a simple and effective method.[4] A butanol/methanol (B129727) mixture has also been shown to be effective.[2]
Adsorption of the lipid to labware.Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Minimize the number of transfer steps.
Inappropriate internal standard.Use a deuterated internal standard of the same chain length (this compound) for the most accurate correction of extraction and matrix effects.[2][3] Alternatively, a non-naturally occurring very-long-chain ceramide like C25 can be used.[1]
Poor Peak Shape in Chromatography Suboptimal mobile phase composition.Optimize the mobile phase. A common mobile phase for reverse-phase chromatography of ceramides consists of a gradient of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
Column overload.Reduce the amount of sample injected onto the column.
High Variability Between Replicates Inconsistent sample preparation.Ensure precise and consistent pipetting, especially when adding the internal standard and extraction solvents. Vortex all samples for the same duration to ensure thorough mixing.
Matrix effects.Purify the lipid extract using solid-phase extraction (SPE) to remove interfering compounds.[1] Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability.
No or Very Low Signal in MS Ion suppression.Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize the chromatography to separate this compound from co-eluting, ion-suppressing species.
Incorrect MS parameters.Optimize the multiple reaction monitoring (MRM) transitions, collision energy, and other source parameters for this compound. The most abundant product ion for quantification typically arises from the loss of the fatty acyl chain, resulting in a fragment at m/z 264 for the sphingoid base.[5]

Experimental Protocols

Protocol 1: this compound Quantification in Plasma by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of ceramides in human plasma.[2][3][4]

1. Sample Preparation (Protein Precipitation)

  • Thaw 10 µL of plasma on ice.

  • Spike the plasma with 20 µL of an internal standard cocktail containing this compound at a known concentration.

  • Add 970 µL of pre-cooled isopropanol.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 10 minutes to facilitate protein precipitation.

  • Vortex again for 1 minute.

  • Incubate at 4°C for 2 hours to ensure complete protein precipitation.

  • Centrifuge at 10,300 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean glass vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating ceramides.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the ceramides.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • C24-Ceramide: Monitor the transition from the precursor ion [M+H]+ to the product ion corresponding to the sphingoid base (m/z 264).

      • This compound: Monitor the transition from the deuterated precursor ion [M+H]+ to the deuterated product ion (m/z 271.3).[2]

3. Quantification

  • Generate a calibration curve using known concentrations of a C24-Ceramide standard spiked with a constant concentration of the this compound internal standard.

  • Calculate the ratio of the peak area of the endogenous C24-Ceramide to the peak area of the this compound internal standard for each sample and standard.

  • Determine the concentration of C24-Ceramide in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis plasma Plasma Sample is_spike Spike with this compound Internal Standard plasma->is_spike precipitation Protein Precipitation (Cold Isopropanol) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc ms Mass Spectrometry (ESI+, MRM) lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

ceramide_synthesis_pathways ser_palm Serine + Palmitoyl-CoA sphinganine Sphinganine ser_palm->sphinganine De Novo Synthesis dihydroceramide Dihydroceramide sphinganine->dihydroceramide Ceramide Synthases (CerS) ceramide Ceramide (e.g., C24-Ceramide) dihydroceramide->ceramide sphingomyelin Sphingomyelin ceramide->sphingomyelin complex_sphingo Complex Sphingolipids ceramide->complex_sphingo sphingosine Sphingosine ceramide->sphingosine sphingomyelin->ceramide Sphingomyelinase (SMase) complex_sphingo->ceramide Hydrolysis sphingosine->ceramide Salvage Pathway

Caption: Major pathways of ceramide metabolism.

ceramide_signaling_pathways cluster_apoptosis Apoptosis cluster_inflammation Inflammation cluster_insulin Insulin Resistance ceramide C24-Ceramide bax Bax Activation ceramide->bax nfkb NF-κB Pathway ceramide->nfkb akt Akt/PKB Inhibition ceramide->akt mito Mitochondrial Permeabilization bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis inflammation Inflammatory Response nfkb->inflammation glucose_uptake Decreased Glucose Uptake akt->glucose_uptake insulin_resistance Insulin Resistance glucose_uptake->insulin_resistance

Caption: Key signaling pathways influenced by C24-Ceramide.

References

Technical Support Center: Improving Reproducibility in Ceramide Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the reproducibility and accuracy of their ceramide quantification assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during ceramide quantification experiments, particularly those using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and sensitivity.[1][2]

Issue CategoryQuestionPotential Cause & Solution
Chromatography Q1: Why am I seeing poor peak shape (e.g., fronting, tailing, or broad peaks) for my ceramide analytes? A1: Poor peak shape can stem from several factors: • Column Overload: The amount of analyte injected is too high for the column's capacity. Solution: Dilute your sample and reinject.[3] • Inappropriate Mobile Phase: The solvent composition may not be optimal for ceramide elution. Solution: Adjust the gradient steepness or the organic solvent composition (e.g., methanol (B129727) vs. acetonitrile).[3] • Column Degradation: The column's stationary phase may be deteriorating. Solution: Replace the column with a new one of the same type. Consider using a C18 or a C30 reversed-phase column for good separation.[2][3] • Co-elution with Interferences: Matrix components can interfere with the peak shape. Solution: Improve sample cleanup or adjust the chromatographic gradient to better separate ceramides (B1148491) from interfering compounds.
Q2: My ceramide isomers are co-eluting. How can I improve their separation? A2: Separating ceramide isomers is crucial as different isomers can have distinct biological functions.[3] To improve separation: • Modify the LC Gradient: A shallower, longer gradient can enhance the resolution of closely eluting peaks.[3] • Change the Column: Use a column with a different stationary phase (e.g., C30), a longer length, or smaller particle size to increase separation efficiency.[3] • Adjust Column Temperature: Lowering the temperature can sometimes improve resolution.[3] • Consider Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can separate ceramides based on polarity and may provide better resolution for certain isomers.[3]
Quantification & Reproducibility Q3: Why is my quantification inconsistent between runs (poor inter-assay precision)? A3: Inconsistent quantification is often linked to variability in sample preparation or instrument performance. • Inconsistent Extraction Efficiency: The recovery of ceramides from the sample matrix can vary. Solution: Ensure a consistent and validated extraction protocol is used. Crucially, add an internal standard at the very beginning of the sample preparation process to account for variations in extraction efficiency.[3] • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[4][5] Solution: Perform a post-extraction spike experiment to evaluate matrix effects. If significant, further sample cleanup or the use of a calibration curve prepared in a representative matrix is necessary.[3] • Internal Standard Issues: The internal standard may not be appropriate or may be added inconsistently. Solution: Use a stable isotope-labeled or an odd-chain ceramide that is not naturally present in the samples.[3][6] Ensure precise and consistent addition of the internal standard to all samples and calibrators.
Q4: I am observing low signal intensity or high background noise. What can I do? A4: Low signal and high background can compromise sensitivity. • Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized. Solution: Optimize ESI parameters such as capillary voltage, cone voltage, and gas flow rates for your specific ceramide species.[7] • Matrix Interference: Endogenous phospholipids (B1166683) are a major source of matrix interference and can suppress the signal of your analytes.[8] Solution: Employ more rigorous sample preparation techniques to remove phospholipids, such as solid-phase extraction (SPE) or liquid-liquid extraction.[9] • Detector Saturation: If the analyte concentration is too high, the detector can be saturated. Solution: Dilute the sample.[3]

Frequently Asked Questions (FAQs)

1. What is the recommended method for ceramide extraction from plasma or tissue?

A widely used and effective method is the Bligh and Dyer extraction, which uses a chloroform/methanol mixture to partition lipids into an organic phase.[2][6] For plasma samples, a simple protein precipitation with methanol has also been shown to be effective for high-throughput analysis.[10][11] The choice of method may depend on the specific sample matrix and the desired purity of the lipid extract.

2. How do I choose an appropriate internal standard for ceramide quantification?

The ideal internal standard is a compound that behaves similarly to the analyte during extraction and ionization but is not naturally present in the sample. For ceramides, common choices include:

  • Stable Isotope-Labeled Ceramides: These are the gold standard as they have nearly identical physicochemical properties to the endogenous ceramides. Examples include d7-ceramide (d18:1/16:0).[10]

  • Odd-Chain Ceramides: These are ceramides with fatty acid chains of an odd number of carbons (e.g., C17:0), which are generally not found in biological systems.[6][12]

3. What are "matrix effects" and how can I minimize them?

Matrix effects occur when molecules in the sample other than the analyte of interest alter the ionization efficiency, either suppressing or enhancing the signal.[4][13] In lipidomics, phospholipids are a common cause of matrix effects.[8][14] To minimize them:

  • Effective Sample Cleanup: Use extraction methods that efficiently remove interfering substances.

  • Chromatographic Separation: Ensure your LC method separates ceramides from the bulk of other lipids.

  • Use of Appropriate Internal Standards: A good internal standard co-elutes with the analyte and experiences similar matrix effects, thus correcting for the variation.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in a matrix similar to your samples to mimic the matrix effects.

4. Which ionization technique is best for ceramide analysis by mass spectrometry?

Electrospray ionization (ESI) is the most commonly used technique for ceramide analysis, typically in positive ion mode.[2][6] Atmospheric pressure chemical ionization (APCI) can also be used and may offer advantages in certain applications, such as allowing for higher flow rates.[15]

Experimental Protocols

Representative LC-MS/MS Method for Ceramide Quantification in Human Plasma

This protocol is based on validated methods for the simultaneous measurement of multiple ceramide species.[2][6]

  • Sample Preparation (Lipid Extraction):

    • To 50 µL of plasma, add a known amount of an internal standard (e.g., C17:0 ceramide).[2]

    • Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Bligh and Dyer method).[2]

    • Isolate the lipid-containing organic phase.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for injection (e.g., methanol/acetonitrile).[2]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[2]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[2]

    • Mobile Phase B: Acetonitrile/2-propanol (e.g., 60:40, v/v) with 0.2% formic acid.[6]

    • Flow Rate: Typically 0.3-0.5 mL/min.[2]

    • Injection Volume: 5-10 µL.[2]

    • A gradient elution is used to separate the different ceramide species.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for each ceramide species and the internal standard.[2][10] Collision-induced dissociation of ceramides often generates characteristic product ions at m/z 264 and 282.[16]

    • Data Analysis: The concentration of each ceramide species is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference materials.[2]

Quantitative Data Summary
ParameterTypical Performance CharacteristicsReference
Inter-assay Precision (CV%) 6.6 - 15%[2][6][10]
Intra-assay Precision (CV%) 4.4 - 15%[2][6][10]
Recovery from Plasma 78 - 91%[6][12]
Recovery from Tissue 70 - 99%[6][12]
Lower Limit of Quantification (LLOQ) 1 nM or 5-50 pg/mL[6][10]
Linearity (r²) > 0.99[7][10]

Visualizations

Ceramide Signaling Pathway in Apoptosis

G cluster_membrane Plasma Membrane Stress Stress Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase activates Sphingomyelin Sphingomyelin SMase->Sphingomyelin hydrolyzes Ceramide Ceramide Accumulation Sphingomyelin->Ceramide Downstream Downstream Effectors (e.g., PP2A, Cathepsin D) Ceramide->Downstream activates Apoptosis Apoptosis Downstream->Apoptosis initiates

Caption: Ceramide-mediated apoptosis signaling pathway.

General Workflow for LC-MS/MS Ceramide Quantification

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Dry Under Nitrogen Extraction->Drydown Reconstitute Reconstitute in Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for ceramide quantification.

References

Technical Support Center: Selecting the Right Chromatography Column for Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column for ceramide analysis. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatography techniques used for ceramide analysis?

The most common techniques for separating ceramides (B1148491) are Reversed-Phase (RP) Liquid Chromatography, Normal-Phase (NP) Liquid Chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity in analyzing complex lipid mixtures.[1]

Q2: What are the main differences between RP, NP, and HILIC for ceramide separation?

  • Reversed-Phase (RP) Chromatography: Separates molecules based on their hydrophobicity.[1] It utilizes a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase. Longer chain and more saturated ceramides are retained longer. RP-LC is widely used for profiling ceramides in biological samples.[3][4][5]

  • Normal-Phase (NP) Chromatography: Separates molecules based on their polarity. It uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[2][6] NP-HPLC can effectively separate ceramide classes based on the polarity of their head groups.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase of a high concentration of organic solvent with a small amount of aqueous solvent.[7] HILIC is particularly useful for separating lipid classes and can reduce isomeric and isobaric interferences.[8]

Q3: How do I choose the right column for my ceramide analysis?

The choice of column depends on the specific goals of your analysis:

  • For profiling a wide range of ceramides with varying chain lengths in a complex biological sample: A Reversed-Phase C18 or C8 column is often the best choice due to its excellent resolving power for separating lipids based on hydrophobicity.[3][4]

  • For separating ceramide classes based on head group polarity: A Normal-Phase silica (B1680970) column is effective.[2]

  • For separating lipid classes and reducing interference from other lipid species: A HILIC column (e.g., amide-based) can be advantageous.[8][9]

  • For high-throughput analysis of specific ceramides and their precursors: A HILIC-based targeted screen can be a rapid and sensitive approach.[8]

Below is a decision-making workflow to guide your column selection:

start Start: Define Analytical Goal goal1 Profile diverse ceramide species (varying chain lengths) start->goal1 goal2 Separate ceramide classes (based on head group polarity) start->goal2 goal3 Separate lipid classes and reduce isomeric/isobaric interference start->goal3 column1 Reversed-Phase Column (e.g., C18, C8) goal1->column1 column2 Normal-Phase Column (e.g., Silica) goal2->column2 column3 HILIC Column (e.g., Amide) goal3->column3

Caption: Workflow for selecting a chromatography column for ceramide analysis.

Troubleshooting Guide

This guide addresses common issues encountered during ceramide chromatography.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample.[10][11] 2. Secondary Interactions: Interactions between analytes and the stationary phase. 3. Column Contamination or Degradation: Buildup of contaminants or loss of stationary phase.[11] 4. Inappropriate Mobile Phase pH: Affects the ionization state of analytes.1. Dilute the sample or inject a smaller volume.[10] 2. Modify the mobile phase: Add a small amount of a competing acid or base (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape.[3][4] 3. Wash the column with a strong solvent or replace the column if necessary.[11] 4. Adjust the mobile phase pH to ensure consistent ionization of the ceramides.
Low Resolution/Co-elution of Isomers 1. Suboptimal Mobile Phase Composition: The solvent strength is not ideal for separating the target analytes. 2. Inadequate Column Chemistry: The stationary phase does not provide sufficient selectivity for the isomers.[10] 3. Gradient is too steep: Elution happens too quickly to allow for separation.1. Optimize the mobile phase gradient: Adjust the solvent ratio and gradient slope to improve separation.[10] 2. Try a different column chemistry: If using a C18 column, consider a column with a different ligand or a different type of chromatography (e.g., HILIC).[10] 3. Decrease the gradient slope to increase the separation time between closely eluting peaks.
Poor Sensitivity/Low Signal Intensity 1. Suboptimal Ionization in MS: The mobile phase composition is not conducive to efficient ionization. 2. Sample Loss during Preparation: Ceramides may be lost during extraction or other sample handling steps. 3. Detector Issues: The mass spectrometer may not be properly tuned or calibrated.1. Optimize mobile phase additives: The addition of modifiers like ammonium formate (B1220265) or formic acid can enhance ionization in positive ion mode.[3][4] 2. Review and optimize the sample preparation protocol to minimize analyte loss. 3. Perform routine maintenance and calibration of the mass spectrometer.
Sample Carryover 1. Adsorption of Analytes: Ceramides can adsorb to surfaces in the injector or column. 2. Insufficient Needle/Injector Wash: The wash solvent may not be strong enough to remove all residual sample.1. Use a stronger wash solvent in the autosampler. 2. Increase the wash volume and/or the number of wash cycles between injections. 3. Include a blank injection after a high-concentration sample to check for carryover.
Retention Time Shifts 1. Changes in Mobile Phase Composition: Inaccurate mixing or degradation of solvents.[11] 2. Column Equilibration Issues: The column is not fully equilibrated with the mobile phase before injection. 3. Fluctuations in Column Temperature: Temperature affects retention time.[11]1. Prepare fresh mobile phase and ensure accurate mixing.[11] 2. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each run. 3. Use a column oven to maintain a stable temperature.[11]

Experimental Protocols

The following tables summarize typical experimental conditions for ceramide analysis using different chromatographic techniques.

Table 1: Reversed-Phase Liquid Chromatography (RP-LC)

Parameter Method 1 Method 2
Column ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)[3]Xperchrom 100 C8 (2.1 x 150 mm, 5 µm)[4]
Mobile Phase A Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate[3]Water with 0.2% formic acid[4]
Mobile Phase B Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid[3]Acetonitrile:Isopropanol (60:40, v/v) with 0.2% formic acid[4]
Gradient 40-95% B over 17 min[3]50-100% B over 3 min, hold at 100% B for 12 min[4]
Flow Rate 0.3 mL/min[3]0.3 mL/min[4]
Detection MS/MS (Positive Ion Mode)[3]MS/MS (Positive Ion Mode)[4]

Table 2: Normal-Phase Liquid Chromatography (NP-LC)

Parameter Method 1
Column Iatrobead silica (dimensions not specified)[2]
Mobile Phase A Iso-octane[2]
Mobile Phase B Ethyl acetate[2]
Gradient Gradient of iso-octane/ethyl acetate[2]
Flow Rate Not specified
Detection APCI-MS[2]

Table 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Parameter Method 1
Column ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile with 0.1% formic acid
Mobile Phase B Water with 0.1% formic acid and 10 mM ammonium formate
Gradient 5-30% B over 10 min
Flow Rate 0.4 mL/min
Detection MS/MS (Positive Ion Mode)

Note: The HILIC method is a representative example, as specific published protocols for a wide range of ceramides were less detailed in the initial search.

Experimental Workflow for Ceramide Analysis by LC-MS

The following diagram illustrates a typical workflow for the analysis of ceramides from biological samples using LC-MS.

sample Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction reconstitution Reconstitute in Injection Solvent extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition lcms->data processing Data Processing (Peak Integration, Quantification) data->processing results Results processing->results

Caption: General experimental workflow for ceramide analysis by LC-MS.

References

impact of solvent choice on C24-Ceramide-d7 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C24-Ceramide-d7. The information provided is intended to assist with experimental design and address common challenges encountered during the handling, storage, and analysis of this long-chain deuterated ceramide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, creating a stock solution in a suitable organic solvent is recommended. A common choice for long-chain ceramides (B1148491) is a mixture of chloroform (B151607) and methanol, often in a 2:1 (v/v) ratio. For applications in cell culture, where chloroform is toxic, dissolving the ceramide in ethanol (B145695) or a mixture of ethanol and dodecane (B42187) (98:2, v/v) can be effective.[1][2] It is crucial to minimize the exposure of the dissolved ceramide to aqueous environments for extended periods, as this can promote hydrolysis. For LC-MS applications, the reconstitution solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.

Q2: How can I improve the solubility of this compound?

A2: this compound, being a long-chain lipid, has limited solubility in many solvents.[3] To improve solubility, consider the following:

  • Solvent Choice: Use solvent mixtures like chloroform:methanol (2:1, v/v) or ethanol.[2]

  • Sonication: Gentle sonication in a water bath can help disperse the lipid and facilitate dissolution.

  • Warming: Mild heating (up to 40°C) can aid in dissolving the ceramide.[2] However, prolonged heating should be avoided to prevent degradation.

  • Co-solvents: For cell-based assays, using a carrier like fatty acid-free bovine serum albumin (BSA) or a small percentage of dodecane in ethanol can help maintain solubility in aqueous media.[1][2]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for ceramides is hydrolysis of the amide bond, which results in the formation of a sphingoid base (in this case, d7-sphingosine) and a fatty acid (lignoceric acid).[4] This can be catalyzed by acidic or basic conditions and the presence of water. Monitoring for the appearance of these degradation products can be a useful way to assess sample stability.

Q4: Can I use plastic tubes and pipette tips when handling this compound in organic solvents?

A4: It is strongly recommended to use glass vials and glass or Teflon-lined pipette tips when handling lipids in organic solvents. Plasticizers and other contaminants can leach from plastic materials and interfere with sensitive analyses like mass spectrometry.

Troubleshooting Guides

Poor Peak Shape in LC-MS Analysis

Issue: Broad, tailing, or split peaks for this compound during LC-MS analysis.

Possible Causes and Solutions:

Possible Cause Solution
Incompatibility of Injection Solvent and Mobile Phase Reconstitute the dried lipid extract in a solvent that is weaker than or matches the initial mobile phase composition. For reversed-phase chromatography, this is often a high percentage of the aqueous component or a similar organic composition as the starting gradient.
Column Overload Dilute the sample and reinject. This compound may be present at a concentration that is saturating the stationary phase of the analytical column.
Secondary Interactions with the Column Ensure the mobile phase contains appropriate additives to minimize unwanted interactions. For example, a small amount of an acid like formic acid is often included in the mobile phase for positive ion mode ESI-MS to promote protonation and improve peak shape.
Degradation on Column If the column is old or has been exposed to harsh conditions, it may contribute to on-column degradation. Consider flushing the column or replacing it if performance does not improve.
Low Signal or Inconsistent Quantification

Issue: Low signal intensity or high variability in the quantification of this compound.

Possible Causes and Solutions:

Possible Cause Solution
Poor Solubility and Sample Loss Ensure complete dissolution of the ceramide during extraction and reconstitution. Use glass vials to prevent adsorption to plastic surfaces. Vortex and sonicate samples as needed.
Ion Suppression The presence of co-eluting compounds can suppress the ionization of this compound. Optimize the chromatographic separation to resolve the analyte from interfering matrix components. A thorough sample cleanup, for instance by solid-phase extraction (SPE), might be necessary.
In-source Fragmentation High source temperatures or voltages in the mass spectrometer can cause the molecule to fragment before detection. Optimize the MS source parameters to maximize the signal of the precursor ion.
Improper Storage Degradation due to improper storage (e.g., at room temperature, in the presence of light, or in an inappropriate solvent) can lead to lower than expected concentrations. Always store stock solutions at -20°C or below and minimize freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing this compound Stability in Different Solvents

This protocol outlines a general method to evaluate the stability of this compound in various solvents over time using LC-MS/MS.

1. Materials:

  • This compound

  • High-purity solvents to be tested (e.g., Methanol, Ethanol, Acetonitrile, Chloroform:Methanol (2:1, v/v))

  • Internal standard (e.g., C17-Ceramide)

  • LC-MS grade water, formic acid, and other mobile phase components

  • Autosampler vials with inserts

2. Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., Chloroform:Methanol 2:1) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Aliquoting: Aliquot the stock solution into several glass vials and evaporate the solvent under a gentle stream of nitrogen. This ensures each stability sample starts with the same amount of dried ceramide.

  • Solvent Addition: Reconstitute the dried ceramide aliquots with a defined volume of each test solvent to a target concentration (e.g., 10 µg/mL).

  • Time Points: Prepare multiple vials for each solvent to be tested at different time points (e.g., 0, 24, 48, 72 hours) and storage conditions (e.g., Room Temperature, 4°C, -20°C).

  • Incubation: Store the vials under the specified conditions.

  • Sample Preparation for Analysis: At each time point, take an aliquot from the respective vial, add the internal standard, and evaporate the solvent. Reconstitute the sample in the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for ceramide quantification. Monitor the parent and a characteristic fragment ion for both this compound and the internal standard.

  • Data Analysis: Calculate the peak area ratio of this compound to the internal standard for each time point and solvent. Normalize the results to the time 0 sample to determine the percentage of this compound remaining.

Quantitative Data

The following table presents illustrative data on the stability of this compound in different solvents at room temperature. This data is hypothetical and intended to serve as a guide for interpreting experimental results. Actual stability will depend on the specific experimental conditions.

Solvent % Remaining after 24h % Remaining after 48h % Remaining after 72h
Chloroform:Methanol (2:1, v/v)98%95%92%
Ethanol95%90%85%
Acetonitrile92%85%78%
Methanol94%88%82%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution aliquot Aliquot and Dry Down stock->aliquot reconstitute Reconstitute in Test Solvents aliquot->reconstitute store Store at Defined Time Points & Conditions reconstitute->store prep_lcms Prepare for LC-MS (add IS, dry, reconstitute) store->prep_lcms lcms LC-MS/MS Analysis prep_lcms->lcms data Data Processing and Stability Calculation lcms->data

Caption: Experimental workflow for assessing this compound stability.

ceramide_apoptosis cluster_stimuli Apoptotic Stimuli cluster_synthesis Ceramide Synthesis cluster_downstream Downstream Effects stimuli Stress Signals (e.g., TNF-α, Chemotherapy) spt De Novo Synthesis (Serine Palmitoyltransferase) stimuli->spt smase Sphingomyelinase Pathway stimuli->smase c24_cer Increased Intracellular C24-Ceramide spt->c24_cer smase->c24_cer mitochondria Mitochondrial Dysfunction c24_cer->mitochondria caspase Caspase Activation c24_cer->caspase apoptosis Apoptosis mitochondria->apoptosis caspase->apoptosis

Caption: Simplified signaling pathway of C24-Ceramide in apoptosis.

References

Technical Support Center: Method Refinement for Low-Level Ceramide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection and quantification of low-level ceramides (B1148491). Here you will find troubleshooting guides and frequently asked questions (FAQs) to refine your experimental methods, alongside detailed protocols and comparative data.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during low-level ceramide analysis, providing potential causes and actionable solutions.

Mass Spectrometry (LC-MS/MS)

Q1: Why am I observing a low or inconsistent ceramide signal in my biological samples?

A1: Low or inconsistent signals in LC-MS/MS analysis of ceramides often stem from a few key issues:

  • Matrix Effects: The "matrix" refers to all components in a biological sample other than the analyte of interest (e.g., salts, proteins, other lipids). These components can interfere with the ionization of ceramides, either suppressing or enhancing the signal.[1][2] Ion suppression is a common cause of reduced signal intensity.[1]

  • Poor Recovery During Sample Preparation: Ceramides can be lost during extraction and purification steps. The choice of extraction solvent and the number of extraction steps can significantly impact recovery rates.[3]

  • Low Abundance: Ceramides are often present at very low concentrations in biological matrices, making their detection challenging without highly sensitive instrumentation and optimized methods.[4]

  • Suboptimal Instrument Parameters: Incorrect ionization source settings, collision energy, or MRM (Multiple Reaction Monitoring) transitions can lead to a weak signal.

Troubleshooting Steps:

  • Assess Matrix Effects: Prepare two sets of calibration curves for your target ceramide: one in a pure solvent and another in a blank biological matrix extract. A significant difference in the slopes of these curves indicates the presence of matrix effects.[1]

  • Optimize Sample Preparation:

    • Ensure your lipid extraction protocol is robust. A common method is the Bligh and Dyer extraction using a chloroform (B151607):methanol (B129727) mixture.[3]

    • Consider solid-phase extraction (SPE) to clean up the sample and remove interfering substances.

    • Always use an internal standard (e.g., a stable isotope-labeled ceramide or a ceramide with a non-physiological odd chain length) to correct for sample loss and ionization variability.[2][3]

  • Enhance Instrument Sensitivity:

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for maximum ceramide signal.

    • Fine-tune the collision energy for each ceramide species to achieve the most abundant and stable fragment ions for MRM analysis. In positive ion mode, a characteristic fragment at m/z 264.3, corresponding to the sphingosine (B13886) backbone, is often used for quantification.[2]

Q2: How can I differentiate between various ceramide species that are structurally similar?

A2: Distinguishing between closely related ceramide species, which differ in fatty acid chain length and saturation, requires high-resolution analytical techniques.

  • Chromatographic Separation: The use of an appropriate HPLC or UHPLC column is crucial. Reversed-phase columns (like C8 or C18) can effectively separate ceramides based on the hydrophobicity of their fatty acyl chains.[3] A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives like formic acid is commonly employed.[3]

  • Mass Spectrometry: High-resolution mass spectrometry can provide accurate mass measurements to help identify different species. Tandem mass spectrometry (MS/MS) is essential for structural confirmation by analyzing the fragmentation patterns of each ceramide.

High-Performance Liquid Chromatography (HPLC)

Q1: I'm experiencing baseline noise and ghost peaks in my HPLC chromatogram. What could be the cause?

A1: Baseline instability and spurious peaks are common HPLC issues that can compromise the quantification of low-level analytes like ceramides.

  • Contaminated Mobile Phase: Impurities in the solvents can accumulate on the column and elute as ghost peaks, especially during gradient elution.[5]

  • Air Bubbles: Air bubbles in the pump or detector can cause baseline noise and pressure fluctuations.[6][7]

  • Column Contamination: Buildup of non-eluted compounds from previous injections can lead to ghost peaks in subsequent runs.

  • Detector Issues: A dirty flow cell or a failing lamp in UV or fluorescence detectors can contribute to baseline noise.[6]

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and freshly prepare your mobile phases.

  • Degas the Mobile Phase: Thoroughly degas your solvents before use to remove dissolved air.[6]

  • Implement a Column Washing Protocol: Regularly wash your column with a strong solvent to remove contaminants.

  • Isolate the Problem: To determine the source of the noise, systematically remove components. For instance, remove the column and run the mobile phase directly to the detector to see if the noise persists, which would point to an issue with the pump or detector rather than the column.[6]

Q2: My ceramide peaks are tailing or splitting. How can I improve the peak shape?

A2: Poor peak shape can lead to inaccurate integration and quantification.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[5]

  • Column Degradation: Over time, the stationary phase of the column can degrade, resulting in a loss of resolution and poor peak shape.[6]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5]

  • Secondary Interactions: Interactions between the analyte and active sites on the silica (B1680970) support of the column can cause peak tailing.

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample to avoid overloading the column.

  • Check Column Performance: If the column is old or has been used extensively, it may need to be replaced.[6]

  • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[5]

  • Optimize Mobile Phase: Adding modifiers like formic acid can help to reduce peak tailing by minimizing secondary interactions.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies to aid in method selection and performance evaluation.

Table 1: Comparison of Ceramide Detection Methods

MethodPrincipleSensitivityThroughputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High (pg/mL range)[3]Moderate to HighHigh specificity and sensitivity; can quantify individual species.[4]Susceptible to matrix effects; requires expensive instrumentation.[1]
HPLC-UV/ELSD Chromatographic separation with detection by UV absorbance or evaporative light scattering.Moderate (nmol range)[8]ModerateWidely available; non-destructive (UV).[4]Lacks the sensitivity and specificity of MS for low-level detection.[4]
GC-MS Gas chromatographic separation of derivatized ceramides followed by mass spectrometry.HighLow to ModerateExcellent for profiling fatty acid chain lengths.[4]Requires derivatization, which can be time-consuming.[3]
ELISA Immunoassay using antibodies specific to certain ceramide species.HighHighEasy to use; suitable for high-throughput screening.[4]Limited to specific ceramides; potential for cross-reactivity.[4]
TLC Separation on a thin layer of silica gel followed by visualization with staining reagents.LowHighInexpensive and simple.[4]Not quantitative; low resolution.[3]

Table 2: Recovery Rates of Ceramides from Biological Matrices

Biological MatrixExtraction MethodAnalytical MethodRecovery Rate (%)Reference
Human PlasmaBligh and Dyer with silica gel chromatographyLC-ESI-MS/MS78-91[3]
Rat LiverBligh and DyerLC-ESI-MS/MS70-99[3]
Rat MuscleBligh and DyerLC-ESI-MS/MS71-95[3]

Experimental Protocols

Protocol 1: Ceramide Extraction from Tissues (Bligh and Dyer Method)

This protocol outlines the extraction of total lipids, including ceramides, from tissue samples.

Materials:

  • Tissue homogenate (e.g., 100 µL)

  • Internal standard working solution (e.g., stable isotope-labeled ceramides)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • To 100 µL of tissue homogenate, add 10 µL of the internal standard working solution.[1]

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes.[1]

  • To induce phase separation, add 400 µL of 0.9% NaCl solution.[1]

  • Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 5 minutes.[1]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.[1]

  • Evaporate the collected organic phase to dryness under a stream of nitrogen.[1]

  • Reconstitute the dried lipid extract in an appropriate volume of mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Ceramide Purification by Silica Gel Column Chromatography

This protocol is for the separation of ceramides from a total lipid extract.

Materials:

  • Dried total lipid extract

  • Silica gel (60 Å, 70-230 mesh)

  • Glass column

  • Solvents: Chloroform, Acetone, Methanol

  • Fraction collector (optional)

  • TLC plates for monitoring fractions

Procedure:

  • Prepare a slurry of silica gel in chloroform and pack it into a glass column.[9]

  • Dissolve the dried lipid extract in a minimal amount of chloroform.[9]

  • Load the dissolved lipid extract onto the top of the silica gel column.[9]

  • Elute the column with a series of solvents of increasing polarity. For example:

    • Chloroform to elute neutral lipids.

    • Acetone to elute glycolipids.

    • Chloroform:Methanol mixtures with increasing concentrations of methanol (e.g., 98:2, 95:5, 90:10, v/v) to elute different ceramide species.[9]

  • Collect the fractions and monitor the presence of ceramides using TLC.

  • Pool the fractions containing the desired ceramides and evaporate the solvent.

Visualizations

Ceramide Biosynthesis and Signaling

Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways that regulate cellular processes such as apoptosis, cell cycle arrest, and inflammation.

Ceramide_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Serine_PalmitoylCoA Serine + Palmitoyl-CoA De_Novo_Synthesis De Novo Synthesis Serine_PalmitoylCoA->De_Novo_Synthesis De_Novo_Synthesis->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Synthases Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Inflammation Inflammation Ceramide->Inflammation S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Sphingosine SPP Complex_Sphingolipids->Ceramide Hydrolases

Caption: Overview of ceramide metabolism and its role in cellular signaling pathways.

Experimental Workflow for LC-MS/MS Analysis of Ceramides

This workflow outlines the key steps from sample collection to data analysis for the quantification of ceramides using LC-MS/MS.

LCMSMS_Workflow Sample_Collection 1. Sample Collection (Tissue, Plasma, Cells) Spike_IS 2. Spike with Internal Standard Sample_Collection->Spike_IS Lipid_Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) Spike_IS->Lipid_Extraction Purification 4. Purification (Optional) (e.g., SPE, Column Chromatography) Lipid_Extraction->Purification Dry_Reconstitute 5. Dry & Reconstitute Purification->Dry_Reconstitute LC_Separation 6. HPLC/UHPLC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection 7. MS/MS Detection (ESI, MRM Mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Quantification) MS_Detection->Data_Analysis

References

enhancing the limit of quantification for C24 ceramide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the limit of quantification (LOQ) for C24 ceramide analysis, primarily using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving a low limit of quantification (LOQ) for C24 ceramide?

A1: The main challenges in quantifying C24 ceramide, a very long-chain ceramide, include its low abundance in certain biological samples, potential for poor ionization efficiency in the mass spectrometer, and interference from other lipids in the sample matrix (matrix effects).[1] Co-elution with other isomeric or isobaric lipid species can also complicate accurate quantification.[2]

Q2: Which analytical technique is most suitable for quantifying C24 ceramide at low concentrations?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species, including C24 ceramide.[2][3] This method offers high selectivity through Multiple Reaction Monitoring (MRM) and can achieve low limits of detection and quantification, often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range.[4][5]

Q3: How can I improve the ionization efficiency of C24 ceramide in the mass spectrometer?

A3: To enhance ionization, consider the following:

  • Choice of Ionization Mode: Positive electrospray ionization (ESI+) is commonly used, where ceramides (B1148491) are detected as protonated molecules [M+H]+.[1] These precursor ions fragment to produce a characteristic product ion at m/z 264, which corresponds to the sphingosine (B13886) backbone and is often used for quantification.[5] Negative ion mode (ESI-) can also be employed and may provide more structural information about the fatty acyl chain.[6]

  • Mobile Phase Additives: The use of additives like formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase can facilitate the formation of protonated molecules in positive ion mode.[4]

  • Derivatization: Although it adds a sample preparation step, derivatization can significantly improve ionization efficiency. Reagents can introduce a permanently charged group or a group that is more readily ionized.[7][8][9]

Q4: What is the role of an internal standard in C24 ceramide quantification, and which one should I use?

A4: An internal standard (IS) is crucial for accurate and precise quantification. It is added to samples at a known concentration at the beginning of the sample preparation process to correct for variability in extraction efficiency, matrix effects, and instrument response.[1][10] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., C24-ceramide-d7). If a SIL-IS is unavailable, a structurally similar ceramide with an odd-numbered carbon chain that is not naturally present in the sample, such as C17 or C25 ceramide, can be used.[2][4] For very long-chain ceramides like C24, C25 ceramide is a suitable choice.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the quantification of C24 ceramide.

Problem: Low or No Signal for C24 Ceramide

Possible Cause Troubleshooting Step
Poor Extraction Recovery Optimize the lipid extraction protocol. A common method is the Bligh and Dyer extraction using a chloroform/methanol mixture.[4] Ensure complete phase separation and careful collection of the organic layer. Consider a second extraction of the aqueous phase to maximize recovery.
Inefficient Ionization Infuse a standard solution of C24 ceramide directly into the mass spectrometer to optimize source parameters and ionization conditions for maximum signal intensity.[4] Experiment with both positive and negative ionization modes.
Sample Degradation Ensure samples are processed on ice and stored at -80°C to prevent degradation.[4] Minimize freeze-thaw cycles.
Instrument Contamination To minimize source contamination, direct the HPLC eluate to waste when the analyte is not eluting.[5]

Problem: High Variability in Quantification Results

Possible Cause Troubleshooting Step
Matrix Effects Matrix effects, caused by co-eluting compounds from the sample matrix that suppress or enhance the analyte signal, are a common source of variability.[10] To diagnose this, compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank biological matrix extract. A significant difference indicates the presence of matrix effects.[10]
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including the addition of the internal standard at the very beginning.[2]
Improper Internal Standard Use Use a stable isotope-labeled or an appropriate odd-chain ceramide internal standard.[2] Ensure the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration.[10]

Experimental Protocols

Protocol 1: C24 Ceramide Extraction from Plasma

This protocol is a rapid method suitable for high-throughput analysis.[10]

  • Sample Preparation: Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., C25 ceramide).

  • Protein Precipitation: Add 200 µL of cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: C24 Ceramide Extraction from Tissue

This protocol is a more rigorous method that provides a cleaner extract.[10]

  • Homogenization: Homogenize approximately 50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Lipid Extraction:

    • To 100 µL of the tissue homogenate, add 10 µL of the internal standard working solution.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex for 2 minutes.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution. Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer).

  • Evaporation: Evaporate the collected organic phase to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the limit of quantification (LOQ) for C24 ceramide achieved in different studies.

Reference Matrix Method LOQ for C24 Ceramide
Kasumov et al.[4]Human Plasma, Rat TissueLC-ESI-MS/MS5–50 pg/mL (for a range of ceramides)
Jiang et al.[5]Human PlasmaLC-MS/MS0.08 µg/mL
A et al.[11]SerumLC-MS/MSAs low as 1 nM

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma or Tissue) Add_IS Add Internal Standard (e.g., C25 Ceramide) Sample->Add_IS Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Extraction Homogenize/ Precipitate LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Elute Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Acquire Data

Caption: General experimental workflow for C24 ceramide quantification.

Troubleshooting_Logic Start Start: Inconsistent/Low C24 Signal Check_Extraction Optimize Extraction Protocol? Start->Check_Extraction Check_Ionization Optimize MS Ionization? Check_Extraction->Check_Ionization No Solution1 Implement Improved Extraction Method Check_Extraction->Solution1 Yes Check_IS Correct Internal Standard Use? Check_Ionization->Check_IS No Solution2 Adjust Source Parameters/ Mobile Phase Check_Ionization->Solution2 Yes Assess_Matrix Assess Matrix Effects? Check_IS->Assess_Matrix No Solution3 Use SIL or Odd-Chain IS Consistently Check_IS->Solution3 Yes Solution4 Use Matrix-Matched Calibrators Assess_Matrix->Solution4 Yes End Improved Quantification Assess_Matrix->End No Solution1->Check_Ionization Solution2->Check_IS Solution3->Assess_Matrix Solution4->End

Caption: A decision tree for troubleshooting C24 ceramide quantification.

References

Validation & Comparative

Validating LC-MS/MS Methods for Ceramide Quantification: A Comparative Guide to Using C24-Ceramide-d7 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ceramides (B1148491) is crucial for understanding their roles in cellular processes and their implications in various diseases. This guide provides a comprehensive comparison of validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for ceramides using C24-Ceramide-d7 as an internal standard against other common alternatives, supported by experimental data and detailed protocols.

Ceramides are bioactive sphingolipids that function as critical signaling molecules in a wide array of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1] Alterations in ceramide levels have been linked to numerous diseases, making their precise measurement a key objective in biomedical research and drug development.[1] LC-MS/MS has become the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve different ceramide species.[1] The use of a stable isotope-labeled internal standard is critical for accurate and robust quantification, correcting for variability during sample preparation and analysis.[1]

This guide will delve into the specifics of using this compound and compare its performance with other deuterated and odd-chain ceramide internal standards.

The Role of Internal Standards in LC-MS/MS

Internal standards are essential in quantitative mass spectrometry to account for sample loss during preparation and for variations in ionization efficiency. An ideal internal standard should behave chemically and physically similarly to the analyte of interest but be distinguishable by the mass spectrometer. Deuterated standards, such as this compound, are chemically identical to their endogenous counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium.[2] This allows for co-elution with the analyte while being detected at a different mass-to-charge ratio (m/z).

Comparison of Internal Standards for Ceramide Quantification

The choice of internal standard can significantly impact the accuracy and precision of an LC-MS/MS method. Here, we compare the use of this compound with other commonly employed internal standards.

Internal StandardAdvantagesDisadvantagesTypical Application
This compound - Closely mimics the behavior of long-chain ceramides. - Corrects for extraction and ionization variability of similar chain-length ceramides.[3][4][5]- May not be ideal for quantifying short-chain ceramides due to differences in chromatographic behavior.Quantification of very long-chain ceramides (e.g., C22:0, C24:0, C24:1) which are implicated in metabolic diseases.[6][7]
Other Deuterated Ceramides (e.g., C16-d7, C18-d7) - Provide excellent accuracy for their corresponding endogenous ceramides. - A cocktail of several deuterated standards can be used for broad coverage of ceramide species.[8][9]- A single deuterated standard may not accurately correct for all ceramide species in a complex sample.Targeted quantification of specific and highly abundant ceramide species like Cer(d18:1/16:0) and Cer(d18:1/18:0).[3]
Odd-Chain Ceramides (e.g., C17:0, C25:0) - Not naturally present in most biological systems, avoiding interference with endogenous species. - Can provide a good overall correction for the entire class of ceramides.[10]- May not perfectly mimic the extraction and ionization behavior of all endogenous ceramides due to differences in hydrophobicity.Used in methods aiming for a broad profiling of various ceramide species where specific deuterated standards are not available.[10]

Experimental Protocols

Below are detailed methodologies for ceramide quantification using different internal standards.

Method 1: Quantification of Very Long-Chain Ceramides using this compound

This protocol is adapted for the analysis of C22:0 and C24:0 ceramides in human plasma.[6][7]

1. Sample Preparation:

  • To 50 µL of plasma, add a working solution of deuterated internal standards, including [2H4]Cer(24:0).

  • Precipitate proteins by adding a suitable organic solvent.

  • Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in isopropanol (B130326) (B) is employed.[6]

  • Gradient: A typical gradient would be: 0-0.5 min, 65% B; 0.5-2 min, 65% to 90% B; 2-2.1 min, 90% to 100% B; 2.1-3 min, 100% B; 3-3.1 min, 100% to 65% B; 3.1-5 min, 65% B.[6]

  • MS/MS Detection: Use positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM). The transition for C24:0 ceramide is typically m/z 650 to 264.[6]

Method 2: Broad Profiling of Ceramides using a Cocktail of Deuterated Standards

This protocol is suitable for the simultaneous quantification of multiple ceramide species.[8][9]

1. Sample Preparation:

  • Spike 10 µL of serum with a cocktail of stable isotope-labeled internal standards, including d7-ceramides (d18:1/16:0), (d18:1/18:0), (d18:1/24:1), and (d18:1/24:0).[8][9]

  • Perform protein precipitation.

  • After centrifugation, transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Utilize a UHPLC system for rapid and high-resolution separation.

  • Chromatography: Employ reversed-phase isocratic elution for a high-throughput method.[8]

  • MS/MS Detection: Use MRM for the specific detection of each ceramide and its corresponding deuterated internal standard.[8]

Method Validation Data

The following tables summarize typical validation parameters for LC-MS/MS methods for ceramide quantification.

Table 1: Method Validation Parameters for Very Long-Chain Ceramides using this compound Internal Standard [6][7]

ParameterCer(22:0)Cer(24:0)
Linear Dynamic Range (µg/ml) 0.02 - 40.08 - 16
Lower Limit of Quantification (LLOQ) (µg/ml) 0.020.08
Absolute Recovery (%) 109114
Intra-assay Precision (%CV) < 15< 15
Inter-assay Precision (%CV) < 15< 15
Accuracy (%RE) ± 15± 15

Table 2: Method Validation Parameters for a High-Throughput Ceramide Assay using a Cocktail of Deuterated Internal Standards [8]

ParameterValue
Lower Limit of Quantification (LLOQ) 1 nM
Linearity (R2) > 0.99
Precision (imprecision) < 15%
Accuracy (inaccuracy) < 15%
Extraction Recovery > 90%
Stability > 85%
Carryover < 0.01%

Ceramide Signaling Pathways

Ceramides are central to a complex network of signaling pathways that regulate critical cellular functions.[11][12] They can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin.[11][12] Ceramides, in turn, can activate or inhibit various downstream effectors, including protein kinases and phosphatases, to influence processes like apoptosis, cell proliferation, and inflammation.[13][14]

Ceramide_Signaling Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemo) Sphingomyelin Sphingomyelin Stress_Stimuli->Sphingomyelin Activates Sphingomyelinase De_Novo_Synthesis De Novo Synthesis Ceramide Ceramide De_Novo_Synthesis->Ceramide Sphingomyelin->Ceramide Hydrolysis PP1_PP2A PP1 / PP2A Ceramide->PP1_PP2A Activates PKC Atypical PKC Ceramide->PKC Activates JNK_p38 JNK / p38 MAPK Ceramide->JNK_p38 Activates Akt_PKB Akt / PKB (Survival) PP1_PP2A->Akt_PKB Inhibits Cell_Cycle_Arrest Cell Cycle Arrest PP1_PP2A->Cell_Cycle_Arrest Inflammation Inflammation PKC->Inflammation Apoptosis Apoptosis JNK_p38->Apoptosis Akt_PKB->Apoptosis Inhibits

Caption: Simplified overview of major ceramide signaling pathways.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the LC-MS/MS quantification of ceramides.

LCMSMS_Workflow Start Plasma/Serum Sample Spike Spike with Internal Standard (e.g., this compound) Start->Spike Extraction Lipid Extraction (e.g., Protein Precipitation) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_Injection LC Injection and Chromatographic Separation Reconstitution->LC_Injection MS_Analysis Tandem Mass Spectrometry (ESI-MS/MS, MRM) LC_Injection->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for ceramide quantification by LC-MS/MS.

Conclusion

The validation of an LC-MS/MS method for ceramide quantification requires careful consideration of the internal standard. While this compound is an excellent choice for the accurate measurement of very long-chain ceramides, a cocktail of deuterated standards may be more appropriate for broader ceramide profiling. The choice ultimately depends on the specific research question and the ceramide species of interest. By following robust experimental protocols and thorough validation, researchers can obtain reliable and accurate data to further elucidate the complex roles of ceramides in health and disease.

References

A Researcher's Guide to Deuterated Ceramide Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of lipidomics, accurate quantification of bioactive lipids like ceramides (B1148491) is paramount for understanding their roles in health and disease. For researchers and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly influences data reliability. This guide provides an objective comparison of different deuterated ceramide internal standards, supported by experimental principles and data, to inform the selection of the most suitable standard for mass spectrometry-based quantification.

The Gold Standard: Why Deuterated Internal Standards?

In mass spectrometry, internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because they are chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C).[1] This near-identical nature ensures that the internal standard co-elutes with the endogenous analyte and exhibits very similar ionization efficiency, leading to the most accurate correction for analytical variability.[1]

Deuterated ceramides, such as d7-C16 ceramide, d7-C18 ceramide, and d7-C24 ceramide, are widely used SIL internal standards. The "d7" designation indicates that seven hydrogen atoms in the sphingoid base have been replaced with deuterium. This mass shift allows the mass spectrometer to distinguish between the internal standard and the endogenous ceramide.

Performance Comparison: Deuterated vs. Odd-Chain Ceramide Internal Standards

While deuterated standards are preferred, odd-chain ceramides (e.g., C17-ceramide) are another class of internal standards used in lipidomics. Odd-chain lipids are naturally present in very low abundance in most mammalian tissues, which minimizes interference with the endogenous analytes.[1] Below is a comparison of their performance characteristics.

FeatureDeuterated Ceramide Standards (e.g., C18-Ceramide-d7)Odd-Chain Ceramide Standards (e.g., C17-Ceramide)
Chemical & Physical Properties Nearly identical to the endogenous analyte.[1]Structurally similar but differs in acyl chain length.
Co-elution with Analyte Typically co-elutes, providing excellent correction for matrix effects.[1]May have different retention times, potentially leading to less accurate correction for matrix effects.
Ionization Efficiency Very similar to the endogenous analyte, ensuring accurate quantification.[1]Can differ from even-chain endogenous ceramides, potentially introducing bias.
Accuracy Considered the most accurate for quantifying the specific analyte it matches.[1]Generally provides good correction but may be less accurate than a corresponding deuterated standard.
Potential Drawbacks Can exhibit a slight "chromatographic isotope effect," causing a minor shift in retention time.[1][2] Possibility of H/D back-exchange under certain conditions.[2]May not perfectly mimic the extraction efficiency and ionization behavior of all endogenous ceramides.
Cost Generally more expensive to synthesize.More cost-effective.

Comparison of Different Deuterated Ceramide Internal Standards

The selection of a specific deuterated ceramide internal standard often depends on the range of endogenous ceramides being quantified. Ideally, a suite of deuterated standards with varying acyl chain lengths is used to cover the diversity of endogenous species.

Deuterated StandardPrimary Analyte(s)AdvantagesConsiderations
C16 Ceramide-d7 C16:0 CeramideProvides the most accurate quantification for C16:0 ceramide, a key signaling molecule.[3]May not be the ideal standard for very long-chain ceramides (e.g., C24:0) due to potential differences in extraction efficiency and chromatographic behavior.
C18 Ceramide-d7 C18:0 CeramideExcellent for quantifying one of the most common ceramide species in mammalian cells.[1]Similar to C16-d7, its behavior may not perfectly match that of ceramides with significantly different chain lengths.
C24 Ceramide-d7 C24:0 and C24:1 CeramidesCrucial for studies involving very long-chain ceramides, which have distinct biological roles.[4][5]May not be the best surrogate for shorter-chain ceramides.
Deuterated Ceramide Mix Broad range of ceramidesCommercially available mixtures (e.g., containing C16, C18, C24, and C24:1 deuterated ceramides) offer a convenient and comprehensive approach for global ceramide profiling.[6][7]The concentration of each standard in the mix needs to be appropriate for the expected levels of the corresponding endogenous ceramides.

Experimental Protocol: Quantification of Ceramides in Human Plasma using LC-MS/MS

This protocol is a representative example for the analysis of ceramides using deuterated internal standards.

1. Sample Preparation and Lipid Extraction:

  • To 50 µL of human plasma, add 10 µL of a methanolic solution containing the deuterated ceramide internal standard mix (e.g., C16-d7, C18-d7, C24-d7, and C24:1-d7 ceramides). The concentration of each internal standard should be optimized based on the expected endogenous levels.

  • Add 500 µL of a methanol:dichloromethane (2:1, v/v) solution.

  • Vortex for 10 minutes at 4°C.

  • Add 150 µL of water and vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.

  • Transfer the lower organic phase to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of mobile phase B.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the different ceramide species.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each endogenous ceramide and its corresponding deuterated internal standard. For example:

      • C16:0 Ceramide: m/z 538.5 -> 264.3[8]

      • C16:0 Ceramide-d7: m/z 545.6 -> 271.3[8]

      • C18:0 Ceramide: m/z 566.6 -> 264.4[1]

      • C18:0 Ceramide-d7: m/z 573.6 -> 264.4[1]

      • C24:0 Ceramide: m/z 650.6 -> 264.3[8]

      • C24:0 Ceramide-d7: m/z 657.6 -> 271.3[8]

      • C24:1 Ceramide: m/z 648.6 -> 264.3[8]

      • C24:1 Ceramide-d7: m/z 655.6 -> 271.3[8]

3. Data Analysis:

  • Integrate the peak areas for each endogenous ceramide and its corresponding deuterated internal standard.

  • Calculate the ratio of the endogenous ceramide peak area to the internal standard peak area.

  • Quantify the concentration of the endogenous ceramide using a calibration curve prepared with known amounts of non-deuterated ceramide standards and a fixed amount of the deuterated internal standard.

Visualizing Ceramide's Role and Analysis Workflow

To better understand the context of ceramide analysis, the following diagrams illustrate a key signaling pathway involving ceramides and the general experimental workflow.

Ceramide_Signaling_Pathway Stress Cellular Stress (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes to CAPK Ceramide-Activated Protein Kinase (CAPK) Ceramide->CAPK activates CAPP Ceramide-Activated Protein Phosphatase (CAPP) Ceramide->CAPP activates Downstream Downstream Effectors (e.g., caspases) CAPK->Downstream phosphorylates CAPP->Downstream dephosphorylates Apoptosis Apoptosis Downstream->Apoptosis initiates

Caption: Simplified ceramide signaling pathway in response to cellular stress, leading to apoptosis.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Deuterated Ceramide Internal Standard Sample->Spike Extraction Lipid Extraction Spike->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis (MRM Mode) Drydown->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: General experimental workflow for the quantification of ceramides using a deuterated internal standard.

Conclusion

The use of deuterated ceramide internal standards in conjunction with LC-MS/MS provides a robust and highly accurate method for the quantification of ceramides in biological samples. While they are the "gold standard," researchers should be aware of potential pitfalls such as the chromatographic isotope effect and the importance of selecting standards with chain lengths that are representative of the endogenous ceramides of interest. For comprehensive profiling, the use of a mixture of deuterated ceramide standards is recommended. By carefully considering these factors and implementing a validated experimental protocol, researchers can achieve reliable and reproducible quantification of these critical lipid signaling molecules.

References

Cross-Validation of Ceramide Quantification: A Comparative Guide to Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ceramides (B1148491), a class of bioactive lipids integral to cellular signaling pathways, is paramount for advancing research in areas ranging from oncology to metabolic disorders. This guide provides a comprehensive comparison of analytical methodologies and reference materials for the cross-validation of ceramide quantification, with a focus on ensuring data accuracy and inter-laboratory reproducibility.

Performance Comparison of Reference Materials

The use of certified reference materials is critical for the validation of analytical methods and for ensuring the comparability of data across different studies and laboratories. Two primary types of reference materials are utilized for ceramide quantification: NIST Standard Reference Material® (SRM) and synthetic ceramide standards.

The NIST SRM 1950, "Metabolites in Frozen Human Plasma," provides a commutable matrix that mimics clinical samples, with consensus values for several clinically relevant ceramide species. This makes it an invaluable tool for assessing the accuracy of an analytical method in a complex biological matrix.

Synthetic ceramide standards , available from various commercial suppliers, offer a broader range of individual ceramide species. These are essential for establishing calibration curves, determining the linear dynamic range of an assay, and for targeted quantification of specific ceramides that may not be present or certified in NIST SRM 1950.

A recent extensive inter-laboratory comparison involving 34 laboratories across 19 countries has provided robust consensus concentration values for four key ceramide species in NIST SRM 1950.[1][2][3][4][5] This study highlights the importance of using authentic standards for calibration to reduce inter-laboratory variability.[1][2]

Quantitative Data Summary

The following table summarizes the consensus concentrations of four clinically relevant ceramide species in NIST SRM 1950, as determined by a multi-laboratory study.[1] These values can be used as a benchmark for laboratories to validate their own quantification methods.

Ceramide SpeciesMean Concentration (µmol/L)Standard Error of the Mean (SEM)Number of Laboratories (n)
Cer(d18:1/16:0)0.12060.003836
Cer(d18:1/18:0)0.04120.001231
Cer(d18:1/24:0)1.18980.022935
Cer(d18:1/24:1)0.42930.006427

Data sourced from a 2024 inter-laboratory comparison study.[1]

Experimental Protocols

Accurate ceramide quantification relies on robust and well-defined experimental protocols. The following sections detail the key methodologies for lipid extraction and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.

Lipid Extraction: Bligh and Dyer Method

The Bligh and Dyer method is a widely used protocol for the total extraction of lipids from biological samples.[6][7][8][9][10]

Materials:

Procedure:

  • Sample Preparation: For a 1 mL aqueous sample (e.g., plasma, cell suspension), place it in a glass tube.

  • Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.

  • Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 rpm) for 5 minutes to facilitate the separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mobile phase-matching solution).

Ceramide Quantification by LC-MS/MS

The following is a general protocol for the quantification of ceramide species using LC-MS/MS. Specific parameters may need to be optimized based on the instrument and the specific ceramide species being analyzed.[11][12][13][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Materials:

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid

  • Ceramide standards (for calibration curve)

  • Internal standard (e.g., C17:0 ceramide or stable isotope-labeled ceramides)

Procedure:

  • Sample Preparation:

    • Spike the extracted lipid samples with a known amount of internal standard.

    • Prepare a calibration curve using a series of dilutions of certified ceramide reference materials.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the different ceramide species. A typical gradient might start with a lower percentage of mobile phase B and gradually increase to elute the more hydrophobic ceramides.

    • Example Gradient:

      • 0-1 min: 50% B

      • 1-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 50% B for column re-equilibration

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the specific precursor ion (the molecular ion of the ceramide) and a specific product ion (a fragment generated by collision-induced dissociation). This provides high specificity and sensitivity.

    • MRM Transitions: The specific m/z transitions for each ceramide species and the internal standard need to be determined and optimized.

  • Data Analysis:

    • Integrate the peak areas for each ceramide species and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of each ceramide in the sample by comparing its peak area ratio to the calibration curve.

Visualization of Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in a multitude of cellular processes, including apoptosis and insulin (B600854) signaling. Understanding these pathways is crucial for drug development and disease research.

Ceramide_Apoptosis_Pathway cluster_survival Pro-Survival Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress_Stimuli->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes to SMase->Sphingomyelin PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Mitochondria Mitochondria Ceramide->Mitochondria forms pores Akt Akt (Survival Signal) PP2A->Akt inhibits BAD BAD PP2A->BAD dephosphorylates (activates) Akt->BAD inhibits Bcl2 Bcl-2 BAD->Bcl2 Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathway.

Ceramide_Insulin_Signaling cluster_inhibition Inhibitory Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS-1 Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 produces Akt Akt/PKB PIP3->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Ceramide Ceramide PP2A PP2A Ceramide->PP2A activates PKCzeta PKCζ Ceramide->PKCzeta activates PP2A->Akt inhibits (dephosphorylates) PKCzeta->Akt inhibits

Caption: Ceramide's inhibitory effect on insulin signaling.

References

Assessing Linearity and Range for C24 Ceramide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of C24 ceramide is crucial for understanding its role in various cellular processes and its potential as a biomarker in disease. This guide provides an objective comparison of analytical methods for assessing the linearity and range of C24 ceramide analysis, supported by experimental data.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. Establishing a robust linear range is fundamental for the reliable quantification of C24 ceramide in biological samples.

Comparison of Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for ceramide quantification due to its high specificity, sensitivity, and ability to multiplex the analysis of different ceramide species.[1][2] However, other methods are available and may be suitable for specific research needs.

Method Principle Advantages Disadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and quantification.High specificity and sensitivity, allows for quantification of individual ceramide species, considered the "gold standard".[2][3]Requires expensive instrumentation and specialized expertise.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of ceramides (B1148491) followed by mass-based detection.High sensitivity, well-suited for profiling fatty acid chain lengths.[3]Requires derivatization, which can be time-consuming and introduce variability.[1]
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies to specifically bind to ceramide species for quantification.High-throughput, commercially available kits are easy to use.[3]Performance depends on antibody specificity, potential for cross-reactivity with other lipids.[2]
Enzymatic Diacylglycerol (DAG) Kinase Assay Measures total ceramide levels through an enzymatic reaction.Does not require sophisticated instrumentation.Not specific for C24 ceramide, measures total ceramide content.[1]

Quantitative Performance: Linearity and Range

The following table summarizes the reported linear ranges for C24 ceramide analysis using LC-MS/MS from various studies. This data highlights the performance of the method across different sample matrices and experimental conditions.

Ceramide Species Linear Range Sample Matrix Correlation Coefficient (R²) Reference
C24 Ceramide5.6–714 ngNot specified> 0.99[1]
C24:0 Ceramide0.08–16 µg/mLHuman PlasmaNot specified[4][5]
C24 Ceramide0.05–50 ng/mLMammalian Cell Lysates> 0.999[6]
C24:0 CeramideDynamic range of 3.125-400 ng/mLMice Serum> 0.99[7]

Experimental Protocols

A robust assessment of linearity and range requires a well-defined experimental protocol. Below is a typical workflow for C24 ceramide analysis using LC-MS/MS.

1. Sample Preparation (Lipid Extraction)

A common method for extracting lipids from biological samples is the Bligh and Dyer method.[1]

  • Objective: To efficiently extract ceramides and other lipids from the sample matrix while minimizing contamination.

  • Procedure:

    • Homogenize the biological sample (e.g., tissue, plasma, cells).

    • Add a mixture of chloroform (B151607) and methanol (B129727) to the homogenate.

    • After vortexing and centrifugation, the lipids, including ceramides, will be in the lower chloroform phase.

    • Collect the chloroform layer and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

For plasma samples, an additional silica (B1680970) gel column chromatography step may be necessary to isolate sphingolipids from other abundant lipids, which can improve sensitivity.[1]

2. Preparation of Calibration Standards and Quality Controls

  • Objective: To create a set of standards with known C24 ceramide concentrations to establish the calibration curve and quality control samples to validate the assay.

  • Procedure:

    • Prepare a stock solution of C24 ceramide standard in a suitable solvent (e.g., chloroform or ethanol).[1]

    • Perform serial dilutions of the stock solution to create a series of calibration standards covering the expected concentration range in the samples.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Due to the endogenous presence of ceramides in biological matrices, a surrogate matrix like 5% bovine serum albumin (BSA) in water can be used to prepare calibration standards.[4]

3. LC-MS/MS Analysis

  • Objective: To separate C24 ceramide from other lipids and accurately quantify it using mass spectrometry.

  • Typical Parameters:

    • Chromatography: Reversed-phase chromatography using a C8 or C18 column.[1]

    • Mobile Phases: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with formic acid).[1][4]

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[4]

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[4] The transition m/z 650.6 > 264.3 is often used for Cer d18:1/24:0.[8]

4. Data Analysis and Linearity Assessment

  • Objective: To construct a calibration curve and determine the linear range of the assay.

  • Procedure:

    • Integrate the peak areas of C24 ceramide and the internal standard (if used) for each calibration standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot the peak area ratio against the known concentration of the calibration standards.

    • Perform a linear regression analysis on the data points.

    • The linear range is the concentration range over which the regression analysis yields a high correlation coefficient (typically R² > 0.99) and the back-calculated concentrations of the standards are within an acceptable percentage of their nominal values (e.g., ±15%).[4]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in assessing the linearity and range of C24 ceramide analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction DriedExtract Dried Lipid Extract Extraction->DriedExtract Reconstitution Reconstitution DriedExtract->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC StdStock C24 Ceramide Stock Solution SerialDilution Serial Dilution StdStock->SerialDilution CalStandards Calibration Standards SerialDilution->CalStandards QC_Samples QC Samples SerialDilution->QC_Samples CalStandards->LC QC_Samples->LC MS Tandem Mass Spectrometry (Detection) LC->MS PeakIntegration Peak Area Integration MS->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Linearity Linearity & Range Assessment (R²) CalibrationCurve->Linearity

Caption: Experimental workflow for C24 ceramide analysis.

G cluster_pathway Ceramide Signaling Pathways Stress Cellular Stress (e.g., DNA damage, ROS) DeNovo De Novo Synthesis Stress->DeNovo SM Sphingomyelin Hydrolysis Stress->SM Ceramide Ceramide DeNovo->Ceramide SM->Ceramide Salvage Salvage Pathway Salvage->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Senescence Senescence Ceramide->Senescence

Caption: Simplified ceramide signaling pathways.

References

A Guide to Inter-Laboratory Comparison of Ceramide Measurements: Evaluating Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of ceramides (B1148491) is paramount for advancing our understanding of their roles in cellular signaling and disease pathogenesis. This guide provides an objective comparison of the primary analytical methods for ceramide quantification, supported by experimental data from inter-laboratory studies. Detailed experimental protocols and visual workflows are included to aid in the selection of the most appropriate methodology and to promote the harmonization of ceramide measurements across different laboratories.

Ceramides are a class of bioactive sphingolipids central to various cellular processes, including apoptosis, cell proliferation, and stress responses. Consequently, dysregulation of ceramide metabolism has been implicated in numerous diseases, such as diabetes, cardiovascular disease, and cancer. The burgeoning interest in ceramides as potential biomarkers and therapeutic targets underscores the necessity for reliable and standardized measurement techniques. This guide focuses on the most prominent analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Performance of Ceramide Measurement Platforms

The selection of an analytical platform significantly influences the precision, specificity, and reproducibility of ceramide measurements. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for ceramide quantification due to its high sensitivity and specificity.[1][2] An extensive inter-laboratory study involving 34 laboratories from 19 countries provided a robust assessment of the reproducibility of LC-MS/MS for measuring four clinically relevant ceramide species in human plasma (NIST SRM 1950).[2][3] This study highlighted the critical importance of using authentic labeled synthetic standards for calibration to minimize inter-laboratory variability.[2]

The following table summarizes the performance characteristics of a validated LC-ESI-MS/MS method for the quantification of various ceramide species in biological samples.[4]

Ceramide SpeciesLinearity (pg/mL)Limit of Detection (LOD) (pg/mL)Limit of Quantification (LOQ) (pg/mL)Intra-assay CV (%)Inter-assay CV (%)Recovery (%)
C14:05-505100.2-3.30.2-7.378-91 (Plasma)
C16:05-505100.2-3.30.2-7.370-99 (Liver)
C18:15-505100.2-3.30.2-7.371-95 (Muscle)
C18:05-505100.2-3.30.2-7.3
C20:05-505100.2-3.30.2-7.3
C24:15-505100.2-3.30.2-7.3
C24:05-505100.2-3.30.2-7.3

Data extracted from a study by Kasumov et al.[4] The method was found to be linear, accurate, and precise.

A comparison of different analytical methodologies, specifically RF-MS and LC-MS/MS, for measuring four key ceramides in human blood plasma showed a high correlation (R² = 0.991 to 0.998), indicating good agreement between the methods.[5]

Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of fragmented molecules.High sensitivity and specificity, allows for quantification of individual ceramide species, suitable for lipidomic profiling.[1]High cost of instrumentation, requires skilled operators.
GC-MS Separation of volatile or derivatized compounds by gas chromatography followed by mass analysis.High sensitivity, well-suited for profiling fatty acid chain lengths of ceramides.[1]Requires derivatization of ceramides, which can introduce variability.
HPLC Separation of compounds based on their interactions with a stationary phase under high pressure.Good resolution for separating ceramides from other lipids.[1]Lacks the sensitivity of MS-based methods for low-concentration samples.[1]
ELISA Uses antibodies to specifically bind to ceramide species, followed by a colorimetric or fluorescent readout.High-throughput, easy to use with commercially available kits.[1]Less comprehensive than MS-based methods, may have cross-reactivity issues.
TLC Separation of lipids on a solid support coated with a thin layer of silica (B1680970).Simple and inexpensive.[1]Primarily qualitative or semi-quantitative, lower resolution than other chromatographic methods.

Experimental Protocols

Key Experiment: Quantification of Ceramides by LC-MS/MS

This protocol provides a general overview of a common method for quantifying ceramides in biological samples.

1. Sample Preparation (Human Plasma): [4]

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add internal standards (e.g., 50 ng of C17 and 100 ng of C25 ceramides).

  • Extract lipids using a chloroform (B151607)/methanol mixture (1:2, v/v) according to the Bligh and Dyer method.

  • Separate the phases by adding chloroform and water.

  • Collect the lower organic phase and re-extract the remaining aqueous phase with chloroform.

  • Isolate sphingolipids from the pooled organic extracts using silica gel column chromatography.

  • Dry the purified lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Separation: [4][6]

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of solvents such as methanol, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid is typically employed.

  • Flow Rate: Generally in the range of 0.3-0.5 mL/min.

  • Injection Volume: Typically 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS) Analysis: [4][5]

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is common.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each ceramide species and their corresponding internal standards.

  • Data Analysis: The concentration of each ceramide is determined by calculating the peak area ratio of the analyte to its internal standard and comparing this to a calibration curve generated using certified reference materials.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context of ceramides, the following diagrams have been generated using the DOT language.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Isolate Isolate Sphingolipids (e.g., SPE) Extract->Isolate Dry Dry Down & Reconstitute Isolate->Dry LC Liquid Chromatography (Separation) Dry->LC MS1 Mass Spectrometry (Precursor Ion Selection) LC->MS1 MS2 Tandem MS (Fragmentation & Product Ion Detection) MS1->MS2 Integrate Peak Integration MS2->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Figure 1. General experimental workflow for ceramide measurement by LC-MS/MS.

G cluster_synthesis De Novo Synthesis Pathway cluster_breakdown Catabolic Pathway cluster_complex Complex Sphingolipids Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT KDS 3-Ketodihydrosphingosine SPT->KDS KSR 3-KDS Reductase DHS Dihydrosphingosine KSR->DHS CerS Ceramide Synthase DHCer Dihydroceramide CerS->DHCer DES Dihydroceramide Desaturase Cer Ceramide DES->Cer KDS->KSR DHS->CerS DHCer->DES CDase Ceramidase Cer->CDase SM_Synthase SM Synthase Cer->SM_Synthase GCS Glucosylceramide Synthase Cer->GCS Sph Sphingosine CDase->Sph SphK Sphingosine Kinase Sph->SphK S1P Sphingosine-1-Phosphate SphK->S1P SM Sphingomyelin SM_Synthase->SM GlcCer Glucosylceramide GCS->GlcCer

Figure 2. Simplified signaling pathway of ceramide metabolism.

References

C24-Ceramide-d7 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the choice of an internal standard is a critical decision that profoundly impacts the accuracy and reliability of quantitative data. This guide provides an objective, data-driven comparison of C24-Ceramide-d7 and other common internal standards, offering insights into their performance supported by experimental evidence.

Internal standards are indispensable in mass spectrometry-based quantification to correct for variations inherent in the analytical workflow, from sample preparation to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by potential errors. In lipidomics, the primary choices for internal standards fall into two categories: stable isotope-labeled lipids, such as deuterated ceramides (B1148491), and structurally related but non-endogenous lipids, like odd-chain ceramides.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards like this compound, are widely regarded as the "gold standard" for quantitative bioanalysis.[1] By replacing some hydrogen atoms with deuterium, these standards are chemically and physically almost identical to their endogenous counterparts. This near-identity allows them to co-elute during liquid chromatography and experience virtually identical ionization efficiencies, providing superior correction for matrix effects and improving the accuracy and precision of quantification.[2]

Performance Comparison of Ceramide Internal Standards

The selection of an internal standard has a significant impact on assay performance. While this compound is highly specific for the quantification of C24-Ceramide, other standards such as odd-chain ceramides (e.g., C17-Ceramide, C25-Ceramide) are also utilized, particularly for broader ceramide panels. The following table summarizes key performance metrics from validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Internal StandardTarget AnalytesMatrixIntra-assay Precision (%CV)Inter-assay Precision (%CV)Linearity (R²)Recovery (%)Reference
d7-Ceramide Mix (including this compound) Corresponding endogenous ceramidesHuman Plasma≤ 4.2%< 14%> 0.99Not Specified[3][4]
C17-Ceramide & C25-Ceramide C14 to C24:1 CeramidesHuman Plasma, Rat Liver & Muscle0.2 - 3.3%0.2 - 7.3%> 0.9970 - 99%[5]

Note: The data presented is derived from different studies and direct comparison should be made with caution due to variations in experimental conditions.

The data consistently demonstrates that stable isotope-labeled internal standards provide a high degree of accuracy and precision for ceramide quantification. The use of a corresponding deuterated standard for each analyte, such as this compound for C24-Ceramide, allows for excellent linearity and effectively corrects for analytical variability.[3][4] While odd-chain ceramides can also yield high precision, their recovery rates may vary more, and they may not perfectly mimic the behavior of all endogenous ceramides across a panel due to differences in acyl chain length.[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating reliable and reproducible lipidomics data. Below are representative protocols for lipid extraction and LC-MS/MS analysis using either deuterated or odd-chain ceramide internal standards.

Protocol 1: Ceramide Quantification using d7-Ceramide Internal Standards

This protocol is adapted from a validated method for the analysis of ceramides in human plasma.[1]

1. Sample Preparation and Lipid Extraction:

  • To 10 µL of plasma, add 10 µL of a methanolic solution containing the d7-ceramide internal standard mix (including this compound).

  • Add 200 µL of a precipitation solvent (e.g., isopropanol) and vortex thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes to pellet proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column with a suitable gradient elution.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each ceramide and its corresponding deuterated internal standard.

Protocol 2: Ceramide Quantification using Odd-Chain Ceramide Internal Standards

This protocol is based on a method for the analysis of ceramides in biological samples.[5]

1. Sample Preparation and Lipid Extraction (Bligh-Dyer Method):

  • To 100 µL of plasma or homogenized tissue, add a known amount of C17-Ceramide and C25-Ceramide internal standards in ethanol.

  • Add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) and vortex.

  • Add chloroform and water, vortex, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the lipid extract for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a C18 reversed-phase column.

    • Mobile Phase A: Methanol/Water/Formic Acid (50:49:1, v/v/v) with 5 mM ammonium formate.

    • Mobile Phase B: Methanol/Formic Acid (99:1, v/v) with 5 mM ammonium formate.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ESI mode with MRM for quantification.

Visualization of Ceramide's Role and Analytical Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

High-level workflow for ceramide quantification using LC-MS/MS.

Ceramides are key signaling molecules involved in various cellular processes, including apoptosis (programmed cell death).

Stress Stimuli Stress Stimuli Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase activates Ceramide Ceramide Sphingomyelinase->Ceramide generates Caspase Cascade Caspase Cascade Ceramide->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Ceramide's role in the cellular stress-induced apoptosis pathway.

Conclusion

The selection of an internal standard is a cornerstone of robust quantitative lipidomics. Deuterated standards, such as this compound, are rightfully considered the gold standard, offering the most accurate correction for analytical variability, particularly matrix effects. Their use is strongly recommended for assays requiring the highest level of accuracy and precision, such as in clinical research and drug development. However, odd-chain lipid standards can be a viable alternative, especially in large-scale discovery studies, provided that the method is thoroughly validated to account for potential differences in analytical behavior compared to the endogenous lipids of interest.

References

A Head-to-Head Comparison: C24-Ceramide-d7 vs. 13C-Labeled Ceramide Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In the realm of mass spectrometry-based lipidomics, stable isotope-labeled internal standards are the gold standard for correcting analytical variability. This guide provides an objective comparison of two common types of stable isotope-labeled standards for C24-Ceramide: the deuterium-labeled C24-Ceramide-d7 and carbon-13 (¹³C)-labeled ceramide standards. This comparison is supported by published experimental data and established principles of stable isotope dilution mass spectrometry.

Data Presentation: A Quantitative Comparison

The selection between a deuterium-labeled and a ¹³C-labeled internal standard can profoundly impact the accuracy and precision of quantitative data, primarily due to differences in chromatographic behavior and the potential for isotopic effects. The following table summarizes the key performance characteristics of this compound versus a ¹³C-labeled C24-Ceramide standard.

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled C24-Ceramide
Chromatographic Co-elution May exhibit a slight retention time shift (typically elutes earlier) compared to the unlabeled analyte due to the deuterium (B1214612) isotope effect.Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on chromatographic behavior.
Matrix Effect Compensation The potential for a retention time shift can lead to incomplete compensation for matrix effects, as the standard and analyte may experience different degrees of ion suppression or enhancement if the matrix composition changes across the chromatographic peak.Provides the most accurate compensation for matrix effects due to identical elution profiles, ensuring that the standard and analyte are subjected to the same matrix environment in the ion source.
Isotopic Stability Deuterium labels can be susceptible to back-exchange with hydrogen atoms, particularly at exchangeable positions (e.g., on hydroxyl or amine groups), which can compromise quantification. However, labeling on the acyl chain, as is common, is generally stable.¹³C labels are incorporated into the carbon backbone of the molecule and are not subject to exchange, ensuring high isotopic stability throughout sample preparation and analysis.
Cost-Effectiveness Generally more cost-effective to synthesize compared to their ¹³C-labeled counterparts.Typically more expensive to produce due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes.
Accuracy & Precision A validated LC-MS/MS method for C24:0-Ceramide using a deuterated internal standard ([²H₄]Cer(24:0)) demonstrated excellent performance with intra-run accuracy between -1.0% and 4.1% relative error (%RE) and precision between 2.8% and 3.4% coefficient of variation (%CV) at the lower limit of quantification (LLOQ).[1] Inter-run accuracy and precision were 1.3% RE and 3.6% CV, respectively.[1]While specific comparative data for C24-Ceramide is not available, ¹³C-labeled standards are widely recognized as providing the highest level of accuracy and precision, particularly in complex biological matrices where matrix effects are a significant concern. The use of ¹³C-labeled internal standards in lipidomics has been shown to significantly reduce the coefficient of variation compared to deuterated standards.
Linear Dynamic Range A validated method for C24:0-Ceramide using a deuterated standard showed a linear dynamic range of 0.08–16 µg/ml in human plasma.[1]Expected to have a comparable or superior linear dynamic range due to more accurate correction at the extremes of concentration.
Lower Limit of Quantification (LLOQ) The LLOQ for C24:0-Ceramide was established at 0.08 µg/ml in human plasma using a deuterated internal standard.[1]Expected to be similar to or slightly better than that achieved with a deuterated standard, depending on the noise level and the consistency of the matrix effect at low concentrations.

Experimental Protocols

The following is a generalized protocol for the quantification of C24-Ceramide in a biological matrix (e.g., plasma, tissue homogenate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.

Sample Preparation and Lipid Extraction:
  • To a known amount of sample (e.g., 50 µL of plasma or homogenized tissue), add a known amount of the internal standard (this compound or ¹³C-labeled C24-Ceramide).

  • Add 400 µL of a protein precipitation solution, such as an isopropanol-chloroform mixture (9:1 v/v).[1]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 3000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant containing the lipid extract to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis:
  • Liquid Chromatography (LC):

    • Column: A C18 or C6-phenyl reversed-phase column is typically used for ceramide separation (e.g., Phenomenex Gemini C6-phenyl, 2 x 50 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in isopropanol.[1]

    • Gradient: A step or linear gradient is employed to separate the ceramides (B1148491). For example, a step gradient could be: 65% B for 0.5 min, then ramp to 90% B over 1.5 min, then to 100% B, hold, and re-equilibrate.[1]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[1]

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the endogenous C24-Ceramide and the stable isotope-labeled internal standard. For C24:0-Ceramide, a common transition is m/z 650.6 → 264.3. The corresponding deuterated or ¹³C-labeled standard will have a higher m/z for the precursor ion.

Data Analysis:
  • Integrate the peak areas for both the analyte (C24-Ceramide) and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratios of known concentrations of unlabeled C24-Ceramide standards (spiked with a constant amount of the internal standard) against their concentrations.

  • Determine the concentration of C24-Ceramide in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization

G cluster_0 De Novo Synthesis Pathway cluster_1 Salvage Pathway Serine Serine SPT SPT Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine Dihydroceramide Dihydroceramide 3-Ketosphinganine->Dihydroceramide Acyl-CoA CerS CerS CerS->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DES DES DES Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Hydrolysis Ceramide_salvage Ceramide Sphingosine->Ceramide_salvage Acyl-CoA CerS_salvage CerS CerS_salvage->Ceramide_salvage G Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or 13C-C24-Ceramide) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Isopropanol/Chloroform) Add_IS->Protein_Precipitation Centrifugation Centrifugation (3000 x g, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

References

A Researcher's Guide to Ceramide Analysis: Comparing NIST SRM 1950 and Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of ceramides (B1148491) is paramount to advancing our understanding of their role in cellular signaling and various disease states. This guide provides an objective comparison of analytical methodologies for ceramide analysis, with a focus on the utility of NIST Standard Reference Material (SRM) 1950. We present supporting experimental data, detailed protocols, and visual representations of key biological pathways to inform the selection of the most appropriate analytical strategy for your research needs.

Ceramides are a class of bioactive lipids integral to cellular processes such as apoptosis, proliferation, and stress responses. Their dysregulation has been implicated in numerous diseases, including diabetes, cardiovascular disease, and cancer. Consequently, robust and reproducible methods for ceramide measurement are crucial for biomarker discovery and therapeutic development. This guide compares the gold-standard technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with Enzyme-Linked Immunosorbent Assay (ELISA) and discusses the critical role of reference materials in ensuring data quality and comparability.

Quantitative Performance: NIST SRM 1950 as a Benchmark

NIST SRM 1950 "Metabolites in Frozen Human Plasma" is a widely used reference material for assessing the accuracy and comparability of analytical methods for various metabolites, including ceramides.[1][2] An extensive inter-laboratory study involving 34 laboratories from 19 countries has provided consensus values for four clinically relevant ceramide species in this material, highlighting the importance of using authentic labeled synthetic standards for calibration to minimize variability.[3][4][5]

Below is a summary of the consensus concentrations for these four ceramides in NIST SRM 1950, providing a benchmark for laboratories to validate their own methods.

Ceramide SpeciesConsensus Concentration (µmol/L)Inter-laboratory CV (%)
Cer(d18:1/16:0)0.244 ± 0.006< 14
Cer(d18:1/18:0)0.0835 ± 0.0017< 14
Cer(d18:1/24:0)2.42 ± 0.04< 14
Cer(d18:1/24:1)0.855 ± 0.013< 14

Table 1: Consensus concentrations of four ceramide species in NIST SRM 1950 determined by an inter-laboratory comparison study.[6] Values are presented as mean ± SEM. The inter-laboratory coefficient of variation (CV) was less than 14% for all four ceramides when using authentic labeled standards for calibration.[3][6]

Comparison of Analytical Methodologies

The two primary methods for ceramide quantification are LC-MS/MS and ELISA. Each offers distinct advantages and limitations.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratioAntibody-based specific binding and colorimetric detection
Specificity High; can distinguish between different ceramide speciesVariable; depends on antibody specificity, may have cross-reactivity
Sensitivity High; can detect low abundance speciesModerate to high, depending on the kit
Multiplexing Can measure multiple ceramide species simultaneouslyTypically measures total ceramides or a specific ceramide
Throughput Moderate to high, with modern UPLC systemsHigh; suitable for screening large numbers of samples
Cost per Sample HigherLower
Instrumentation Requires specialized and expensive equipmentRequires a standard microplate reader
Reference Standard NIST SRM 1950, synthetic standardsCalibrators provided in the kit

Table 2: Comparison of LC-MS/MS and ELISA for ceramide analysis.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible ceramide analysis. Below are representative protocols for LC-MS/MS and ELISA.

High-Throughput LC-MS/MS Method for Ceramide Quantification in Human Serum

This method is designed for the parallel quantification of multiple ceramides and dihydroceramides in human serum with a short run time.[7][8]

1. Sample Preparation (Protein Precipitation): [7]

  • To 10 µL of serum, add 200 µL of an internal standard working solution (containing stable isotope-labeled ceramides in an organic solvent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer 180 µL of the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis: [8]

  • LC Column: ACE Excel SuperC18 (1.7 µm, 100 mm × 2.1 mm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and 2-propanol (1:1) containing 10 mM ammonium (B1175870) bicarbonate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Run Time: 5 minutes.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each ceramide and internal standard.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared using certified reference materials.

General Protocol for Competitive ELISA for Ceramide Measurement

This protocol outlines the general steps for a competitive ELISA to determine ceramide concentrations in biological samples.[9][10]

1. Reagent Preparation:

  • Prepare all reagents, standards, and samples as directed in the kit manual.

2. Assay Procedure:

  • Add 50 µL of standard or sample to the appropriate wells of the microplate pre-coated with a ceramide antigen.

  • Immediately add 50 µL of biotinylated anti-ceramide antibody to each well.

  • Incubate for 45 minutes at 37°C.

  • Wash the plate multiple times with the provided wash buffer.

  • Add 100 µL of HRP-streptavidin conjugate to each well and incubate for 30 minutes at 37°C.

  • Wash the plate again to remove unbound conjugate.

  • Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

3. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of ceramide in the sample.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of ceramide in the samples by interpolating their absorbance values from the standard curve.

Ceramide Signaling Pathways

Ceramides are central signaling molecules in various cellular processes. Understanding these pathways is crucial for interpreting the biological significance of changes in ceramide levels.

Ceramide_Apoptosis_Pathway Stress Stress Stimuli (e.g., TNF-α, FasL, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates Akt Akt (Survival Pathway) PP2A->Akt dephosphorylates (inactivates) Bad Bad Akt->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Mitochondria Mitochondria Bcl2->Mitochondria stabilizes Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c which activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Ceramide-mediated apoptosis signaling pathway.

Ceramide_Insulin_Resistance_Pathway Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS phosphorylates PI3K PI3-Kinase (PI3K) IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Ceramide Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates PKCzeta atypical Protein Kinase C ζ (PKCζ) Ceramide->PKCzeta activates PP2A->Akt dephosphorylates (inhibits) PKCzeta->Akt inhibits

Caption: Ceramide's role in inducing insulin resistance.

Conclusion

The accurate quantification of ceramides is essential for advancing our understanding of their roles in health and disease. The use of NIST SRM 1950 provides a valuable tool for method validation and ensures the comparability of data across different laboratories.[11] While LC-MS/MS is considered the gold standard for its specificity and multiplexing capabilities, ELISA offers a high-throughput alternative for screening purposes. The choice of methodology should be guided by the specific research question, the required level of detail, and the available resources. By employing well-validated methods and appropriate reference materials, researchers can generate high-quality, reproducible data, paving the way for new discoveries in the field of lipidomics.

References

Evaluating C24-Ceramide-d7: A Performance Guide for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the field of lipidomics, the precise and accurate quantification of bioactive lipids is paramount for understanding their roles in health and disease. Ceramides (B1148491), a class of sphingolipids, are central signaling molecules implicated in a wide array of cellular processes, including inflammation, apoptosis, and insulin (B600854) resistance.[1][2] Among these, very-long-chain ceramides like C24-ceramide are of significant interest. The gold standard for their quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of stable isotope-labeled internal standards for accuracy.[1][2]

This guide provides an objective evaluation of C24-Ceramide-d7, a deuterated internal standard, assessing its performance across different biological matrices. We will compare its utility with alternative standards and provide the detailed experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Performance Benchmarks: Linearity, Recovery, and Sensitivity

The ideal internal standard should closely mimic the behavior of the endogenous analyte throughout sample preparation and analysis, correcting for variability in extraction efficiency and instrument response.[3][4] this compound, being chemically identical to its endogenous counterpart apart from its isotopic labeling, is considered a superior choice for achieving robust and reproducible results.[4][5]

Data Presentation

Below are tables summarizing the quantitative performance of methods utilizing this compound and other common internal standards for ceramide analysis.

Table 1: Comparison of Linearity for Ceramide Quantification

Internal StandardAnalyte(s)MatrixLinearity (R²)Reference(s)
d7-Ceramide Mix (including C24-d7) C16:0, C18:0, C24:0, C24:1 CeramidesHuman Plasma> 0.99[3][6][7]
This compound C24:0 CeramideHuman Plasma> 0.99 (Linear range: 0.08–16 µg/ml)[8]
C17 & C25 Ceramides C14 to C24:1 CeramidesHuman Plasma, Rat TissuesMethod validated for linearity[9]
C17 Ceramide C18 CeramideMammalian Cells0.9976[1]

Table 2: Comparison of Recovery and LLOQ for Ceramide Quantification

Internal Standard TypeMatrixRecovery Rate (%)LLOQ (for C24:0 Ceramide)Reference(s)
Deuterated (d7/d4) Standards Human Plasma109 - 114%0.08 µg/ml[8]
d7-Ceramide Mix Human Plasma98 - 109%Not Specified[3]
Odd-Chain (C17 & C25) Human Plasma78 - 91%Not Specified[9]
Odd-Chain (C17 & C25) Rat Liver & Muscle70 - 99%Not Specified[9]

As the data indicates, methods employing deuterated internal standards like this compound consistently demonstrate excellent linearity and high recovery rates across various matrices. While odd-chain ceramides are a viable and more cost-effective alternative, their extraction efficiency and ionization response may not perfectly match the endogenous even-chain ceramides, potentially impacting accuracy.[4]

Experimental Protocols

Detailed and validated methodologies are crucial for reproducible results. The following sections outline common protocols for the quantification of ceramides using this compound.

Lipid Extraction from Biological Matrices

A robust extraction method is the foundation of any quantitative lipidomics workflow. The choice of method depends on the sample matrix.

Method 1: Protein Precipitation (for Plasma/Serum) [7][8]

  • Sample Preparation: Thaw 10-50 µL of plasma or serum on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution (often in a cocktail with other deuterated ceramides) to each sample.[2][6]

  • Precipitation: Add 200-400 µL of a cold organic solvent (e.g., isopropanol, or a butanol/methanol (B129727) mixture) to precipitate proteins.[6][8]

  • Incubation & Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube or well.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the dried lipid extract in an appropriate solvent mixture for LC-MS/MS analysis (e.g., Methanol/Isopropanol).

Method 2: Bligh and Dyer Extraction (for Tissues) [1][9]

  • Sample Homogenization: Homogenize a known weight of tissue (e.g., ~20 mg) in a suitable buffer.[10]

  • Internal Standard Spiking: Add the this compound internal standard solution to the homogenate.

  • Solvent Addition: Add a mixture of chloroform (B151607) and methanol (typically 1:2 v/v) to the sample, followed by vortexing to create a single-phase system.

  • Phase Separation: Add chloroform and water to induce phase separation. Vortex and centrifuge to separate the organic (lower) and aqueous (upper) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract as described in the protein precipitation method.

LC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with tandem mass spectrometry is the analytical core of the quantification process.

  • Chromatographic Separation:

    • Column: A C18 or C8 reverse-phase column is typically used for separation.[6][9]

    • Mobile Phases: A gradient of two mobile phases is common. For example:

    • Flow Rate: A typical flow rate is between 0.3 - 0.4 mL/min.[3]

  • Mass Spectrometry Detection:

    • Ionization: Positive electrospray ionization (ESI+) is generally used.[3][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[6]

      • Endogenous C24:0 Ceramide: m/z 650.6 → 264.3[6]

      • This compound: m/z 657.6 → 271.3[6]

Mandatory Visualizations

Diagrams help to conceptualize complex biological pathways and experimental procedures. The following are generated using Graphviz (DOT language) as specified.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma or Tissue Homogenate Spike Spike with this compound (Internal Standard) Plasma->Spike Extract Lipid Extraction (e.g., Protein Precipitation or Bligh & Dyer) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC LC Separation (C18 Reverse Phase) Dry->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Quant Quantification (Peak Area Ratio of Endogenous Ceramide to This compound) MS->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for ceramide quantification using LC-MS/MS.

G Stress Cellular Stress (TNF-α, FasL, etc.) SM_path Sphingomyelin Hydrolysis (via SMase) Stress->SM_path activates DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) Ceramide Ceramide (e.g., C24-Ceramide) DeNovo->Ceramide SM_path->Ceramide Salvage Salvage Pathway (from Sphingosine) Salvage->Ceramide PP Activates Protein Phosphatases (PP1, PP2A) Ceramide->PP PKC Activates Protein Kinases (PKCζ) Ceramide->PKC Apoptosis Apoptosis PP->Apoptosis Insulin Insulin Resistance PKC->Insulin Inflammation Inflammation PKC->Inflammation

Caption: Simplified overview of ceramide generation and signaling pathways.

Conclusion

The experimental evidence strongly supports the use of this compound as a robust and reliable internal standard for the quantification of very-long-chain ceramides in a variety of biological matrices. Its chemical similarity to the endogenous analyte ensures high accuracy and precision, reflected in excellent linearity and recovery rates reported in numerous validated methods.[3][6][8] While alternative standards like odd-chain ceramides exist, deuterated standards represent the gold standard for minimizing analytical variability. For researchers aiming to achieve the highest quality data in studies of metabolic disease, cardiovascular risk, and other areas where ceramide signaling is critical, this compound is an exemplary choice.

References

The Gold Standard of Quantification: A Comparative Guide to C24-Ceramide-d7 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive lipids is paramount to advancing our understanding of cellular processes and disease pathogenesis. Among these lipids, ceramides (B1148491), and particularly C24-ceramide, have garnered significant attention for their roles in cell signaling pathways governing apoptosis, inflammation, and insulin (B600854) resistance. The analytical method of choice for this task is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique whose reliability is critically dependent on the use of appropriate internal standards. This guide provides an objective comparison of the quantitative accuracy of C24-Ceramide-d7 against other commonly used standards, supported by experimental data, to inform the selection of the most suitable standard for robust and reproducible results.

The ideal internal standard should perfectly mimic the behavior of the analyte of interest throughout the entire analytical workflow, from extraction and chromatographic separation to ionization and detection, without being naturally present in the sample. This ensures that any sample loss or variation in instrument response is accounted for, leading to highly accurate and precise measurements. In the realm of ceramide quantification, the two main classes of internal standards employed are stable isotope-labeled (SIL) standards, such as this compound, and non-physiological, odd-chain standards like C17-Ceramide and C25-Ceramide.

Quantitative Performance: A Head-to-Head Comparison

The choice of internal standard significantly impacts the quantitative performance of an LC-MS/MS assay. Stable isotope-labeled standards are widely considered the "gold standard" due to their near-identical physicochemical properties to the endogenous analytes.[1] This structural similarity ensures they co-elute chromatographically and exhibit very similar ionization efficiencies, providing the most accurate correction for analytical variability.[2]

The following table summarizes key performance metrics from validated LC-MS/MS methods for ceramide quantification, highlighting the performance of different internal standards.

Internal StandardTarget AnalytesBiological MatrixAccuracy (% Bias)Precision (% RSD)Linearity (R²)Recovery (%)Reference
d7-Ceramide Mix (including this compound) Corresponding endogenous ceramides (C16:0, C18:0, C24:0, C24:1)Human Plasma<15%0.8-6.8%>0.9998-109%[2]
C17-Ceramide C14 to C24:1 CeramidesHuman PlasmaNot Specified<15% (Intra-assay)>0.9978-91%[2][3]
C17 & C25 Ceramides C14 to C24:1 CeramidesRat Liver & MuscleNot Specified<15% (Intra-assay)>0.9970-99%[2][3]

As the data indicates, methods employing a cocktail of deuterated ceramide standards, including this compound, consistently demonstrate excellent accuracy, high precision, and exceptional recovery rates.[2] While odd-chain standards like C17 and C25-ceramide can provide acceptable linearity and precision, their recovery rates can be lower and more variable, likely due to differences in their physicochemical properties compared to the even-chain ceramides being quantified.[2][3]

The Advantage of Deuteration

The superior performance of this compound and other SIL standards stems from fundamental principles of analytical chemistry. By incorporating stable heavy isotopes (in this case, deuterium), the mass of the standard is shifted without significantly altering its chemical properties. This allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, while ensuring that both molecules behave almost identically during sample processing and analysis. This near-perfect chemical mimicry is the key to correcting for matrix effects and other sources of analytical variability with the highest degree of accuracy.

Experimental Protocols: A Detailed Look

Reproducible and reliable data begins with a well-defined experimental protocol. Below are detailed methodologies for the quantification of ceramides using LC-MS/MS with a focus on the use of this compound as an internal standard.

Lipid Extraction from Plasma

This protocol is a common method for extracting ceramides from plasma samples.

  • Sample Preparation: To 50 μl of plasma, add a known amount of the internal standard mixture containing this compound.

  • Lipid Extraction: Perform a Bligh and Dyer extraction by adding a 2:1:0.8 mixture of chloroform:methanol:water. Vortex thoroughly and centrifuge to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/isopropanol.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for ceramide analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase A: Water with 0.2% formic acid.[3]

    • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.[3]

    • Gradient: A gradient from 50% B to 100% B over several minutes is used to separate the different ceramide species.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in the positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each ceramide and its corresponding deuterated internal standard. For C24-Ceramide, a common transition is monitored, while for this compound, the precursor and/or product ion mass will be shifted by 7 Da.

C24-Ceramide in Cellular Signaling

C24-ceramide is not merely a structural lipid; it is a critical signaling molecule involved in various cellular processes, most notably in the induction of apoptosis (programmed cell death). Understanding its role is crucial for drug development targeting these pathways.

Ceramide_Signaling C24-Ceramide in Stress-Induced Apoptosis Stress Cellular Stress (e.g., Chemotherapy, Radiation) CerS Ceramide Synthase Stress->CerS activates C24_Cer C24-Ceramide CerS->C24_Cer synthesizes Mitochondria Mitochondria C24_Cer->Mitochondria targets Apoptosis Apoptosis Mitochondria->Apoptosis initiates

Caption: C24-Ceramide's role in the cellular stress-induced apoptosis pathway.

Experimental Workflow for Ceramide Quantification

The entire process, from sample collection to data analysis, must be meticulously controlled to ensure high-quality, reproducible results.

LCMS_Workflow Workflow for Ceramide Quantification using LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Reconstitute Reconstitute Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: High-level workflow for ceramide quantification using LC-MS/MS.

References

A Comparative Guide to Analytical Method Validation: Adhering to Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the reliability and accuracy of analytical data is a cornerstone of pharmaceutical development and regulatory compliance. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. This guide offers a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—and details the experimental protocols for their validation in accordance with major regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are largely harmonized through the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).

Comparative Performance of Analytical Methods

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the requirements of the analysis. The following tables summarize the typical performance characteristics of HPLC, GC, and LC-MS across the core validation parameters.

Table 1: Comparison of HPLC, GC, and LC-MS for Key Validation Parameters

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Applicability Non-volatile, thermally unstable, and polar compounds.Volatile and thermally stable compounds.Wide range of compounds, particularly for bioanalysis.
Specificity Good; can be enhanced with diode-array detection (DAD).Good; relies on retention time and selective detectors.Excellent; provides mass-to-charge ratio for definitive identification.
Accuracy (% Recovery) Typically 98 - 102%[1]Typically 98 - 102%[2]Typically 85 - 115% for bioanalysis.
Precision (%RSD) Repeatability: ≤ 2%[1] Intermediate: ≤ 2%Repeatability: < 2%[2] Intermediate: < 3%[2]Repeatability: < 15% Intermediate: < 15%
Linearity (r²) ≥ 0.999[1]≥ 0.999[2]≥ 0.99
Limit of Detection (LOD) ~1-10 ng/mL[1]~0.1-1 ng/mL[1]~0.01 - 1 pg/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL[1]~0.5-5 ng/mL[1]~0.1 - 10 pg/mL
Robustness Generally robust to small changes in mobile phase, pH, and temperature.Sensitive to changes in flow rate, temperature, and column type.Robustness of chromatography is key; MS parameters are generally stable.

Experimental Protocols for Method Validation

Detailed below are the methodologies for assessing the key validation parameters as stipulated by regulatory guidelines.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.

Methodology:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to demonstrate that no interferences are present at the retention time of the analyte.

  • Placebo Analysis: For drug products, analyze a placebo formulation to ensure that excipients do not interfere with the analyte peak.

  • Spiked Sample Analysis: Spike the analyte into the sample matrix containing potential interferents (e.g., known impurities, degradation products) and demonstrate that the analyte peak is well-resolved from all other peaks.

  • Forced Degradation Studies (for stability-indicating methods): Subject the drug substance or product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to show that the analyte peak is resolved from all degradation product peaks.

Linearity and Range

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Methodology:

  • Preparation of Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte to cover the expected concentration range.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the mean response (e.g., peak area) against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.999.[1][2]

The Range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Methodology:

  • Preparation of Spiked Samples: Prepare samples by spiking a known amount of the analyte into the sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • Analysis: Analyze the spiked samples and a corresponding unspiked sample.

  • Calculation: Calculate the percent recovery of the analyte using the following formula: % Recovery = [(Measured Concentration - Unspiked Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria: The mean percent recovery should typically be within 98-102% for drug substance and drug product assays.[1]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Methodology:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤ 2%.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Methodology:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Analyze a series of blank samples and determine the standard deviation of the response.

    • Calculate the slope of the calibration curve from the linearity study.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Robustness

Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters.

Methodology:

  • Identify Critical Parameters: Identify method parameters that are susceptible to variation (e.g., pH of the mobile phase, column temperature, flow rate).

  • Introduce Variations: Deliberately vary these parameters within a realistic range (e.g., pH ± 0.2 units, temperature ± 5°C).

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, retention time) and the final results. The method is considered robust if the results remain within the acceptance criteria under these variations.

Visualizing the Method Validation Process

The following diagrams illustrate the workflow and logical connections within the method validation process.

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method & Instrument Define_ATP->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity_Range Linearity & Range Develop_Protocol->Linearity_Range Accuracy Accuracy Develop_Protocol->Accuracy Precision Precision Develop_Protocol->Precision LOD_LOQ LOD & LOQ Develop_Protocol->LOD_LOQ Robustness Robustness Develop_Protocol->Robustness Analyze_Data Analyze Data & Compare with Acceptance Criteria Specificity->Analyze_Data Linearity_Range->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: A typical workflow for analytical method validation.

ValidationParametersRelationship cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & Performance Parameters Accuracy Accuracy Precision Precision Linearity Linearity Range Range Linearity->Range defines LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of method validation parameters.

References

Assessing the Isotopic Contribution of C24-Ceramide-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipidomics and metabolic research, the precise quantification of bioactive lipids is paramount. C24-Ceramide (Lignoceroyl ceramide), a key very-long-chain sphingolipid, is implicated in numerous physiological and pathological processes, including skin barrier function and cardiovascular disease. Its accurate measurement often relies on stable isotope dilution mass spectrometry, for which C24-Ceramide-d7 serves as a widely utilized internal standard. This guide provides an objective comparison of this compound with alternative stable isotope-labeled standards, supported by experimental protocols and an exploration of its role in relevant signaling pathways.

Comparison of Stable Isotope-Labeled Ceramide Standards

The choice of an internal standard is a critical factor that influences the accuracy and precision of mass spectrometry-based quantification. While this compound is a prevalent choice, it is essential to consider its performance characteristics in comparison to other labeling strategies, primarily carbon-13 (¹³C) labeling.

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled C24-Ceramide
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)
Typical Labeling d7 on the sphingosine (B13886) backbone¹³C atoms incorporated into the acyl chain or sphingosine backbone
Chromatographic Co-elution May exhibit a slight retention time shift (isotopic effect), potentially eluting earlier than the native analyte.[1]Co-elutes perfectly with the unlabeled analyte due to the negligible effect of ¹³C on physicochemical properties.
Matrix Effect Compensation The potential for chromatographic separation from the analyte can lead to differential ion suppression or enhancement, impacting accuracy.Provides superior compensation for matrix effects due to identical elution and ionization behavior as the native analyte.
Isotopic Stability Deuterium labels on certain positions can be susceptible to back-exchange with protons from the solvent, compromising quantification.The carbon-13 label is highly stable and not prone to exchange under typical analytical conditions.
Cost-Effectiveness Generally more cost-effective and readily available due to simpler synthetic routes.Typically more expensive to synthesize.
Potential for Interference Natural abundance of isotopes in the analyte can contribute to the signal of the labeled standard, though this is usually minimal with a +7 Da shift.Minimal risk of isotopic interference from the native analyte.

Experimental Protocol: Quantification of C24-Ceramide using LC-MS/MS

This protocol provides a general framework for the quantification of C24-Ceramide in biological matrices using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction

  • To 50 µL of plasma or 100 µg of tissue homogenate, add a known amount of this compound internal standard.

  • Add 1 mL of a cold extraction solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Collect the lower organic phase.

  • Dry the organic extract under a stream of nitrogen gas.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Re-equilibrate at 80% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • C24-Ceramide (d18:1/24:0): Precursor ion (m/z) 650.6 → Product ion (m/z) 264.4[2]

      • This compound (d18:1-d7/24:0): Precursor ion (m/z) 657.6 → Product ion (m/z) 271.4[2]

3. Data Analysis

  • Integrate the peak areas for both the endogenous C24-Ceramide and the this compound internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of unlabeled C24-Ceramide standard spiked with a constant amount of the internal standard.

  • Determine the concentration of C24-Ceramide in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

C24-Ceramide Synthesis and Role in Cardiovascular Disease

Very-long-chain ceramides, including C24-Ceramide, are synthesized through a pathway involving Ceramide Synthase 2 (CerS2).[3][4] Dysregulation of this pathway has been linked to cardiovascular diseases.[3][4]

G C24-Ceramide Synthesis and Cardiovascular Impact cluster_synthesis De Novo Synthesis cluster_cardio Cardiovascular Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS2 C24-Ceramide C24-Ceramide Dihydroceramides->C24-Ceramide CerS2 CerS2 Lignoceroyl-CoA (C24:0) Lignoceroyl-CoA (C24:0) Lignoceroyl-CoA (C24:0)->Dihydroceramides CerS2 Increased C24-Ceramide Increased C24-Ceramide Altered Ca2+ Cycling Altered Ca2+ Cycling Increased C24-Ceramide->Altered Ca2+ Cycling Cardiomyocyte Apoptosis Cardiomyocyte Apoptosis Increased C24-Ceramide->Cardiomyocyte Apoptosis Cardiac Arrhythmia Cardiac Arrhythmia Altered Ca2+ Cycling->Cardiac Arrhythmia Heart Failure Heart Failure Cardiomyocyte Apoptosis->Heart Failure G C24-Ceramide in Skin Function cluster_synthesis VLCFA Synthesis cluster_signaling Keratinocyte Signaling Fatty Acid Precursors Fatty Acid Precursors Very-Long-Chain Fatty Acids (VLCFAs) Very-Long-Chain Fatty Acids (VLCFAs) Fatty Acid Precursors->Very-Long-Chain Fatty Acids (VLCFAs) ELOVL4 ELOVL4 ELOVL4 C24-Ceramide C24-Ceramide Very-Long-Chain Fatty Acids (VLCFAs)->C24-Ceramide PI3K/Akt Pathway PI3K/Akt Pathway C24-Ceramide->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway C24-Ceramide->MAPK/ERK Pathway Skin Barrier Integrity Skin Barrier Integrity C24-Ceramide->Skin Barrier Integrity Keratinocyte Proliferation Keratinocyte Proliferation PI3K/Akt Pathway->Keratinocyte Proliferation MAPK/ERK Pathway->Keratinocyte Proliferation G LC-MS/MS Workflow for C24-Ceramide Sample Collection\n(Plasma, Tissue) Sample Collection (Plasma, Tissue) Spiking with\nthis compound (IS) Spiking with This compound (IS) Sample Collection\n(Plasma, Tissue)->Spiking with\nthis compound (IS) Lipid Extraction\n(e.g., Chloroform/Methanol) Lipid Extraction (e.g., Chloroform/Methanol) Spiking with\nthis compound (IS)->Lipid Extraction\n(e.g., Chloroform/Methanol) Dry Down and\nReconstitution Dry Down and Reconstitution Lipid Extraction\n(e.g., Chloroform/Methanol)->Dry Down and\nReconstitution LC-MS/MS Analysis\n(C18, ESI+, MRM) LC-MS/MS Analysis (C18, ESI+, MRM) Dry Down and\nReconstitution->LC-MS/MS Analysis\n(C18, ESI+, MRM) Data Processing\n(Peak Integration) Data Processing (Peak Integration) LC-MS/MS Analysis\n(C18, ESI+, MRM)->Data Processing\n(Peak Integration) Quantification\n(Calibration Curve) Quantification (Calibration Curve) Data Processing\n(Peak Integration)->Quantification\n(Calibration Curve)

References

The Gold Standard of Quantification: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of analytical results obtained with and without a deuterated internal standard, supported by experimental data and detailed methodologies.

In the landscape of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for correcting analytical variability that can arise during sample preparation, injection, and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] While several types of internal standards exist, stable isotope-labeled internal standards (SIL-IS), most commonly deuterated standards, are widely recognized as the gold standard for achieving the highest levels of accuracy and precision in bioanalysis.[1][2]

Superior Performance with Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium (B1214612).[1] This near-identical nature allows them to co-elute with the analyte during chromatographic separation and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to a more accurate and precise quantification of the analyte.[3]

In contrast, analyses performed without an internal standard, or with a structural analogue (a molecule with a similar but not identical structure), are more susceptible to errors introduced by matrix effects and variations in sample preparation.[4]

Quantitative Data Comparison

The superior performance of deuterated internal standards is consistently demonstrated in experimental data, showcasing enhanced accuracy and precision. The following table summarizes the impact of internal standard selection on key bioanalytical validation parameters.

ParameterNo Internal StandardNon-Deuterated Internal Standard (Structural Analogue)Deuterated Internal Standard
Precision (%CV) 15-25%5-15%<5%
Accuracy (%Bias) ± 20-30%± 10-20%<10%
Matrix Effect High and VariableModerate and VariableMinimal to None

Note: The values presented are representative and can vary depending on the specific analyte, matrix, and analytical method.

As the data illustrates, the use of a deuterated internal standard consistently results in a lower coefficient of variation (%CV) for precision and a lower percentage of bias for accuracy, indicating a more reliable and reproducible assay.[2] The significantly lower matrix effect observed with the deuterated standard highlights its ability to compensate for variations in sample composition.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below is a representative protocol for a typical LC-MS/MS workflow comparing results with and without a deuterated internal standard.

Objective: To compare the accuracy and precision of the quantification of a target analyte in human plasma with no internal standard, a non-deuterated internal standard, and a deuterated internal standard.

Materials:

  • Human plasma (blank and spiked with the analyte)

  • Target analyte certified reference material

  • Deuterated internal standard of the target analyte

  • Non-deuterated (structural analogue) internal standard

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (protein precipitation solvent)

  • Methanol (reconstitution solvent)

  • LC-MS/MS system

Sample Preparation:

  • Sample Sets: Prepare three sets of calibration standards and quality control (QC) samples in human plasma.

  • Spiking:

    • Set 1 (No Internal Standard): Spike with the target analyte only.

    • Set 2 (Non-Deuterated IS): Spike with the target analyte and the non-deuterated internal standard at a fixed concentration.

    • Set 3 (Deuterated IS): Spike with the target analyte and the deuterated internal standard at a fixed concentration.

  • Protein Precipitation:

    • To 100 µL of each sample, add 300 µL of cold ACN with 0.1% formic acid.[3]

    • Vortex for 1 minute to precipitate proteins.[3]

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standards.[3]

Data Analysis:

  • Set 1 (No Internal Standard): Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • Set 2 (Non-Deuterated IS): Generate a calibration curve by plotting the ratio of the analyte peak area to the non-deuterated internal standard peak area against the analyte concentration.

  • Set 3 (Deuterated IS): Generate a calibration curve by plotting the ratio of the analyte peak area to the deuterated internal standard peak area against the analyte concentration.

  • Calculate Accuracy and Precision: Determine the concentrations of the QC samples using the respective calibration curves and calculate the accuracy (%bias) and precision (%CV).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_approaches Analytical Approaches p1 Spike Plasma Samples p2 Protein Precipitation p1->p2 no_is No Internal Standard analog_is Non-Deuterated IS deut_is Deuterated IS p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation p6->a1 a2 MS Detection a1->a2 d1 Peak Integration a2->d1 d2 Ratio Calculation (for IS) d1->d2 d3 Quantification d2->d3 d2->no_is Area vs. Conc. d2->analog_is Area Ratio vs. Conc. d2->deut_is Area Ratio vs. Conc.

Caption: Experimental workflow for comparing analytical approaches.

G cluster_sources Sources of Analytical Variability cluster_correction Correction Mechanism cluster_result Outcome v1 Sample Prep Loss v2 Injection Volume Variation v1->v2 analyte Analyte v1->analyte is Deuterated Internal Standard v1->is v3 Matrix Effects (Ion Suppression/Enhancement) v2->v3 v2->analyte v2->is v4 Instrument Response Fluctuation v3->v4 v3->analyte v3->is v4->analyte v4->is ratio Analyte / IS Ratio analyte->ratio is->ratio result Accurate & Precise Quantification ratio->result

Caption: How deuterated internal standards correct for variability.

Potential Considerations for Deuterated Standards

While deuterated internal standards are the preferred choice, there are some potential challenges to be aware of. In some cases, deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[5] If this separation is significant, the analyte and the internal standard may be affected differently by matrix effects, leading to inaccurate quantification.[1] Additionally, the stability of the deuterium label is crucial; loss of deuterium can compromise the accuracy of the results.[6]

Conclusion

The use of deuterated internal standards is strongly recommended by regulatory agencies and is scientifically proven to enhance the quality and reliability of bioanalytical data.[4] While alternatives exist, they come with inherent limitations that must be carefully considered and justified. By employing a rigorous validation process and leveraging the benefits of deuterated internal standards, researchers can ensure their analytical methods are robust, reproducible, and fit for purpose, ultimately leading to higher confidence in their quantitative results.

References

Determining the Limit of Detection for C24 Ceramide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for establishing the limit of detection (LOD) for C24 ceramide. The data and protocols presented are compiled from validated, peer-reviewed studies to assist researchers in selecting and implementing the most suitable method for their specific applications.

Data Presentation: Limit of Detection for C24 Ceramide

The following table summarizes the limit of detection (LOD) and lower limit of quantification (LLOQ) for C24 ceramide as reported in various studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical MethodAnalyteMatrixLODLLOQReference
LC-ESI-MS/MSC24 CeramidePlasma5–50 pg/mLNot specified[1]
LC-MS/MSCer(d18:1/24:0)SerumNot Specified5.00 nM[2]
LC-MS/MSCer(24:0)Human PlasmaNot Specified0.08 µg/mL[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of experimental results. Below are summaries of key experimental protocols for the quantification of C24 ceramide.

Method 1: LC-ESI-MS/MS for Broad Ceramide Species

This method is suitable for the simultaneous measurement of various ceramide species, including C24 ceramide, in biological samples.[1]

  • Sample Preparation (Plasma):

    • Plasma samples require isolation of sphingolipids using silica (B1680970) gel column chromatography prior to LC-ESI-MS/MS analysis.[1]

    • For tissue samples, a Bligh and Dyer extraction is employed.[1]

    • Non-physiological odd-chain ceramides (B1148491) (C17 and C25) are used as internal standards. C25 ceramide is specifically used for the quantification of C24 and C24:1 ceramides.[1]

  • Liquid Chromatography:

    • Reverse-phase High-Performance Liquid Chromatography (HPLC) is used for the separation of ceramide species.[1]

    • A C8 reverse-phase column is utilized.[1]

  • Mass Spectrometry:

    • Electrospray ionization (ESI) in the positive-ion mode is used.[1]

    • Multiple reaction monitoring (MRM) is employed to select both parent and characteristic daughter ions.[1]

    • The MS/MS transition for C24 ceramide is m/z 650→264.[1]

  • LOD/LOQ Determination:

    • The limit of detection (LOD) is defined as a signal-to-noise ratio of 3.[1]

    • The limit of quantification (LOQ) is defined as the lowest point on the calibration curve with a signal-to-noise ratio of 10.[1]

Method 2: High-Throughput LC-MS/MS

This validated method allows for the parallel quantification of 16 ceramides and 10 dihydroceramides in human serum within a 5-minute runtime.[2]

  • Sample Preparation:

    • A protein precipitation method is used for high-throughput sample preparation.[2]

    • Stable isotope-labeled ceramides are used as internal standards.[2]

  • Liquid Chromatography:

    • Reverse-phase isocratic elution is used for chromatographic separation.[2]

  • Mass Spectrometry:

    • Multiple Reaction Monitoring (MRM) is used for mass spectrometric detection.[2]

  • Assay Validation:

    • The assay was validated against FDA guidelines for LLOQ, linearity, precision, accuracy, extraction recovery, stability, and carryover.[2] The LLOQ was as low as 1 nM for some ceramides.[2]

Method 3: Validated LC-MS/MS for Very Long-Chain Ceramides

This sensitive and accurate high-throughput assay is designed for the determination of very long-chain ceramides, including C24:0, in human plasma.[3][4][5]

  • Sample Preparation:

    • Ceramides and their deuterated internal standards are extracted from plasma via protein precipitation.[3][4]

    • Due to the endogenous presence of C24:0 in plasma, 5% BSA in water is used to prepare calibration standards.[3]

  • Liquid Chromatography:

    • Chromatographic separation is achieved using HPLC.[3][4]

    • The total LC-MS/MS run time is 5 minutes.[3][4]

  • Mass Spectrometry:

    • Positive-ion electrospray mass spectrometry is used for ionization.[3][4]

    • Detection is performed by multiple reaction monitoring with a tandem mass spectrometer.[3][4]

  • LLOQ Determination:

    • The LLOQ for Cer(24:0) was established at 0.08 µg/mL, which was the lowest concentration in the standard curve.[3]

    • The intra-run precision at the LLOQ level was 2.8–3.4% CV, and the accuracy was -1.0–4.1% RE.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the determination of the limit of detection for C24 ceramide.

LOD_Workflow General Workflow for Establishing LOD of C24 Ceramide cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & LOD Calculation start Biological Sample (e.g., Plasma, Serum) extraction Lipid Extraction (e.g., Protein Precipitation, Bligh & Dyer) start->extraction is_spike Spike with Internal Standard (e.g., Deuterated C24 Ceramide) extraction->is_spike lc_sep LC Separation (Reverse Phase) is_spike->lc_sep ms_ion Mass Spectrometry (ESI+, MRM) lc_sep->ms_ion ms_detect Detection of C24 Ceramide and Internal Standard ms_ion->ms_detect peak_int Peak Integration & Ratio Calculation (Analyte/IS) ms_detect->peak_int cal_curve Generate Calibration Curve peak_int->cal_curve sn_ratio Determine Signal-to-Noise Ratio at Low Concentrations cal_curve->sn_ratio lod_calc Calculate LOD (S/N = 3) & LLOQ (S/N = 10) sn_ratio->lod_calc

Caption: General workflow for establishing the LOD of C24 Ceramide.

Ceramides are crucial bioactive lipids involved in various cellular signaling pathways, including apoptosis, cell cycle arrest, and inflammation. The accurate quantification of specific ceramide species like C24 is vital for understanding their role in health and disease.

Ceramide_Signaling Simplified Ceramide Signaling Pathway stress Cellular Stress (e.g., Cytokines, Chemotherapy) sphingomyelinase Sphingomyelinase Activation stress->sphingomyelinase ceramide Ceramide (including C24) sphingomyelinase->ceramide sphingomyelin Sphingomyelin sphingomyelin->ceramide hydrolysis downstream Downstream Effectors (e.g., PP2A, Cathepsin D) ceramide->downstream apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis

Caption: Simplified Ceramide Signaling Pathway.

References

Ensuring Specificity in C24 Ceramide Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and specific measurement of C24:0 ceramide (lignoceroyl ceramide) is paramount for advancing research in cellular signaling, metabolic diseases, and neurodegenerative disorders. As a key bioactive lipid, subtle changes in C24 ceramide levels can have profound physiological consequences. This guide provides an objective comparison of the leading analytical methods for C24 ceramide quantification, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to C24 Ceramide and its Significance

Ceramides (B1148491) are a class of sphingolipids that function as critical signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle regulation, and inflammation. C24 ceramide, characterized by its long 24-carbon acyl chain, is particularly abundant in neural tissues and has been implicated in the pathophysiology of various diseases. Elevated levels of very-long-chain ceramides, including C24:0, have been associated with conditions such as insulin (B600854) resistance and diabetes, while alterations in their metabolism are linked to neurodegenerative disorders. Given its biological importance, the ability to specifically and accurately measure C24 ceramide is crucial for both basic research and the development of novel therapeutic interventions.

Comparison of Measurement Techniques

The two primary methodologies for the quantification of C24 ceramide are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. While Enzyme-Linked Immunosorbent Assays (ELISAs) are available for general ceramide detection, their specificity for individual acyl-chain variants like C24 ceramide is a significant consideration.

Quantitative Performance Data

The following table summarizes the key performance characteristics of the most common methods for C24 ceramide measurement. LC-MS/MS is widely regarded as the gold standard due to its high sensitivity and specificity.

FeatureLC-MS/MSHPLC with Fluorescence DetectionELISA (General Ceramide)
Specificity Very High (distinguishes between different ceramide species)High (can separate C24 from other ceramides)Variable (potential for cross-reactivity with other ceramides)[1]
Sensitivity (LOD/LOQ) Very High (pg/mL range)[2]High (low pmol range)Moderate to High (pg/mL to ng/mL range)[1]
Linear Dynamic Range WideModerateModerate
Throughput Moderate to HighModerateHigh
Matrix Effects Can be significant (ion suppression), requires careful optimizationLess susceptible than MS, but can be affected by co-eluting compoundsCan be affected by sample matrix components
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled specificity and sensitivity for the quantification of C24 ceramide by separating it from other lipids via liquid chromatography and then identifying and quantifying it based on its unique mass-to-charge ratio and fragmentation pattern.

a. Sample Preparation (from Plasma)

  • Internal Standard Spiking: To a 50 µL plasma sample, add an appropriate amount of a stable isotope-labeled internal standard, such as C24:0-d7 ceramide.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol (B129727) (2:1, v/v). Vortex the mixture vigorously and centrifuge to separate the phases.

  • Phase Separation: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/acetonitrile.

b. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor the specific precursor-to-product ion transition for C24:0 ceramide (e.g., m/z 650.6 → 264.4) and its internal standard.

    • Quantification: The concentration of C24:0 ceramide in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of C24:0 ceramide.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method involves the derivatization of ceramides to introduce a fluorescent tag, allowing for sensitive detection following HPLC separation.

a. Sample Preparation and Derivatization

  • Lipid Extraction: Extract lipids from the sample as described for the LC-MS/MS method.

  • Derivatization: React the dried lipid extract with a fluorescent labeling reagent, such as anthroyl cyanide, to attach a fluorescent tag to the ceramide molecules.

  • Purification: Remove excess derivatizing reagent using a solid-phase extraction (SPE) cartridge.

b. HPLC Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Detection: A fluorescence detector is used, with excitation and emission wavelengths appropriate for the chosen fluorescent tag (e.g., for anthroyl derivatives, excitation at ~370 nm and emission at ~465 nm).

  • Quantification: The concentration of C24:0 ceramide is determined by comparing the peak area of the derivatized C24:0 ceramide to a calibration curve prepared with derivatized C24:0 ceramide standards.

Visualizations

Experimental Workflow for C24 Ceramide Measurement

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_lcms LC-MS/MS cluster_hplc HPLC-Fluorescence cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC Derivatize Fluorescent Derivatization Reconstitute->Derivatize MS MS/MS Detection LC->MS Quant Quantification against Calibration Curve MS->Quant HPLC HPLC Separation Derivatize->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Fluorescence->Quant

Caption: General workflow for C24 ceramide measurement.

C24 Ceramide in TNF-α Induced Apoptosis

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 SMase Sphingomyelinase (nSMase/aSMase) TNFR1->SMase C24Ceramide C24 Ceramide SMase->C24Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->C24Ceramide Hydrolysis Caspase Caspase Activation C24Ceramide->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: C24 ceramide's role in TNF-α signaling.

Specificity Comparison of Measurement Methods

G High High Low Low LCMS LC-MS/MS HPLC HPLC-Fluorescence ELISA ELISA

Caption: Relative specificity of C24 ceramide methods.

Conclusion

The choice of analytical method for C24 ceramide measurement is critical and should be guided by the specific requirements of the research question, available resources, and desired throughput. LC-MS/MS stands out as the most specific and sensitive method, providing unambiguous identification and quantification of C24 ceramide.[2][3] This makes it the preferred method for studies requiring high accuracy and the ability to distinguish between closely related ceramide species. HPLC with fluorescence detection offers a viable alternative with good sensitivity and specificity, particularly when mass spectrometry is not available. While ELISA provides a high-throughput and cost-effective option for general ceramide screening, its utility for specific C24 ceramide quantification is limited by the potential for cross-reactivity and the lack of comprehensive, independent validation data for individual ceramide species.[1] Therefore, for research focused on the distinct biological roles of C24 ceramide, methods that ensure high specificity, such as LC-MS/MS, are strongly recommended.

References

Safety Operating Guide

Proper Disposal of C24-Ceramide-d7: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: C24-Ceramide-d7 is not classified as a hazardous substance. However, proper disposal protocols are essential to maintain a safe and compliant laboratory environment. This guide provides detailed procedures for the disposal of this compound and associated waste, ensuring the safety of personnel and adherence to regulatory standards.

This compound, a deuterated form of C24-Ceramide, is typically supplied as a white to off-white solid powder.[1] According to the Safety Data Sheet (SDS), it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). Nevertheless, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValue
Synonyms N-lignoceroyl-D-erythro-sphingosine-d7, Cer(d18:1-d7/24:0)
Molecular Formula C₄₂H₇₆D₇NO₃
Molecular Weight 657.16 g/mol
Form Solid, powder
Storage Temperature -20°C
Purity >99%
CAS Number 1840942-15-5
Hazard Classification Not classified as hazardous

Source: Avanti Polar Lipids, Cayman Chemical, MedchemExpress[1][2]

Disposal Procedures

The appropriate disposal method for this compound is dictated by its form (solid or in solution) and local regulations. The solvent used to dissolve the ceramide is a primary determinant of the disposal route.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step in the disposal process.

cluster_0 Waste Generation cluster_1 Waste Collection Unused Solid Unused/Expired This compound (Solid) NonHazardous Non-Hazardous Solid Waste Container Unused Solid->NonHazardous Non-hazardous solid Contaminated Labware Contaminated Labware (e.g., vials, tips, gloves) Contaminated Labware->NonHazardous Dry, non-hazardous Ceramide Solution This compound in Solution Hazardous Hazardous Liquid Waste Container Ceramide Solution->Hazardous Dependent on solvent

Waste Segregation Workflow
Step 2: Disposal of Unused Solid this compound

For expired or unused solid this compound:

  • Container : Ensure the original vial is tightly sealed.

  • Labeling : If not in its original container, label a new, appropriate container with "this compound" and "Non-Hazardous".

  • Disposal : Dispose of the container in the designated non-hazardous solid chemical waste stream, in accordance with your institution's guidelines.

Step 3: Disposal of Solutions Containing this compound

The disposal of this compound solutions depends entirely on the solvent used.

  • Identify the Solvent : Determine the solvent used to dissolve the this compound (e.g., ethanol, DMSO, chloroform).

  • Hazard Assessment : The solvent will dictate the hazardous nature of the waste. For example, solutions in chlorinated solvents are typically considered hazardous waste.

  • Waste Collection :

    • Use a designated and properly labeled hazardous liquid waste container compatible with the solvent.

    • The label should clearly state all chemical constituents, including the solvent and this compound, with their approximate concentrations.

  • Disposal : Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour solutions down the drain.

Step 4: Disposal of Contaminated Labware

Disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound should be disposed of as follows:

  • Solid Waste : If contaminated with the solid form of the ceramide, dispose of it in the non-hazardous solid waste stream.

  • Liquid Waste Contamination : If contaminated with a solution, the disposal route follows that of the solvent. For non-hazardous solvents, dispose of in the regular laboratory waste. For hazardous solvents, the labware may need to be treated as hazardous solid waste. Consult your institution's safety officer for specific guidance.

Spill Management

In the event of a spill of solid this compound:

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Containment : Gently sweep the solid material to avoid generating dust.

  • Collection : Collect the spilled material using a dustpan or other suitable tool and place it in a labeled container for disposal as non-hazardous solid waste.

  • Decontamination : Clean the spill area with an appropriate solvent and dispose of the cleaning materials according to the solvent's hazard classification.

Operational Workflow for Safe Handling and Disposal

The following diagram outlines the complete workflow from receiving the product to its final disposal.

cluster_0 Receiving & Storage cluster_1 Experimental Use cluster_2 Waste Disposal Receive Receive this compound Store Store at -20°C Receive->Store Weigh Weigh Solid (in ventilated area) Store->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate Segregate Waste (Solid, Liquid, Labware) Experiment->Segregate Dispose Dispose According to Waste Type and Regulations Segregate->Dispose

Handling and Disposal Workflow

References

Personal protective equipment for handling C24-Ceramide-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling C24-Ceramide-d7. It outlines essential personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.

Disclaimer: Safety Data Sheets (SDS) for this compound and similar compounds present conflicting hazard information. One source indicates no significant hazards, while another for a closely related compound suggests risks including flammability, toxicity, and irritation. Therefore, a cautious approach is strongly recommended. Users must consult the specific SDS provided by their supplier for the exact product in use and perform a risk assessment before handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, categorized by protection type.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProtects against potential splashes of the compound, especially when handling solutions. Safety glasses alone are insufficient[1][2].
Hand Protection Disposable nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Nitrile gloves are a common choice for laboratories[3]. Immediate removal and hand washing are necessary after contact[3].
Body Protection A long-sleeved laboratory coatProtects skin and personal clothing from contamination[1][2].
Respiratory Protection An N95 respirator or higherRecommended when handling the powder form to prevent inhalation of fine particles. Surgical masks do not offer adequate protection[1].
Foot Protection Closed-toe shoesA standard requirement for laboratory safety to protect against spills and falling objects[2][3].

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure is essential for the safe handling of this compound.

  • Preparation and Area Setup :

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill containment materials (e.g., absorbent pads, sand) accessible.

    • Thoroughly dry all glassware to be used, as deuterated compounds can be sensitive to moisture[4].

  • Handling the Compound :

    • If a powder: Carefully weigh the required amount in a fume hood to avoid generating dust. Use appropriate tools to minimize dispersal.

    • If in solution: Use a calibrated pipette or syringe for accurate and safe transfer. Avoid splashing.

    • Always handle the compound away from ignition sources, as some forms may be flammable.

  • Storage :

    • Store this compound in a tightly sealed container, protected from light and moisture[4].

    • The recommended storage temperature is typically -20°C[5].

    • Store in a well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials that come into contact with this compound, including gloves, pipette tips, and empty containers, should be treated as hazardous waste.

  • Containerization : Collect all waste in a designated, properly labeled, and sealed hazardous waste container[6][7]. The container must be compatible with the chemical waste.

  • Disposal Route : Do not dispose of this compound down the drain or in regular trash[6][7]. All waste must be disposed of through your institution's hazardous waste management program[7].

  • Deuterated Compounds : Special consideration may be given to the recovery of deuterated compounds due to their value, though this requires a specific and safe protocol[8].

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Prepare Spill Kit don_ppe->spill_kit weigh_powder Weigh Powder in Fume Hood spill_kit->weigh_powder transfer_solution Transfer Solution Carefully spill_kit->transfer_solution store_compound Store at -20°C in Sealed Container weigh_powder->store_compound transfer_solution->store_compound segregate_waste Segregate Contaminated Waste store_compound->segregate_waste dispose_hazardous Dispose via Hazardous Waste Program segregate_waste->dispose_hazardous

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C24-Ceramide-d7
Reactant of Route 2
Reactant of Route 2
C24-Ceramide-d7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.